HS-27
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[3-[2-[2-[2-[2-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H60N6O12S/c1-32-47-43(30-51(2,3)31-44(47)61)58(57-32)34-7-10-37(48(53)62)42(27-34)54-14-4-16-64-18-20-66-22-24-68-25-23-67-21-19-65-17-5-15-55-50(71)56-33-6-11-39-38(26-33)49(63)70-52(39)40-12-8-35(59)28-45(40)69-46-29-36(60)9-13-41(46)52/h6-13,26-29,54,59-60H,4-5,14-25,30-31H2,1-3H3,(H2,53,62)(H2,55,56,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGHMMYGFASWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)(C)C)C3=CC(=C(C=C3)C(=O)N)NCCCOCCOCCOCCOCCOCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H60N6O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
993.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hs27 Human Foreskin Fibroblast Cell Line: A Technical Guide
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
The Hs27 human foreskin fibroblast cell line is a valuable tool in a wide range of biomedical research, from fundamental cell biology to preclinical drug development. This technical guide provides a comprehensive overview of the origin, characteristics, and experimental protocols associated with this cell line, with a focus on providing practical information for laboratory use.
Core Information and Origin
The Hs27 cell line was established from the foreskin of a normal, newborn Black male.[1] It is a finite cell line, capable of being propagated for approximately 42 passages before senescence.[1] This cell line exhibits a fibroblastic morphology and adheres to standard tissue culture-treated surfaces.
Key Characteristics
A summary of the essential characteristics of the Hs27 cell line is provided in the table below.
| Characteristic | Description |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Foreskin |
| Cell Type | Fibroblast |
| Age of Donor | Newborn |
| Gender of Donor | Male |
| Ethnicity | Black |
| Karyotype | 46,XY |
| Phenotype | Glucose-6-phosphate dehydrogenase (G6PD) type A |
| Lifespan | Finite (approximately 42 passages) |
| Growth Mode | Adherent |
| Disease | Normal |
| ATCC Number | CRL-1634 |
Quantitative Data
Proliferation Rate
A precise population doubling time for the Hs27 cell line has not been consistently reported in the literature. However, studies have shown that its proliferation rate can be influenced by external stimuli. For instance, treatment with the herbal formula NF3 has been shown to increase the proliferation rate of Hs27 cells to 122.7-130% of the control.
Experimental Protocols
Detailed methodologies for the culture and manipulation of the Hs27 cell line are crucial for reproducible experimental outcomes.
Cell Culture and Subculturing
Materials:
-
Hs27 cells (e.g., ATCC® CRL-1634™)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (optional)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
75 cm² tissue culture flasks
-
Sterile serological pipettes and pipette tips
-
Humidified incubator at 37°C with 5% CO₂
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS. The addition of 1% Penicillin-Streptomycin is optional.
-
Cell Seeding: Upon receiving a frozen vial of Hs27 cells, thaw the vial rapidly in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile biological safety cabinet. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a 75 cm² tissue culture flask.
-
Incubation: Incubate the cells in a humidified incubator at 37°C with 5% CO₂.
-
Medium Change: Change the culture medium every 2-3 days.
-
Subculturing (Passaging): When the cells reach 80-90% confluency, they should be subcultured.
-
Aspirate the culture medium from the flask.
-
Rinse the cell monolayer with 5-10 mL of sterile PBS to remove any residual serum. Aspirate the PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 5-10 minutes, or until the cells detach. Observe the cells under a microscope to confirm detachment.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the desired volume of the cell suspension to new 75 cm² flasks containing pre-warmed complete growth medium. A split ratio of 1:2 to 1:4 is recommended.
-
Return the flasks to the incubator.
-
Cryopreservation and Thawing
Materials:
-
Complete growth medium
-
Cryoprotectant medium (e.g., 90% FBS, 10% DMSO)
-
Cryogenic vials
-
Controlled-rate freezing container (e.g., Mr. Frosty™)
-
-80°C freezer
-
Liquid nitrogen storage tank
Cryopreservation Protocol:
-
Follow steps 5a-5g of the subculturing protocol to obtain a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryoprotectant medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into sterile cryogenic vials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight. This ensures a cooling rate of approximately -1°C/minute.
-
Transfer the vials to a liquid nitrogen storage tank for long-term storage.
Thawing Protocol:
-
Remove a cryogenic vial from the liquid nitrogen storage tank.
-
Quickly thaw the vial in a 37°C water bath until a small amount of ice remains.
-
Decontaminate the vial with 70% ethanol.
-
In a biological safety cabinet, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask.
-
Incubate at 37°C with 5% CO₂.
Signaling Pathways
Studies have indicated the involvement of specific signaling pathways in the cellular responses of Hs27 fibroblasts.
Wnt and Angiogenesis Signaling
Treatment of Hs27 cells with the herbal formula NF3, composed of Astragali Radix and Rehmanniae Radix, has been shown to promote cell proliferation and activate the Wnt and angiogenesis-related signaling pathways. While the specific molecular interactions within Hs27 cells have not been fully elucidated, a generalized representation of these pathways is provided below.
References
An In-depth Technical Guide to the Hs27 Cell Line
This technical guide provides a comprehensive overview of the Hs27 cell line (ATCC CRL-1634), a widely used normal human fibroblast cell line. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the cell line's origin, characteristics, culture protocols, and applications. Furthermore, this guide clarifies the distinction between Hs27 and the often-confused HS-27A cell line, providing relevant data for both.
Introduction to Hs27 (ATCC CRL-1634)
The Hs27 cell line is a finite human fibroblast cell line derived from the foreskin of a normal, newborn Black male.[1][2][3] It is a valuable tool in a variety of research areas, including toxicology, 3D cell culture, and high-throughput screening. As a finite cell line, it has a limited lifespan and can be propagated for approximately 42 passages.[2][4][5]
Distinction from HS-27A (ATCC CRL-2496)
It is crucial to distinguish the Hs27 cell line from the HS-27A cell line (ATCC CRL-2496). HS-27A is an immortalized human bone marrow stromal fibroblast cell line derived from a 30-year-old White male. This cell line was immortalized through transformation with the amphotropic retrovirus vector LXSN16E6E7, which expresses the E6 and E7 proteins of human papillomavirus type 16.[6] Unlike Hs27, HS-27A is a continuous cell line with a different tissue of origin, donor demographics, and distinct biological properties, particularly in its capacity to support hematopoietic progenitor cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative characteristics of both the Hs27 and HS-27A cell lines for easy comparison.
Table 1: Characteristics of Hs27 Cell Line (ATCC CRL-1634)
| Characteristic | Value |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Skin, Foreskin[1][2] |
| Cell Type | Fibroblast[1][2] |
| Age of Donor | Newborn[2][4][5] |
| Sex of Donor | Male[1][3] |
| Ethnicity | Black[1][2][3][5] |
| Disease State | Normal |
| Growth Properties | Adherent[2][5] |
| Morphology | Fibroblastic[4] |
| Karyotype | 46,XY[2][5] |
| Lifespan | Finite (approx. 42 passages)[2][4][5] |
| STR Profile | Amelogenin: X,Y; CSF1PO: 10,12; D5S818: 12; D7S820: 9,11; D13S317: 12,14; D16S539: 11,13; TH01: 7,8; TPOX: 6,8; vWA: 18[2][5] |
Table 2: Characteristics of HS-27A Cell Line (ATCC CRL-2496)
| Characteristic | Value |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Bone Marrow, Stroma |
| Cell Type | Fibroblast |
| Age of Donor | 30 years |
| Sex of Donor | Male |
| Ethnicity | White |
| Disease State | Normal |
| Growth Properties | Adherent |
| Morphology | Fibroblastic, large flattened polygonal shaped cells |
| Immortalization | HPV-16 E6/E7 expression[6] |
| Antigen Expression | High levels of Vascular Cell Adhesion Molecule 1 (VCAM-1/CD106) |
Experimental Protocols
This section provides detailed methodologies for the culture and maintenance of the Hs27 cell line, as well as a protocol for its use as a feeder layer, a common application.
Cell Culture and Maintenance of Hs27
This protocol is based on guidelines provided by ATCC and other cell culture repositories.[1][4][8]
Materials:
-
Hs27 cells (ATCC CRL-1634)
-
Dulbecco's Modified Eagle's Medium (DMEM), ATCC-formulated (Catalog No. 30-2002)[1]
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.03% (w/v) EDTA solution[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile tissue culture flasks, plates, and pipettes
-
Humidified incubator at 37°C with 5% CO2[8]
-
Biosafety cabinet
Complete Growth Medium:
-
Prepare the complete growth medium by supplementing the base DMEM with 10% (v/v) fetal bovine serum.[1]
-
Warm the complete growth medium to 37°C in a water bath before use.
Thawing of Cryopreserved Cells:
-
Quickly thaw the cryovial of Hs27 cells in a 37°C water bath until only a small amount of ice remains.
-
Decontaminate the outside of the vial with 70% ethanol and transfer it to a biosafety cabinet.
-
Aseptically transfer the contents of the vial to a centrifuge tube containing 9.0 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes.[1]
-
Aspirate the supernatant, which contains the cryoprotective agent (e.g., DMSO).
-
Gently resuspend the cell pellet in a small volume of fresh, pre-warmed complete growth medium.
-
Transfer the resuspended cells to a T-75 culture flask containing additional complete growth medium.
-
Incubate the flask at 37°C in a humidified incubator with 5% CO2.
-
Change the medium 24 hours after thawing to remove any residual cryoprotective agent.
Subculturing:
-
Monitor the cell confluence, which should not exceed 80-90%.
-
Aspirate the culture medium from the flask.
-
Rinse the cell monolayer with sterile PBS to remove any residual serum.
-
Add 1 to 2 mL of 0.25% Trypsin-0.03% EDTA solution to the flask and incubate at room temperature or 37°C until the cells detach.[1]
-
Observe the cells under a microscope to confirm detachment.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a portion of the cell suspension to new culture flasks at a split ratio of 1:2 to 1:4.[5]
-
Add fresh, pre-warmed complete growth medium to the new flasks.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Renew the culture medium 2 to 3 times per week.[8]
Hs27 as a Feeder Layer for Human Corneal Epithelial Regeneration
This protocol is adapted from a study by Li et al. (2012), which identified Hs27 as a suitable human fibroblast feeder layer for the ex vivo expansion of human corneal epithelial cells.[9]
Materials:
-
Confluent culture of Hs27 cells
-
Mitomycin C (5 µg/mL)
-
Human corneal limbal epithelial single cells
-
Appropriate culture medium for corneal epithelial cells
Protocol:
-
Culture Hs27 cells to confluence as described in Protocol 3.1.
-
Treat the confluent Hs27 cells with 5 µg/mL mitomycin C for 16 hours to induce growth arrest.[9]
-
After treatment, wash the cells thoroughly with sterile PBS to remove any residual mitomycin C.
-
Trypsinize the growth-arrested Hs27 cells and plate them at a density of 2 x 10^4 cells/cm^2 in the desired culture vessel.[9]
-
Allow the Hs27 feeder layer to attach for at least 6 hours.
-
Isolate human corneal limbal epithelial single cells using standard protocols.
-
Seed the human corneal limbal epithelial single cells onto the prepared Hs27 feeder layer at a density of 1 x 10^3 cells/cm^2.[9]
-
Culture the co-culture in the appropriate medium for corneal epithelial cells, monitoring for colony formation and expansion.
Signaling Pathways and Visualizations
While specific signaling pathway studies on Hs27 are limited, research has indicated the involvement of the Wnt and angiogenesis-related pathways in response to certain stimuli.[3] In contrast, the related HS-27A cell line has been more extensively studied in the context of various signaling cascades. Below are diagrams of key signaling pathways relevant to both cell lines.
Wnt Signaling Pathway
The Wnt signaling pathway is crucial for a wide range of cellular processes, including proliferation and differentiation. A study on Hs27 cells treated with a herbal formula showed an activation of this pathway.[3] The following diagram illustrates a simplified canonical Wnt signaling pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, survival, and metabolism. This pathway has been shown to be differentially regulated between primary mesenchymal stromal cells and the HS-27A cell line.
Interferon-gamma (IFN-γ) Signaling Pathway
IFN-γ signaling is integral to the immune response. The IFN-γ-mediated signaling pathway is considered an essential signature of MSC-mediated immunosuppression and is more active in the related HS-5 cell line compared to HS-27A.
Conclusion
The Hs27 cell line is a valuable and well-characterized tool for in vitro research, particularly in studies requiring a normal, finite human fibroblast model. Its applications in toxicology, 3D cell culture, and as a feeder layer are well-documented. It is imperative for researchers to distinguish Hs27 from the immortalized HS-27A cell line to ensure the appropriate model is used for their experimental questions. This guide provides the essential technical information to facilitate the effective use of the Hs27 cell line in scientific investigations.
References
- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 5. Hs 27. Culture Collections [culturecollections.org.uk]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Hs27 Human Foreskin Fibroblast Cells
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Hs27 cell line is a finite, diploid human fibroblast line derived from the foreskin of a normal, newborn male.[1][2][3] Established at the Naval Biosciences Laboratory (NBL) in Oakland, California, these cells are a widely utilized model in cell biology, toxicology, and biomedical research.[1][3][4] As a non-transformed, non-immortalized cell line, Hs27 fibroblasts provide a valuable in vitro system for studying the fundamental biology of human dermal fibroblasts, including wound healing, aging, and the cellular response to therapeutic agents. This guide provides a comprehensive overview of the core characteristics, culture methodologies, and key signaling pathways associated with the Hs27 cell line.
Core Characteristics
Hs27 cells exhibit the classic spindle-shaped, elongated morphology characteristic of fibroblasts and grow as an adherent monolayer.[1][4] They are a finite cell line with a documented lifespan of approximately 42 passages before the onset of senescence.[1][3][5] Genetic analysis confirms a normal male karyotype of 46,XY with no consistent chromosomal aberrations.[1][4][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Hs27 cell line based on data from supplier specifications and research publications.
Table 1: General and Genetic Properties
| Parameter | Value | Source |
| Organism | Homo sapiens, Human | [1] |
| Tissue of Origin | Skin, Foreskin | [1][6] |
| Donor Age | Newborn (<1 Month) | [1][7] |
| Sex of Cell | Male | [1][7] |
| Ethnicity | Black | [1][4][6] |
| Cell Type | Fibroblastic | [1] |
| Growth Mode | Adherent | [1][4] |
| Karyotype | 46,XY | [1][4][5] |
| Lifespan | Finite (approx. 42 passages) | [1][3][5] |
| ATCC Number | CRL-1634 | [6] |
| Cellosaurus ID | CVCL_0335 | [1] |
Table 2: Culture and Growth Parameters
| Parameter | Value | Source |
| Population Doubling Time | ~25 - 72 hours (Estimated) | [8] |
| Seeding Density | 10,000 - 20,000 cells/cm² | [1] |
| Subculture Ratio | 1:2 to 1:4 | [1][5] |
| Subculture Confluency | 70-80% | [1][4] |
| Cryopreservation Medium | Complete growth medium + 10% DMSO | [6] |
Table 3: Protein Expression Profile
| Protein Marker | Expression Status | Function | Source |
| Vimentin | Positive | Mesenchymal marker, cytoskeletal integrity | [9][10] |
| Collagen Type I | Positive, Inducible | Major ECM component, skin strength | |
| Fibronectin | Positive | ECM glycoprotein, cell adhesion, migration | [11] |
| α-Smooth Muscle Actin (α-SMA) | Low (basal), Inducible | Myofibroblast marker, contractility | [6] |
| Matrix Metalloproteinase-1 (MMP-1) | Expressed | ECM remodeling, collagen degradation |
Key Signaling Pathways
Fibroblasts are central to tissue homeostasis and repair, processes governed by complex signaling networks. In Hs27 cells, as in other dermal fibroblasts, the TGF-β and Wnt/β-catenin pathways are particularly critical for regulating proliferation, differentiation, and extracellular matrix (ECM) production.
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) pathway is a master regulator of fibroblast biology, notably inducing the transformation of fibroblasts into contractile, ECM-producing myofibroblasts—a key step in wound healing and fibrosis.[1][4] The canonical pathway proceeds through the binding of TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates the type I receptor (TGFβRI).[12] The activated TGFβRI phosphorylates intracellular mediators SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes, including those for collagen and other ECM components.[12][13]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for dermal development and fibroblast proliferation.[1][2][4] In the "off" state, cytoplasmic β-catenin is phosphorylated by a destruction complex (containing APC, Axin, and GSK-3β), leading to its ubiquitination and proteasomal degradation. When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inhibited.[2] This allows β-catenin to accumulate, translocate to the nucleus, and co-activate TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and fate.[4]
References
- 1. Dermal β-catenin activity in response to epidermal Wnt ligands is required for fibroblast proliferation and hair follicle initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Wnt Signaling in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. v19.proteinatlas.org [v19.proteinatlas.org]
- 4. Frontiers | Wnt/β-catenin Signaling Pathway Regulates Specific lncRNAs That Impact Dermal Fibroblasts and Skin Fibrosis [frontiersin.org]
- 5. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 6. Inhibition of β-catenin signalling in dermal fibroblasts enhances hair follicle regeneration during wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. fibroblast cell hs27: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. The association of vimentin and fibronectin gene expression with epithelial-mesenchymal transition and tumor malignancy in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
An In-Depth Technical Guide to the HS-27A Cell Line: Discovery, Characterization, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The HS-27A cell line, a human bone marrow-derived stromal cell line, serves as a critical in vitro model for studying the hematopoietic microenvironment, mesenchymal stem cell (MSC) biology, and the interactions between stromal and hematopoietic cells. This technical guide provides a comprehensive overview of the discovery, characterization, and experimental applications of the HS-27A cell line, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Origin
The HS-27A cell line was developed from human bone marrow stromal cells isolated from a 30-year-old Caucasian male. These primary cells were immortalized through transduction with a replication-defective retrovirus carrying the E6 and E7 genes of the human papillomavirus type 16 (HPV-16). This process led to the establishment of 27 immortalized clones, designated HS-1 through HS-27. The HS-27A cell line is a subclone of the original this compound clone.
The immortalization was achieved by leveraging the ability of the HPV-16 E6 and E7 oncoproteins to inactivate the tumor suppressor proteins p53 and retinoblastoma protein (pRb), respectively. This disruption of the cell cycle checkpoints allows the cells to bypass senescence and proliferate indefinitely in culture.
Experimental Protocol: Immortalization of Human Bone Marrow Stromal Cells
The following is a generalized protocol for the immortalization of human bone marrow stromal cells using a retroviral vector, based on the methodology used for the HS-27A cell line.
Materials:
-
Primary human bone marrow stromal cells
-
Retroviral vector encoding HPV-16 E6/E7 (e.g., pLXSN-16E6E7)
-
Packaging cell line (e.g., PA317)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Polybrene
-
Selection agent (e.g., G418 if the vector contains a neomycin resistance gene)
-
Cell culture flasks, plates, and other standard laboratory equipment
Methodology:
-
Vector Production: Transfect the packaging cell line with the retroviral vector using a standard transfection method (e.g., calcium phosphate precipitation or lipid-based transfection).
-
Viral Supernatant Collection: After 48-72 hours, collect the culture supernatant containing the retroviral particles. Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Transduction of Stromal Cells:
-
Plate the primary human bone marrow stromal cells at a density of 5 x 10^5 cells per 100 mm dish.
-
The following day, replace the medium with fresh medium containing the viral supernatant and Polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells for 24 hours.
-
-
Selection of Transduced Cells: After transduction, replace the medium with fresh medium containing the appropriate selection agent (e.g., G418 at a pre-determined optimal concentration).
-
Clonal Isolation: Maintain the cells under selection pressure. Once colonies of resistant cells appear, isolate individual colonies using cloning cylinders or by limiting dilution to establish clonal cell lines.
-
Expansion and Characterization: Expand the isolated clones and characterize them for immortalization, morphology, surface marker expression, and functional properties.
Cellular Characteristics and Quantitative Data
The HS-27A cell line exhibits a distinct fibroblast-like morphology and is characterized as a mesenchymal stem cell (MSC) based on its surface antigen expression profile.[1]
Morphology
HS-27A cells are large, flat, and polygonal with a tendency to form a confluent monolayer. They are adherent and grow in a pavement-stone-like pattern.
Surface Marker Expression
The immunophenotype of HS-27A cells has been extensively characterized by flow cytometry. They are positive for MSC-associated markers and negative for hematopoietic and endothelial markers.
| Marker | Alternative Name | Expression Status | Geometric Mean Fluorescence Intensity (gMFI) ± SEM* |
| CD73 | Ecto-5'-nucleotidase | Positive | 10,000 - 15,000 |
| CD90 | Thy-1 | Positive | 8,000 - 12,000 |
| CD105 | Endoglin | Positive | 5,000 - 8,000 |
| VCAM-1 | CD106 | Positive | High |
| HLA-ABC | MHC Class I | Positive | 15,000 - 20,000 |
| CD14 | --- | Negative | Not Detected |
| CD31 | PECAM-1 | Negative | Not Detected |
| CD34 | --- | Negative | Not Detected |
| CD45 | PTPRC | Negative | Not Detected |
| HLA-DR | MHC Class II | Negative | Not Detected |
*Note: The gMFI values are approximate ranges compiled from published data and can vary depending on the experimental conditions, antibody clones, and instrument settings.[1]
Cytokine and Growth Factor Secretion Profile
A defining characteristic of the HS-27A cell line is its low level of secretion of many hematopoietic growth factors and cytokines, in stark contrast to the related HS-5 cell line.[1] This property makes HS-27A a valuable tool for creating defined co-culture systems where the effects of specific exogenous factors can be studied without confounding contributions from the stromal layer.
| Secreted Factor | Secretion Level | Supporting Evidence |
| Hematopoietic Growth Factors (e.g., G-CSF, GM-CSF, SCF) | Low / Undetectable | Conditioned medium does not support the proliferation of hematopoietic progenitor cells.[1] |
| Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) | Low (basal) | Upregulated upon stimulation with lipopolysaccharide (LPS). |
| Chemokines | Low | Gene expression analysis shows downregulation of chemokine biosynthesis pathways compared to primary MSCs and HS-5 cells. |
| Extracellular Matrix Proteins | Present | Proteomic analysis has identified various ECM components in the secretome. |
Signaling Pathways
Gene expression profiling has revealed that several key signaling pathways are differentially regulated in HS-27A cells compared to primary MSCs. Notably, pathways associated with proliferation and differentiation, such as the Wnt/β-catenin and PI3K-AKT-mTOR signaling pathways, are reported to be downregulated in HS-27A cells.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for the self-renewal and differentiation of MSCs. In the "off" state, β-catenin is phosphorylated by a destruction complex (containing APC, Axin, GSK3β, and CK1α) and subsequently targeted for proteasomal degradation. In the "on" state, Wnt ligands bind to Frizzled (FZD) and LRP5/6 co-receptors, leading to the inhibition of the destruction complex, stabilization and nuclear translocation of β-catenin, and subsequent activation of target gene transcription. The downregulation of this pathway in HS-27A cells may contribute to their limited support of hematopoietic progenitor proliferation.
Experimental Workflows
The unique characteristics of the HS-27A cell line make it particularly suitable for specific experimental applications, such as co-culture assays with hematopoietic stem and progenitor cells (HSPCs).
Co-culture of HS-27A with Hematopoietic Stem and Progenitor Cells
This workflow is designed to assess the ability of the stromal microenvironment to support the maintenance and differentiation of HSPCs. The low endogenous growth factor secretion by HS-27A cells allows for precise control over the cytokine milieu.
Methodology:
-
Establishment of HS-27A Feeder Layer:
-
Seed HS-27A cells in a tissue culture plate (e.g., 24-well plate) at a density that will result in a confluent monolayer within 24-48 hours.
-
Culture the cells in their standard growth medium until they reach confluence.
-
-
Isolation of HSPCs:
-
Isolate CD34+ HSPCs from a source such as umbilical cord blood, bone marrow, or mobilized peripheral blood using immunomagnetic bead selection.
-
-
Co-culture Initiation:
-
Once the HS-27A layer is confluent, replace the medium with a serum-free medium supplemented with a defined cocktail of cytokines relevant to the specific research question.
-
Overlay the isolated CD34+ HSPCs onto the HS-27A monolayer.
-
-
Incubation and Analysis:
-
Co-culture the cells for a desired period (e.g., 7-14 days), with partial media changes as needed.
-
At the end of the co-culture period, harvest the non-adherent and loosely adherent hematopoietic cells.
-
Analyze the harvested cells for proliferation (cell counting), differentiation (flow cytometry for lineage-specific markers), and functional potential (colony-forming unit assays).
-
Conclusion
The HS-27A cell line is a well-characterized and valuable tool for in vitro studies of the human bone marrow microenvironment. Its established origin, defined immunophenotype, and particularly its low secretion of hematopoietic growth factors make it an ideal model for dissecting the complex interactions between stromal and hematopoietic cells. This guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize the HS-27A cell line in their studies.
References
An In-depth Technical Guide on the Mechanism of Action of Hsp90 Inhibitors and the Role of Hsp27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock proteins (HSPs) are a family of molecular chaperones crucial for maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a multitude of client proteins.[1][2] Among these, Hsp90 is a key player, particularly in cancer cells, where it supports the function of numerous oncoproteins involved in cell growth, proliferation, and survival.[2][3][4][5] This has made Hsp90 a compelling target for cancer therapy.[2][4][5]
This guide provides a detailed overview of the mechanism of action of Hsp90 inhibitors. It also elucidates the distinct but interconnected role of another significant heat shock protein, Hsp27 (HSPB1), which is often upregulated in response to stress, including treatment with Hsp90 inhibitors, and contributes to therapeutic resistance.[3][6] While the designation "HS-27" is not associated with a specific Hsp90 inhibitor in the scientific literature, this guide will address the mechanisms of Hsp90 inhibition and the significant role of Hsp27 in cancer biology and drug response.
Hsp90: Structure, Function, and Role in Cancer
Hsp90 is an ATP-dependent molecular chaperone that facilitates the folding, stabilization, and activation of over 300 client proteins.[7] Its structure comprises three main domains: an N-terminal domain (NTD) with ATPase activity, a middle domain (MD) for client protein binding, and a C-terminal domain (CTD) for dimerization.[5] The chaperone cycle of Hsp90 is tightly regulated by ATP binding and hydrolysis, which drives conformational changes necessary for its function.[8][9]
In cancer cells, Hsp90 is overexpressed and plays a critical role in stabilizing mutated and overexpressed oncoproteins, thereby promoting all hallmarks of cancer.[3][4] These client proteins include receptor tyrosine kinases (e.g., HER2, EGFR), signaling proteins (e.g., AKT, SRC), transcription factors (e.g., HIF-1α), and cell cycle regulators (e.g., CDK4, CDK6).[4] By maintaining the function of these key oncogenic drivers, Hsp90 allows cancer cells to survive and proliferate.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.[3][10] This results in the simultaneous inhibition of multiple oncogenic signaling pathways.[2] Most Hsp90 inhibitors target the N-terminal ATP-binding pocket, competitively inhibiting ATP binding and hydrolysis, which is essential for the chaperone's activity.[2][3][9]
The inhibition of Hsp90's ATPase activity locks the chaperone in a conformation that is recognized by the cellular machinery for protein degradation. The client proteins, now unstable, are ubiquitinated and subsequently degraded by the proteasome.[3][10]
Signaling Pathway of Hsp90 Inhibition
The following diagram illustrates the general mechanism of action of N-terminal Hsp90 inhibitors.
Hsp27: A Key Player in Stress Response and Therapeutic Resistance
Hsp27 is a small heat shock protein that functions as an ATP-independent chaperone.[1][11] It plays a significant role in protecting cells from various stressors, including heat shock, oxidative stress, and chemotherapy.[1][12] Hsp27 is often overexpressed in various cancers and is associated with poor prognosis and resistance to treatment.[1]
Mechanism of Action of Hsp27
Hsp27's pro-survival functions are mediated through several mechanisms:
-
Inhibition of Apoptosis: Hsp27 can inhibit apoptosis at multiple points in both the intrinsic and extrinsic pathways. It can sequester cytochrome c released from mitochondria, preventing the activation of caspases.[13] It can also interact with and inhibit other pro-apoptotic proteins like Bax and DAXX.[1]
-
Actin Cytoskeleton Remodeling: Hsp27 is involved in regulating actin polymerization, which is crucial for cell motility, invasion, and metastasis.[1]
-
Protein Folding and Degradation: Hsp27 can act as a chaperone to prevent the aggregation of denatured proteins.[1] It has also been shown to facilitate the degradation of certain proteins through the ubiquitin-proteasome system.[14][15][16] For instance, it can promote the degradation of the cell cycle inhibitor p27Kip1.[14]
-
Regulation of Signaling Pathways: Hsp27 can modulate various signaling pathways, including the NF-κB and Akt pathways, to promote cell survival.[13]
Hsp27 Phosphorylation
The function of Hsp27 is regulated by phosphorylation, primarily on serine residues (Ser15, Ser78, and Ser82).[11][17][18] Phosphorylation, often mediated by MAPK-activated protein kinase 2/3 (MK2/3), leads to the dissociation of large Hsp27 oligomers into smaller dimers and monomers, which is believed to be its active form for certain functions like regulating actin dynamics.[11][17]
Hsp27 and Hsp90 Inhibitor Resistance
A significant challenge in the clinical development of Hsp90 inhibitors has been the induction of a heat shock response, which leads to the upregulation of other heat shock proteins, including Hsp27 and Hsp70.[3][6] This upregulation can counteract the pro-apoptotic effects of Hsp90 inhibition and contribute to drug resistance.[3][19] Therefore, co-targeting Hsp27 or other components of the heat shock response is being explored as a strategy to enhance the efficacy of Hsp90 inhibitors.[19]
Hsp27 and Androgen Receptor Signaling in Prostate Cancer
Hsp27 plays a particularly important role in prostate cancer, where it is linked to the development of castration-resistant prostate cancer (CRPC).[20][21] Hsp27 can interact with and stabilize the androgen receptor (AR), a key driver of prostate cancer growth.[20][21][22] By modulating AR expression and activity, Hsp27 contributes to the survival of prostate cancer cells, even in the absence of androgens.[20][21]
Signaling Pathway of Hsp27 and Androgen Receptor
The following diagram illustrates the role of Hsp27 in androgen receptor signaling.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Effect | Reference |
| AR mRNA levels | LNCaP | HSP27-specific siRNA | Down-regulation of AR mRNA | [20] |
| AR protein levels | LNCaP | HSP27-specific siRNA | Down-regulation of AR protein | [20] |
| AR mRNA levels | PC-3 | Hsp27 overexpression | Significant increase in AR mRNA | [20] |
| Cell Invasion | Prostate Cancer Cells | Hsp27 overexpression | Increased cell invasion | [23][24] |
| MMP-2 Expression | Prostate Cancer Cells | Hsp27 overexpression | Increased MMP-2 expression | [23][24] |
| I-κBα degradation | U937 | Etoposide | Hsp27 overexpression accelerated degradation | [16] |
Experimental Protocols
Western Blotting for AR and Hsp27
-
Objective: To determine the protein levels of Androgen Receptor (AR) and Hsp27.
-
Methodology:
-
Cells (e.g., LNCaP) are cultured and treated as required (e.g., with siRNA against Hsp27).
-
Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against AR and Hsp27 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
The membrane is washed with TBST and then incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry analysis is performed to quantify the protein levels relative to the loading control.[21]
-
Quantitative RT-PCR for AR mRNA
-
Objective: To quantify the mRNA expression levels of the Androgen Receptor.
-
Methodology:
-
Total RNA is extracted from cultured cells (e.g., LNCaP, PC-3) using a suitable RNA isolation kit.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer.
-
cDNA is synthesized from the total RNA using a reverse transcription kit.
-
Quantitative real-time PCR (qPCR) is performed using the synthesized cDNA, gene-specific primers for AR, and a suitable qPCR master mix. A housekeeping gene (e.g., GAPDH) is used as an internal control.
-
The relative expression of AR mRNA is calculated using the ΔΔCt method.[20]
-
Cell Invasion Assay
-
Objective: To assess the invasive potential of cancer cells.
-
Methodology:
-
Transwell inserts with a Matrigel-coated membrane are used.
-
Cells, which may have been genetically modified to overexpress or knockdown Hsp27, are seeded in the upper chamber in a serum-free medium.
-
The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
After a specific incubation period (e.g., 24-48 hours), non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
The number of invading cells is used as a measure of cell invasion.[23][24]
-
Conclusion
Hsp90 inhibitors represent a promising therapeutic strategy for cancer by targeting a key molecular chaperone that supports a wide range of oncoproteins. However, the induction of a heat shock response, particularly the upregulation of Hsp27, can lead to therapeutic resistance. Hsp27 itself is a multifaceted protein that promotes cancer cell survival, proliferation, and metastasis through various mechanisms, including the inhibition of apoptosis and the stabilization of key signaling proteins like the androgen receptor. A comprehensive understanding of the intricate interplay between Hsp90 and Hsp27 is crucial for the development of more effective cancer therapies. Future strategies may involve the combination of Hsp90 and Hsp27 inhibitors to overcome resistance and achieve better clinical outcomes.
References
- 1. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HSP90 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Hsp90 Inhibition: Elimination of Shock and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted protein degradation of HSP90 and associated proteins for cancer therapy via PROTACs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review: The HSP90 molecular chaperone—an enigmatic ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATP binding and hydrolysis are essential to the function of the Hsp90 molecular chaperone in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knock Down of Heat Shock Protein 27 (HspB1) Induces Degradation of Several Putative Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heat Shock Protein 27 Affects Myeloid Cell Activation and Interaction with Prostate Cancer Cells [mdpi.com]
- 13. Hsp27 promotes IGF-1 survival signaling in prostate cancer via p90Rsk-dependent phosphorylation and inactivation of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSP27 favors ubiquitination and proteasomal degradation of p27Kip1 and helps S-phase re-entry in stressed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HSP27 Is a Ubiquitin-Binding Protein Involved in I-κBα Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of heat shock protein 27 phosphorylation promotes sensitivity to 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of heat shock protein (Hsp) 27 potentiates the suppressive effect of Hsp90 inhibitors in targeting breast cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of the heat shock protein HSP27 on androgen receptor expression and function in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Membrane-associated androgen receptor (AR) potentiates its transcriptional activities by activating heat shock protein 27 (HSP27) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Heat shock protein 27 regulates human prostate cancer cell motility and metastatic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. oncotarget.com [oncotarget.com]
HS-27 Fluorescent Probe: A Technical Guide for Researchers
An In-depth Technical Guide on the HS-27 Fluorescent Probe for Researchers, Scientists, and Drug Development Professionals.
Introduction
The this compound fluorescent probe is a specialized chemical tool designed for the detection and visualization of ectopically expressed Heat Shock Protein 90 (Hsp90) on the surface of cells.[1] It is a conjugate molecule, comprising a potent Hsp90 inhibitor, a flexible linker, and a fluorescent dye. This unique construction allows for both the identification and potential therapeutic targeting of cancer cells that overexpress surface Hsp90, a hallmark of various malignancies, including breast cancer.[1]
Core Components and Mechanism of Action
This compound is a meticulously designed tripartite molecule, each component playing a crucial role in its function:
-
Hsp90 Inhibitor Core (SNX-5422): At its core, this compound utilizes the chemical scaffold of SNX-5422, a potent and selective inhibitor of Hsp90.[1] This component is responsible for the specific binding of the probe to the ATP-binding pocket of Hsp90.
-
PEG Linker: A Polyethylene Glycol (PEG) linker connects the Hsp90 inhibitor to the fluorescent dye.[1] This flexible spacer is critical for ensuring that the bulky fluorescent tag does not sterically hinder the binding of the inhibitor to its target protein.
-
Fluorescent Reporter (Fluorescein Derivative): The probe is tagged with a fluorescein derivative, specifically Fluorescein Isothiocyanate (FITC), which serves as the fluorescent reporter.[1] Upon binding of the inhibitor moiety to Hsp90, the fluorescein tag allows for the visualization of the protein's location on the cell surface using fluorescence microscopy or flow cytometry.
The mechanism of action of this compound is straightforward yet powerful. The SNX-5422 component directs the probe to Hsp90, and upon binding, the attached fluorescein molecule "paints" the protein, enabling researchers to identify and quantify the level of surface-expressed Hsp90. This dual functionality has led to its proposed use in a "see-and-treat" paradigm for breast cancer, where it could simultaneously diagnose and potentially deliver a therapeutic agent to cancer cells.[1]
Quantitative Data
The following table summarizes the key quantitative parameters of the this compound fluorescent probe.
| Parameter | Value | Reference |
| Target | Ectopically expressed Heat Shock Protein 90 (Hsp90) | [1] |
| Inhibitor Core | SNX-5422 scaffold | [1] |
| Fluorophore | Fluorescein isothiocyanate (FITC) derivative | [1] |
| Linker | Polyethylene Glycol (PEG) | [1] |
Experimental Protocols
The following is a generalized protocol for the use of this compound in labeling surface Hsp90 on intact tissue specimens or live cells.
Materials:
-
This compound fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formalin (for fixed tissue) or cell culture medium (for live cells)
-
Bovine serum albumin (BSA) for blocking
-
Fluorescence microscope or flow cytometer
Procedure for Staining Intact Tissue Specimens:
-
Tissue Preparation: Obtain fresh or frozen tissue sections. If using fixed tissue, deparaffinize and rehydrate the sections.
-
Blocking: To reduce non-specific binding, incubate the tissue sections in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Probe Incubation: Prepare a working solution of this compound in a suitable buffer. The optimal concentration should be determined empirically but can start in the low micromolar range. Apply the this compound solution to the tissue sections and incubate for 1-2 hours at room temperature in the dark.
-
Washing: Gently wash the tissue sections three times with PBS to remove unbound probe.
-
Mounting and Imaging: Mount the slides with an appropriate mounting medium and coverslip. Visualize the fluorescent signal using a fluorescence microscope equipped with filters suitable for FITC (Excitation/Emission maxima ~495/519 nm).
Procedure for Live Cell Imaging:
-
Cell Culture: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency.
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add a pre-warmed solution of this compound in cell culture medium to the cells. Incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with warm PBS to remove excess probe.
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells and immediately image using a live-cell fluorescence microscope.
Visualizations
The following diagrams illustrate the structure and mechanism of the this compound fluorescent probe.
Caption: Core components of the this compound fluorescent probe.
Caption: Mechanism of action of the this compound probe.
References
The Gatekeeper of Cell Fate: An In-depth Technical Guide to the Role of HSP27 in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 27 (HSP27), a member of the small heat shock protein family, is a critical multifaceted protein chaperone that plays a pivotal role in cellular homeostasis. Beyond its canonical function in protein folding and repair, HSP27 has emerged as a key regulator of programmed cell death, or apoptosis. Its overexpression in numerous cancers is often correlated with therapeutic resistance and poor prognosis, underscoring its significance as a potential therapeutic target.[1] This in-depth technical guide provides a comprehensive overview of the core functions of HSP27 in apoptosis, detailing its molecular interactions, the signaling pathways it modulates, and the experimental methodologies used to investigate its activity. We present quantitative data in structured tables for comparative analysis and provide detailed protocols for key experimental assays, accompanied by explanatory diagrams to facilitate a deeper understanding of its complex role in cell survival and death.
HSP27's Core Anti-Apoptotic Functions
HSP27 exerts its anti-apoptotic effects by intervening at multiple key junctures in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. Its function is intricately regulated by post-translational modifications, most notably phosphorylation, which dictates its oligomeric state and binding affinity for various interacting partners.[2]
Intervention in the Intrinsic Apoptotic Pathway
The intrinsic pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors. HSP27 counteracts this cascade at several levels:
-
Inhibition of Cytochrome c Release: HSP27 can prevent or delay the release of cytochrome c from the mitochondria into the cytosol, a critical initiating event for apoptosome formation.[3][4] While the precise mechanism is debated, it is suggested that HSP27 can interfere with apoptotic signals upstream of the mitochondria.[5] Some studies indicate that HSP27's ability to stabilize the actin cytoskeleton contributes to this protective effect.[3]
-
Sequestration of Cytochrome c: Once in the cytosol, HSP27 can directly bind to released cytochrome c, preventing it from interacting with Apaf-1 and thus inhibiting the formation of the apoptosome complex.[6][7] This sequestration is a crucial downstream regulatory step.
-
Inhibition of Procaspase Activation: HSP27 has been shown to interact with procaspase-3, preventing its cleavage and activation into the executioner caspase-3.[6][8] It also interferes with the activation of the initiator caspase-9, which is a key component of the apoptosome.[4]
-
Modulation of Bax Activity: HSP27 can indirectly inhibit the pro-apoptotic protein Bax. It has been shown to prevent the conformational changes, oligomerization, and translocation of Bax to the mitochondria, which are all necessary steps for MOMP.[3][9] This regulation is often mediated through the PI3-kinase/Akt signaling pathway.[9]
Modulation of the Extrinsic Apoptotic Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. HSP27 can also interfere with this signaling cascade:
-
Interaction with DAXX: HSP27 can bind to the death domain-associated protein (DAXX), preventing it from associating with and activating apoptosis signal-regulating kinase 1 (ASK1), a key upstream kinase in the JNK signaling pathway that can lead to apoptosis.[1][10] This interaction is often dependent on the phosphorylation state of HSP27.[2]
Quantitative Analysis of HSP27's Anti-Apoptotic Efficacy
The following tables summarize quantitative data from various studies, illustrating the significant impact of HSP27 expression and inhibition on apoptotic outcomes.
| Cell Type | Apoptotic Stimulus | HSP27 Modulation | Effect on Apoptosis | Reference |
| Renal Epithelial Cells | Metabolic Stress | Overexpression | Increased cell survival from 50% to 87% | [3] |
| Renal Epithelial Cells | Metabolic Stress | siRNA Knockdown | Decreased cell survival by nearly 50% | [3] |
| Glioblastoma Multiforme | 17-AAG or Staurosporine | siRNA Knockdown | >5-fold increase in caspase-3 activation | [11] |
| Ovarian Cancer (SKOV3) | J2 (HSP27 inhibitor) | Inhibition | 5.52-fold increase in caspase-3 activity | [12] |
| Ovarian Cancer (OVCAR-3) | J2 (HSP27 inhibitor) | Inhibition | 4.12-fold increase in caspase-3 activity | [12] |
| HSP27 Inhibitor | Cell Line | IC50 Value | Reference |
| J2 | SKOV3 | 17.34 µM | [12] |
| J2 | OVCAR-3 | 12.63 µM | [12] |
| Compound I | Glioblastoma | ~5 nM | [13] |
Signaling Pathways Modulated by HSP27
HSP27 is integrated into complex signaling networks that regulate cell survival. The following diagrams, generated using the DOT language, illustrate key pathways.
HSP27's multifaceted inhibition of the intrinsic apoptotic pathway.
Inhibition of the extrinsic apoptotic pathway by phosphorylated HSP27.
HSP27 promotes cell survival through the PI3K/Akt signaling pathway.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of HSP27's role in apoptosis.
Co-Immunoprecipitation (Co-IP) for HSP27-Interacting Proteins
This protocol is designed to isolate HSP27 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to HSP27
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
Ice-cold PBS
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS and lyse with appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the cell lysate and incubate with gentle rotation at 4°C to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against HSP27 to the pre-cleared lysate.
-
Incubate with gentle rotation at 4°C to allow antibody-antigen complexes to form.
-
-
Capture of Immune Complexes:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation at 4°C to allow the beads to bind to the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners (e.g., cytochrome c, procaspase-3).
-
Workflow for Co-Immunoprecipitation of HSP27 and its binding partners.
Cytochrome c Release Assay
This protocol details the detection of cytochrome c translocation from the mitochondria to the cytosol.[6]
Materials:
-
Digitonin-based cell permeabilization buffer
-
Mitochondria isolation buffer
-
Dounce homogenizer
-
Antibody specific to cytochrome c
-
Antibody to a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., GAPDH)
Procedure:
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a buffer that selectively permeabilizes the plasma membrane (e.g., digitonin-based buffer).
-
Centrifuge to separate the cytosolic fraction (supernatant) from the organelle-containing pellet.
-
Alternatively, for more rigorous separation, lyse cells using a Dounce homogenizer and perform differential centrifugation to isolate the mitochondrial and cytosolic fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of both the cytosolic and mitochondrial fractions.
-
-
Western Blot Analysis:
-
Resolve equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Also probe for a mitochondrial marker to confirm the purity of the cytosolic fraction and a cytosolic marker for loading control.
-
An increase in the cytochrome c signal in the cytosolic fraction of apoptotic cells compared to control cells indicates its release from the mitochondria.
-
Caspase-3 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of the executioner caspase-3.[14][15]
Materials:
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric)
-
Assay buffer
-
96-well plate
-
Plate reader
Procedure:
-
Cell Lysate Preparation:
-
Treat cells to induce apoptosis.
-
Lyse the cells in a suitable lysis buffer and quantify the protein concentration.
-
-
Assay Reaction:
-
Add a defined amount of protein lysate to each well of a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for a specified time.
-
-
Measurement:
-
For a colorimetric assay, measure the absorbance at the appropriate wavelength (e.g., 405 nm for pNA).
-
For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Compare the caspase-3 activity in treated samples to that in untreated controls.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[2][16]
Materials:
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TdT reaction mix (containing TdT enzyme and labeled dUTPs)
-
Fluorescent microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Fix cells or tissue sections with a suitable fixative.
-
Permeabilize the samples to allow the TdT enzyme to access the nucleus.
-
-
Labeling:
-
Incubate the samples with the TdT reaction mix, which will label the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
If using a directly fluorescently labeled dUTP, the signal can be detected immediately.
-
If using an indirectly labeled dUTP (e.g., BrdU), a secondary detection step with a fluorescently labeled anti-BrdU antibody is required.
-
-
Analysis:
-
Visualize the labeled cells using a fluorescence microscope or quantify the apoptotic cell population by flow cytometry.
-
Conclusion
HSP27 is a potent and multifaceted inhibitor of apoptosis, acting at various control points within the intrinsic and extrinsic pathways. Its ability to sequester cytochrome c, inhibit caspase activation, and modulate the activity of pro-apoptotic proteins like Bax and DAXX positions it as a critical gatekeeper of cell fate. The phosphorylation-dependent regulation of its activity adds another layer of complexity to its function. The significant role of HSP27 in promoting cell survival, particularly in the context of cancer and its resistance to therapy, makes it a compelling target for drug development. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of HSP27 and to devise novel therapeutic strategies that modulate its anti-apoptotic functions.
References
- 1. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. Hsp27 Inhibits Bax Activation and Apoptosis via a Phosphatidylinositol 3-Kinase-dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP27 inhibits cytochrome c-dependent activation of procaspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hsp27 as a Negative Regulator of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HSP27 knockdown produces synergistic induction of apoptosis by HSP90 and kinase inhibitors in glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heat Shock Protein 27 Injection Leads to Caspase Activation in the Visual Pathway and Retinal T-Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. HSP27 Knockdown Produces Synergistic Induction of Apoptosis by HSP90 and Kinase Inhibitors in Glioblastoma Multiforme | Anticancer Research [ar.iiarjournals.org]
- 12. Small molecule heat shock protein 27 inhibitor J2 decreases ovarian cancer cell proliferation via induction of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. abcam.com [abcam.com]
- 16. benchchem.com [benchchem.com]
The Pivotal Role of HSP27 in Orchestrating the Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 27 (HSP27), a member of the small heat shock protein family, stands as a critical multifaceted guardian of cellular integrity.[1] In the face of a diverse array of cellular insults—ranging from heat shock and oxidative stress to chemical agents and radiation—HSP27 is robustly induced to orchestrate a comprehensive pro-survival response.[2][3] This guide provides an in-depth technical exploration of the core functions of HSP27, detailing its mechanisms of action, its regulation through post-translational modifications, and its intricate involvement in key signaling pathways. The content herein is intended to equip researchers and drug development professionals with a thorough understanding of HSP27's role in cellular protection and its potential as a therapeutic target.
Core Functions of HSP27 in Cellular Stress
Under conditions of cellular stress, HSP27 engages in a multitude of protective activities, primarily centered around its chaperone function, regulation of apoptosis, and modulation of oxidative stress.
ATP-Independent Chaperone Activity
As a molecular chaperone, HSP27 plays a crucial role in maintaining protein homeostasis.[3] It binds to denatured or misfolded proteins, preventing their aggregation and facilitating their refolding into their native conformations.[2] This ATP-independent chaperone activity is essential for cell survival under stress conditions that would otherwise lead to widespread proteotoxicity.[3]
Inhibition of Apoptotic Pathways
A key function of HSP27 is its potent anti-apoptotic activity. It can intervene in both the intrinsic and extrinsic apoptotic pathways through direct interactions with key signaling molecules.[1][2] HSP27 can sequester cytochrome c released from the mitochondria, thereby preventing the formation of the apoptosome and subsequent activation of caspase-9.[4][5] Furthermore, it can directly bind to and inhibit the activation of pro-caspase-3.[5] In the extrinsic pathway, HSP27 can interact with DAXX (death domain-associated protein), preventing it from activating ASK1 (apoptosis signal-regulating kinase 1), a key upstream kinase in a pro-apoptotic signaling cascade.[1][2]
Attenuation of Oxidative Stress
HSP27 contributes significantly to the cellular defense against oxidative stress. It can enhance the intracellular levels of the antioxidant glutathione (GSH) and reduce the levels of reactive oxygen species (ROS).[2] This is achieved in part by increasing the activity of glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the pentose phosphate pathway that generates NADPH, which is required for the regeneration of reduced glutathione.[6]
Regulation of HSP27 Function: Phosphorylation and Oligomerization
The diverse functions of HSP27 are intricately regulated by its phosphorylation status and dynamic oligomeric assembly. In its unphosphorylated state, HSP27 typically exists as large oligomers, which are thought to be the primary form for its chaperone activity.[2][7]
Upon cellular stress, HSP27 is rapidly phosphorylated on several serine residues (Ser15, Ser78, and Ser82 in humans) primarily by MAPK-activated protein kinase 2/3 (MAPKAPK2/3), which is downstream of the p38 MAPK signaling pathway.[2][8] This phosphorylation event leads to the dissociation of the large oligomers into smaller species, such as dimers and tetramers.[2][7] While this was initially thought to diminish chaperone activity, it is now understood that these smaller, phosphorylated forms of HSP27 are crucial for other functions, including the regulation of actin cytoskeletal dynamics and the inhibition of apoptosis.[2] For instance, phosphorylated HSP27 is the form that binds to DAXX to inhibit apoptosis.[2]
Quantitative Data on HSP27 in Stress Response
The following tables summarize quantitative data related to the expression, phosphorylation, and oligomerization of HSP27 under various stress conditions.
| Stressor | Cell Type | Fold Change in HSP27 mRNA | Time Point | Reference |
| 2-chloroethyl ethyl sulfide (CEES) | Human Skin Equivalent | Concentration-dependent increase | 24 hours | [9] |
| ML346 (HSF1 Activator) | HeLa | ~2.5-fold (at 10 µM) | Not Specified | [10] |
Table 1: Quantitative Analysis of HSP27 Gene Expression Under Stress. This table illustrates the induction of HSP27 mRNA in response to chemical stressors.
| Stressor | Cell Type | Observation | Method | Reference |
| Carbachol (1 µM) | Canine Tracheal Smooth Muscle | Significant increase in phosphorylated HSP27 (c spot) | 2D Gel Electrophoresis | [8] |
| LY30 (TRAIL sensitizer) | Not Specified | Sustained phosphorylation of HSP27 | Western Blot | [11] |
Table 2: Changes in HSP27 Phosphorylation Under Stress. This table highlights the increase in HSP27 phosphorylation upon stimulation with different agents.
| Condition | Protein | Average Molecular Mass | Method | Reference |
| Wild-type | Human HSP27 | ~590 kDa | Size Exclusion Chromatography | [7] |
| Phosphorylation mimic mutations | Human HSP27 | Decreased molecular mass | Size Exclusion Chromatography | [7] |
| Equimolar mixture | HSP27 and αB-crystallin | Intermediate of homo-oligomers | Dynamic Light Scattering | [12] |
Table 3: Oligomeric States of HSP27. This table provides data on the size of HSP27 oligomers and how it is affected by phosphorylation and interaction with other proteins.
Signaling Pathways Involving HSP27
HSP27 is a key node in several critical signaling pathways that govern the cellular response to stress.
Figure 1: HSP27 Signaling Pathway in Stress Response. This diagram illustrates the activation of HSP27 via the p38 MAPK pathway and its subsequent roles.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of HSP27 are provided below.
Protocol 1: Western Blot Analysis of HSP27 Phosphorylation
This protocol details the detection of phosphorylated HSP27 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.[13]
-
-
SDS-PAGE and Transfer:
-
Prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[14]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[13]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.[14]
-
Figure 2: Western Blot Workflow for Phospho-HSP27. A flowchart outlining the key steps in performing a Western blot to detect phosphorylated HSP27.
Protocol 2: Immunoprecipitation of HSP27
This protocol describes the isolation of HSP27 and its interacting proteins from cell lysates.
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100).[15]
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-HSP27 antibody or a control IgG overnight at 4°C with gentle rotation.[16]
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Collect the beads by centrifugation.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.[16]
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for HSP27 Gene Expression
This protocol outlines the measurement of HSP27 mRNA levels.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a suitable kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[17]
-
-
qPCR:
-
Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for HSP27 and a reference gene (e.g., GAPDH).
-
Perform the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of HSP27 mRNA.[10]
-
Protocol 4: In Vitro Chaperone Activity Assay
This protocol assesses the ability of HSP27 to prevent the aggregation of a model substrate protein.
-
Assay Setup:
-
Induction of Aggregation:
-
Induce protein aggregation by heating the samples at a specific temperature (e.g., 45°C).[18]
-
-
Measurement of Aggregation:
Protocol 5: Cell Viability Assay (MTT Assay)
This protocol measures the effect of HSP27 modulation on cell viability under stress.
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with the desired stressor in the presence or absence of agents that modulate HSP27 expression or function (e.g., siRNA, inhibitors).[20]
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 1-4 hours at 37°C.[21]
-
-
Formazan Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[21]
-
Calculate cell viability as a percentage of the control group.
-
Conclusion
HSP27 is a central and indispensable component of the cellular stress response network. Its multifaceted roles as a molecular chaperone, an inhibitor of apoptosis, and a modulator of oxidative stress underscore its importance in maintaining cellular homeostasis and promoting survival under adverse conditions. The intricate regulation of its function through phosphorylation and dynamic oligomerization allows for a nuanced and context-dependent response to a wide array of cellular insults. A thorough understanding of the molecular mechanisms governing HSP27's activity, facilitated by the detailed experimental protocols provided in this guide, is paramount for the development of novel therapeutic strategies that target this key pro-survival protein in diseases such as cancer and neurodegenerative disorders. Further research into the precise client protein interactions and the downstream consequences of HSP27 modulation will undoubtedly continue to unveil new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomeric Structural Transition of HspB1 from Chinese Hamster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Regulation of Hsp27 and Hsp70 expression in human and mouse skin construct models by caveolae following exposure to the model sulfur mustard vesicant, 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural and Functional Aspects of Hetero-oligomers Formed by the Small Heat Shock Proteins αB-Crystallin and HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunoprecipitation [protocols.io]
- 16. Increased expression of HSP27 linked to vincristine resistance in human gastric cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Correlation between HSP27 Protein Levels and Gene Expression with Symptoms Severity in COVID-19 Patients - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Local unfolding of the HSP27 monomer regulates chaperone activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HSP27 Gene (HSPB1) and its Protein Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Heat Shock Protein 27 (HSP27), encoded by the HSPB1 gene. It delves into the core aspects of its genetics, protein structure, function, regulation, and involvement in various signaling pathways and disease states. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this multifaceted protein.
Gene and Protein Fundamentals
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a member of the small heat shock protein (sHSP) family. These proteins are ubiquitously expressed and function as molecular chaperones, playing a critical role in maintaining cellular homeostasis, particularly under conditions of stress.
The HSPB1 Gene
The human HSPB1 gene is located on chromosome 7q11.23. Its expression is induced by a variety of stressors, including heat shock, oxidative stress, and exposure to certain chemicals and cytotoxic agents.[1][2][3] The transcriptional activation of the HSPB1 gene is primarily regulated by Heat Shock Factor 1 (HSF1), which binds to Heat Shock Elements (HSEs) in the gene's promoter region.
HSP27 Protein Structure
The HSP27 protein is a small polypeptide with a molecular weight of approximately 27 kDa. Its structure consists of three main domains:
-
N-terminal Domain: This region is less conserved and is involved in the regulation of oligomerization and chaperone activity. It contains a WDPF motif that is crucial for the formation of large oligomers.[4]
-
α-crystallin Domain (ACD): This is a highly conserved domain among sHSPs and is responsible for the formation of dimers, the basic building blocks of larger oligomers.[4]
-
C-terminal Domain: This flexible and disordered region is involved in substrate binding and contributes to the solubility and stability of the protein.
HSP27 exists in a dynamic equilibrium of various oligomeric states, ranging from monomers and dimers to large oligomers of up to 800 kDa. This dynamic nature is crucial for its function as a molecular chaperone.
Functional Landscape of HSP27
HSP27 is a pleiotropic protein with a wide range of cellular functions that extend beyond its canonical chaperone activity.
Chaperone Activity
As an ATP-independent chaperone, HSP27 binds to unfolded or misfolded proteins, preventing their aggregation and facilitating their refolding, either independently or in cooperation with other chaperone systems like the HSP70 machinery.[5][6] This function is critical for protecting cells from proteotoxic stress.
Regulation of Apoptosis
HSP27 exerts a potent anti-apoptotic function by interfering with multiple points in the apoptotic signaling cascade. It can inhibit the activation of pro-caspase-9 by interacting with cytochrome c and can also modulate the function of other key apoptotic players like Bax and DAXX.[7]
Cytoskeletal Dynamics
HSP27 plays a significant role in regulating the dynamics of the actin cytoskeleton. It can interact with actin filaments, preventing their depolymerization under stress conditions and thereby maintaining cell structure and integrity.[7]
Oxidative Stress Regulation
HSP27 contributes to the cellular defense against oxidative stress by increasing the intracellular levels of the antioxidant glutathione and by reducing the levels of reactive oxygen species (ROS).[7]
Regulation of HSP27 Activity
The diverse functions of HSP27 are tightly regulated, primarily through post-translational modifications, with phosphorylation being the most well-characterized.
Phosphorylation
HSP27 is phosphorylated on several serine residues, most notably Ser15, Ser78, and Ser82 in humans.[3][7][8] This phosphorylation is a dynamic process regulated by a variety of kinases and phosphatases.
Key Kinases Involved in HSP27 Phosphorylation:
| Kinase | Phosphorylation Site(s) | Cellular Context/Stimulus |
| MAPKAP Kinase 2/3 (MK2/3) | Ser15, Ser78, Ser82 | Stress stimuli (e.g., heat shock, arsenite), Mitogens |
| Protein Kinase C (PKC) | Ser82 | Phorbol esters, Cholinergic agonists |
| Protein Kinase D (PKD) | Ser82 | Vascular Endothelial Growth Factor (VEGF) |
| Akt/Protein Kinase B (PKB) | Ser82 | Growth factors, Survival signals |
| Ribosomal S6 Kinase (RSK) | Ser78, Ser82 | Mitogenic stimuli |
Phosphorylation of HSP27 leads to a shift in its oligomeric state, from large oligomers to smaller dimers and tetramers.[7] This dissociation is believed to be crucial for many of its regulatory functions, including its anti-apoptotic activity and its role in cytoskeletal dynamics.
HSP27 in Disease and as a Therapeutic Target
The multifaceted roles of HSP27 position it as a key player in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention.
Cancer
HSP27 is frequently overexpressed in a wide range of human cancers and its high expression levels often correlate with poor prognosis and resistance to therapy.[2][9][10] Its anti-apoptotic and pro-survival functions contribute to tumor progression and chemoresistance.
Quantitative Expression of HSP27 in Cancer:
| Cancer Type | HSP27 Expression Change | Correlation with Clinicopathological Features | Reference |
| Laryngeal Squamous Cell Carcinoma | Significantly overexpressed in LSCC tissues compared to controls. | Associated with advanced tumor stage and nodal metastasis. | [9] |
| Gastric Adenocarcinoma | Overexpressed in 50% of cases compared to adjacent normal tissues. | Higher serum concentrations in patients with gastric cancer. | [2] |
| Hepatocellular Carcinoma | Increased expression with the progression of hepatocarcinogenesis. | Positive immunoreactivity in 76.3% of HCCs. | [11] |
| Breast Cancer | Higher expression in tumors, associated with poor prognosis. | Related to lymph node status and histological grade. | [10] |
Neurodegenerative Diseases
In neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, HSP27 is found to be associated with protein aggregates. Its chaperone function is thought to play a protective role by preventing the aggregation of misfolded proteins.
Cardiovascular Diseases
HSP27 is involved in protecting cardiac and vascular cells from ischemic and oxidative stress-induced injury. Its ability to stabilize the cytoskeleton and inhibit apoptosis is crucial in this context.
Signaling Pathways Involving HSP27
HSP27 is a critical node in several signaling pathways that regulate cell survival, proliferation, and stress responses.
p38 MAPK/MK2 Signaling Pathway
This is a major stress-activated pathway that leads to the phosphorylation and activation of HSP27.
Akt/PKB Signaling Pathway
The Akt pathway is a key regulator of cell survival, and its interaction with HSP27 contributes to the inhibition of apoptosis.
NF-κB Signaling Pathway
HSP27 can modulate the activity of the NF-κB transcription factor, a key regulator of inflammation and cell survival.
References
- 1. Silencing Heat Shock Protein 27 (Hsp27) decreases metastatic behavior of human head and neck squamous cell cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. Human HSP27 is phosphorylated at serines 78 and 82 by heat shock and mitogen-activated kinases that recognize the same amino acid motif as S6 kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases [frontiersin.org]
- 5. Quantification of HSP27 and HSP70 molecular chaperone activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chaperone Activity and Substrate Spectrum of Human Small Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low expression of HSP27 and HSP70 predicts poor prognosis in laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the expression of heat shock protein 27 and topoisomerase II α in a retrospective cohort of patients diagnosed with locally advanced breast cancer and treated with neoadjuvant anthracycline-based chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression of heat shock proteins (HSP27, HSP60, HSP70, HSP90, GRP78, GRP94) in hepatitis B virus-related hepatocellular carcinomas and dysplastic nodules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Hs27 Cell Line: Comprehensive Application Notes and Culture Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hs27 cell line, derived from human foreskin fibroblasts, is a valuable in vitro model for studying a wide range of cellular processes.[1] These cells exhibit a classic fibroblastic morphology and are instrumental in research areas including dermatology, toxicology, and the study of the extracellular matrix. This document provides a detailed protocol for the successful culture and maintenance of the Hs27 cell line, along with key quantitative data and experimental workflows.
Cell Line Characteristics
Hs27 cells are adherent, growing as a monolayer on treated culture surfaces.[1] They are derived from a normal newborn male.[1] Longevity studies have shown that these cells can be propagated for up to 42 passages.[1]
| Characteristic | Data | Source |
| Morphology | Fibroblastic | [1] |
| Tissue of Origin | Human Foreskin | [1] |
| Growth Mode | Adherent | [1] |
| Seeding Density | 1-2 x 10,000 cells/cm² | [1] |
| Subculture Ratio | 1:2 to 1:4 | [1] |
| Doubling Time | Approximately 42.8 hours | [2] |
| Karyotype | 46,XY | [1] |
Experimental Protocols
I. Cell Culture Media and Reagents
Complete Growth Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
2 mM L-glutamine
Passaging Reagents:
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
Cryopreservation Medium:
-
Complete growth medium
-
7.5% - 10% Dimethyl sulfoxide (DMSO)
II. Handling of Cryopreserved Cells and Initiation of Culture
-
Upon receiving the cryovial, immediately transfer it to the vapor phase of liquid nitrogen for long-term storage, or to a -80°C freezer for short-term storage.
-
To initiate the culture, prepare a T-75 flask containing 15 mL of pre-warmed complete growth medium and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to ensure the medium reaches its normal pH (7.0-7.6).
-
Quickly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.
-
Decontaminate the exterior of the vial with 70% ethanol.
-
Under sterile conditions, transfer the contents of the vial to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 1-2 mL of fresh complete growth medium.
-
Transfer the resuspended cells to the prepared T-75 flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
III. Subculturing Protocol
-
Subculture the Hs27 cells when they reach 70-80% confluency.[1]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile PBS to remove any residual serum.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge any remaining adherent cells.
-
Add 4-6 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Centrifuge the cell suspension at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Seed new flasks at a density of 1-2 x 10,000 cells/cm². For a T-75 flask, this corresponds to approximately 0.75-1.5 x 10⁶ cells.
-
Add the appropriate volume of complete growth medium (e.g., 15 mL for a T-75 flask) and return the flasks to the incubator.
IV. Cryopreservation Protocol
-
Follow steps 2-11 of the subculturing protocol.
-
After centrifugation, resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10⁶ cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Experimental Workflow and Signaling Pathway Diagrams
To facilitate a deeper understanding of experimental procedures and cellular mechanisms, the following diagrams are provided.
Caption: General workflow for the culture and maintenance of the Hs27 cell line.
Recent studies have elucidated specific signaling pathways that are active in Hs27 cells. For instance, the herbal formula NF3 has been shown to activate Wnt and angiogenesis-related pathways.[3] Furthermore, emodin has been demonstrated to increase type I collagen synthesis through the ERK and AMPK signaling pathways.[4][5] The following diagram illustrates the emodin-induced signaling cascade in Hs27 cells.
Caption: Emodin-induced ERK and AMPK signaling leading to collagen synthesis in Hs27 cells.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. Identification of Human Fibroblast Cell Lines as a Feeder Layer for Human Corneal Epithelial Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt Signaling Inhibits High-Density Cell Sheet Culture Induced Mesenchymal Stromal Cell Aging by Targeting Cell Cycle Inhibitor p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subculturing Hs27 Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Application Notes: Hs27 Cell Line
The Hs27 cell line is a human fibroblast line derived from the foreskin of a normal, newborn Black male.[1][2] These cells exhibit a classic fibroblastic morphology and grow as an adherent monolayer. With a stable male (XY) karyotype, the Hs27 line serves as a reliable model for normal human fibroblasts in various research applications.[1]
Longevity studies have demonstrated that these cells can be propagated for up to 42 passages, making them suitable for moderately long-term experiments.[1][2] Key applications for the Hs27 cell line include toxicology studies, high-throughput screening, and serving as a feeder layer or model for 3D cell culture. It is crucial to employ aseptic techniques and maintain the recommended culture conditions to ensure cell viability and prevent contamination.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the successful culture of Hs27 fibroblasts.
| Parameter | Recommended Value | Source(s) |
| Growth Medium | ATCC-formulated Dulbecco's Modified Eagle's Medium (DMEM) | [1][2] |
| Supplements | 10% Fetal Bovine Serum (FBS), 2mM L-Glutamine | [1] |
| Incubation Conditions | 37°C, 5% CO₂ atmosphere | [1] |
| Subculture Confluency | 70-80% | [1] |
| Subculture Frequency | 2 to 3 times per week | |
| Seeding Density | 10,000 - 20,000 cells/cm² | [1] |
| Split Ratio | 1:2 to 1:4 | [1][2] |
| Dissociation Agent | 0.25% Trypsin-EDTA Solution | [3] |
| Centrifugation Speed | ~125 x g | |
| Cryopreservation Medium | Complete growth medium + 5% (v/v) DMSO |
Experimental Protocols & Workflows
This protocol details the steps for properly thawing and establishing a culture of Hs27 fibroblasts from a cryopreserved vial to ensure maximum viability.
Workflow for Thawing Cryopreserved Hs27 Cells
Caption: Workflow for initiating Hs27 fibroblast cultures from cryopreservation.
Methodology:
-
Preparation: Pre-warm the complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine) in a 37°C water bath. Add the appropriate volume of medium to a T-75 culture flask and place it in a 37°C, 5% CO₂ incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).
-
Thawing: Retrieve the cryovial from liquid nitrogen storage. Immerse the vial in the 37°C water bath, ensuring the cap remains above the water line to prevent contamination.[4] Agitate gently until only a small sliver of ice remains. This process should be rapid (under 2 minutes).[4]
-
Decontamination: Immediately remove the vial from the water bath and decontaminate its exterior by spraying or wiping with 70% ethanol.
-
Cell Isolation: Under aseptic conditions, transfer the vial contents into a sterile 15 mL centrifuge tube containing 9.0 mL of the pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at approximately 125 x g for 5 to 7 minutes to pellet the cells and remove the cryoprotectant.
-
Resuspension: Carefully aspirate and discard the supernatant. Gently resuspend the cell pellet in a small volume (e.g., 5-10 mL) of fresh, pre-warmed complete growth medium.
-
Plating: Transfer the resuspended cells into the prepared T-75 flask from Step 1. Gently rock the flask to ensure an even distribution of cells.
-
Incubation: Place the flask in the 37°C, 5% CO₂ incubator. Do not disturb for the first 24 hours. Change the medium every 2 to 3 days thereafter.
This protocol describes the standard procedure for passaging adherent Hs27 cells to maintain them in their logarithmic growth phase. Passaging should occur when the cells reach 70-80% confluency.[1]
Workflow for Subculturing Hs27 Fibroblasts
Caption: Standard workflow for passaging adherent Hs27 fibroblast cells.
Methodology:
-
Aspiration: Once cells reach 70-80% confluency, aspirate the culture medium from the flask.
-
Rinsing: Briefly rinse the cell monolayer with a sterile, calcium- and magnesium-free solution like PBS or a small amount of 0.25% Trypsin-EDTA solution to remove any residual serum that could inhibit trypsin activity.[5] Aspirate and discard the rinse solution.
-
Trypsinization: Add 1 to 2 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered.
-
Incubation: Place the flask at room temperature or in a 37°C incubator and monitor under a microscope. Detachment typically occurs within 5-10 minutes, indicated by the cells becoming rounded and retracting from the surface.[6] Gently tap the flask to dislodge any remaining adherent cells.
-
Neutralization: Once cells are detached, add at least two volumes of complete growth medium to the flask to inactivate the trypsin.[6]
-
Cell Collection: Gently pipette the cell suspension up and down several times to break up any cell clumps and create a single-cell suspension. Transfer the entire volume to a sterile 15 mL centrifuge tube.
-
Centrifugation: Pellet the cells by centrifuging at approximately 125 x g for 5 to 7 minutes.
-
Resuspension: Aspirate the supernatant. Resuspend the cell pellet in a known volume of fresh, pre-warmed complete medium.
-
Seeding: Dispense the cell suspension into new culture flasks according to the desired split ratio (typically 1:2 to 1:4) or seeding density (10,000-20,000 cells/cm²).[1] Add pre-warmed complete medium to achieve the final recommended volume for the flask size.
-
Incubation: Place the newly seeded flasks back into the 37°C, 5% CO₂ incubator.
This protocol outlines the steps for freezing Hs27 cells for long-term storage in liquid nitrogen.
Workflow for Cryopreserving Hs27 Fibroblasts
Caption: Step-by-step workflow for the cryopreservation of Hs27 cells.
Methodology:
-
Cell Harvest: Follow steps 1-7 of the subculturing protocol to harvest a healthy, sub-confluent (log-phase) culture of Hs27 cells, resulting in a cell pellet.
-
Cell Counting: After creating a single-cell suspension but before the final centrifugation (or by taking a small aliquot after resuspension), perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.
-
Prepare Cryopreservation Medium: Prepare the freezing medium consisting of complete growth medium supplemented with 5% (v/v) sterile-filtered DMSO. Keep this medium on ice.
-
Resuspension: After centrifuging and removing the supernatant, resuspend the cell pellet in the chilled cryopreservation medium at a concentration of approximately 1-2 x 10⁶ viable cells/mL.
-
Aliquoting: Dispense 1 mL of the cell suspension into sterile, labeled cryovials.
-
Controlled-Rate Freezing: Place the cryovials into a controlled-rate freezing container (e.g., "Mr. Frosty") and place the container in a -80°C freezer for at least 24 hours. This ensures a cooling rate of approximately -1°C per minute.
-
Long-Term Storage: After 24-48 hours, transfer the vials from the -80°C freezer to the vapor phase of a liquid nitrogen dewar for long-term storage. Storing cells directly at -70°C or -80°C for extended periods will result in a significant loss of viability.
References
Application Notes and Protocols for Utilizing Hs27 Cells in Wound Healing Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for conducting wound healing assays using the human foreskin fibroblast cell line, Hs27. These guidelines are intended to assist researchers in obtaining reproducible and quantifiable data on cell migration, a critical process in tissue repair and a key target in drug discovery.
Introduction to Hs27 Cells
The Hs27 cell line, derived from the foreskin of a normal newborn male, is a well-established model for human fibroblasts.[1][2] These cells exhibit a classic fibroblastic morphology and are suitable for a variety of cell-based assays, including studies on wound healing, cell migration, and tissue remodeling.[3] They are known to be propagable for up to 42 passages and maintain a stable karyotype (46XY).[1][4] Their robust nature and relevance to human physiology make them an excellent choice for in vitro wound healing studies.
Experimental Protocols
I. Hs27 Cell Culture and Maintenance
Aseptic techniques are paramount for the successful culture of Hs27 cells. All manipulations should be performed in a certified biological safety cabinet.
Materials:
-
Hs27 cells (ATCC CRL-1634)
-
Dulbecco's Modified Eagle's Medium (DMEM)[1]
-
Fetal Bovine Serum (FBS)[1]
-
L-Glutamine
-
0.05% or 0.25% Trypsin-EDTA solution[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
12-well or 24-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Complete Growth Medium: DMEM supplemented with 10% FBS and 2mM L-Glutamine.[1]
Thawing and Initial Culture:
-
Rapidly thaw the cryovial of Hs27 cells in a 37°C water bath until a small ice crystal remains.
-
Decontaminate the vial with 70% ethanol before opening in a biological safety cabinet.
-
Gently transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5-7 minutes to pellet the cells.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO2. Ensure the medium maintains a pH between 7.0 and 7.6.
Subculturing:
-
Subculture Hs27 cells when they reach 70-80% confluency.[1]
-
Aspirate the culture medium and wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at room temperature or 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Collect the cell suspension and centrifuge at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks at a ratio of 1:2 to 1:4, which corresponds to a seeding density of 1-2 x 10,000 cells/cm².[1]
II. In Vitro Wound Healing (Scratch) Assay
The scratch assay is a straightforward and widely used method to study collective cell migration in vitro.[5]
Materials:
-
Confluent monolayer of Hs27 cells in 12-well or 24-well plates
-
Sterile 200 µL or 1 mL pipette tip
-
Complete growth medium (as described above)
-
Serum-free medium (for experiments investigating migration independent of proliferation)
-
Microscope with a digital camera
Procedure:
-
Seed Hs27 cells in a 12-well or 24-well plate at a density that allows them to reach 70-80% confluence within 24 hours. A recommended starting density for fibroblasts is approximately 50,000 cells/cm².[6]
-
Once the cells have formed a confluent monolayer, create a "scratch" or cell-free gap in the center of each well using a sterile pipette tip.[6] Apply consistent, firm pressure to ensure the removal of cells. A perpendicular scratch can also be made to create a cross shape.[6]
-
Gently wash the wells with sterile PBS to remove any detached cells.[6]
-
Replace the PBS with fresh culture medium. Depending on the experimental design, this can be complete growth medium or serum-free medium to minimize cell proliferation.[5]
-
Capture images of the scratch in each well at time 0 using a phase-contrast microscope at 4x or 10x magnification.[6] It is crucial to mark the position of the image acquisition to ensure the same field of view is captured at subsequent time points.[6]
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the gap is nearly or completely closed (typically 24-48 hours).[6] For more detailed kinetic analysis, automated time-lapse microscopy is recommended.[7]
Quantitative Data Analysis and Presentation
The analysis of wound healing assays involves measuring the closure of the cell-free area over time. This can be quantified using image analysis software such as ImageJ.
Key Metrics:
-
Wound Area: The area of the cell-free gap at each time point.
-
Percent Wound Closure: Calculated as: ((Initial Wound Area - Wound Area at Time X) / Initial Wound Area) * 100
-
Rate of Cell Migration: The slope of the linear portion of the wound closure curve.
Data Presentation: Quantitative data should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
| Treatment Group | Time (hours) | Average Wound Area (µm²) | Standard Deviation | % Wound Closure |
| Control | 0 | 500,000 | 15,000 | 0% |
| 8 | 375,000 | 12,000 | 25% | |
| 16 | 200,000 | 10,000 | 60% | |
| 24 | 50,000 | 5,000 | 90% | |
| Treatment A | 0 | 500,000 | 14,000 | 0% |
| 8 | 450,000 | 13,000 | 10% | |
| 16 | 350,000 | 11,000 | 30% | |
| 24 | 200,000 | 9,000 | 60% | |
| Treatment B | 0 | 500,000 | 16,000 | 0% |
| 8 | 250,000 | 11,000 | 50% | |
| 16 | 50,000 | 6,000 | 90% | |
| 24 | 0 | 0 | 100% |
Table 1: Example of quantitative data presentation for a wound healing assay. Data are representative and should be replaced with experimental results.
Key Signaling Pathways in Fibroblast Migration
The migration of fibroblasts during wound healing is a complex process regulated by a network of interconnected signaling pathways. Understanding these pathways is crucial for interpreting experimental results and for the development of targeted therapies.
Experimental Workflow Diagram
Caption: Workflow for the in vitro wound healing (scratch) assay.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is a central regulator of cell migration and proliferation.[8] Activation of this pathway can induce the expression of matrix metalloproteinases, which are crucial for extracellular matrix remodeling during wound repair.[8]
Caption: The MAPK/ERK signaling pathway in fibroblast migration.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and migration.[9] It plays a key role in establishing cell polarity, which is essential for directional cell movement into the wound space.[9] Nerve Growth Factor (NGF) has been shown to promote fibroblast migration through this pathway.[9]
Caption: The PI3K/Akt signaling pathway in fibroblast migration.
TGF-β/Smad Pathway
Transforming Growth Factor-beta (TGF-β) is a potent cytokine involved in all stages of wound healing.[10] The TGF-β/Smad signaling pathway stimulates the synthesis of extracellular matrix components, promotes fibroblast proliferation, and induces their differentiation into myofibroblasts, which are crucial for wound contraction.[8]
Caption: The TGF-β/Smad signaling pathway in wound healing.
Wnt/β-catenin Pathway
The Wnt signaling pathway is integral to wound repair, influencing the proliferation and migration of fibroblasts and keratinocytes.[8] In the canonical pathway, Wnt ligands lead to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell cycle progression and migration.[8]
Caption: The canonical Wnt/β-catenin signaling pathway.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. AddexBio Product Detail - Hs27 Cells [addexbio.com]
- 3. researchgate.net [researchgate.net]
- 4. bioinformatics.hsanmartino.it [bioinformatics.hsanmartino.it]
- 5. moodle2.units.it [moodle2.units.it]
- 6. med.virginia.edu [med.virginia.edu]
- 7. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NGF Accelerates Cutaneous Wound Healing by Promoting the Migration of Dermal Fibroblasts via the PI3K/Akt-Rac1-JNK and ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for HS-27A Co-culture with Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the human bone marrow stromal cell line HS-27A in co-culture experiments with various cancer cells. The protocols and data presented herein are designed to facilitate the study of tumor microenvironment interactions, signaling pathways, and the evaluation of potential therapeutic agents.
HS-27A is an immortalized human bone marrow stromal cell line characterized by its epithelioid morphology and large cell size.[1] Unlike the HS-5 stromal cell line, HS-27A secretes low levels of growth factors and does not support the proliferation of isolated hematopoietic progenitor cells in co-culture.[1] This characteristic makes it a valuable tool, often utilized as a negative control, to investigate the specific contributions of pro-tumorigenic stromal support and signaling.[1] HS-27A cells express high levels of vascular cell adhesion molecule 1 (VCAM-1) and support the formation of "cobblestone" areas by early hematopoietic progenitor cells.[2]
Co-culturing HS-27A cells with cancer cells can elucidate the role of specific stromal-cancer cell interactions in cancer progression, metastasis, and drug resistance. These models are particularly useful for dissecting signaling pathways that are less active in HS-27A compared to more supportive stromal cells like HS-5 or primary mesenchymal stromal cells (MSCs).[1][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies involving HS-27A cells, providing insights into their molecular and functional characteristics in co-culture systems.
Table 1: Differentially Regulated Proteins in HS-27A vs. HS-5 Stromal Cells
| Protein | Regulation in HS-27A (relative to HS-5) | Function |
| HCLS1 | Higher mRNA and protein levels | Hematopoietic Cell-Specific Lyn Substrate 1 |
| COL1A2 | Higher mRNA and protein levels | Collagen Type I Alpha 2 Chain |
| ALCAM | Higher mRNA and protein levels | Activated Leukocyte Cell Adhesion Molecule |
| MAP4 | Lower mRNA and protein levels | Microtubule Associated Protein 4 |
| HSP90 | Lower mRNA and protein levels | Heat Shock Protein 90 |
| CSE1L | Lower mRNA and protein levels | Chromosome Segregation 1-Like |
| ITGAV | Higher protein levels (despite lower gene expression) | Integrin Subunit Alpha V |
| Data synthesized from a proteomic and genomic analysis comparing HS-27A and HS-5 cell lines.[2] |
Table 2: Effect of Co-culture with HS-27A on Cancer Cell Spheroid Growth
| Cancer Cell Line | Condition | Median Spheroid Diameter (µm) |
| C4-2B (Prostate Cancer) | Monoculture | 28.7 |
| C4-2B (Prostate Cancer) | Co-culture with HS-27A | 37.7 |
| This data indicates a potential growth-promoting effect of HS-27A on C4-2B prostate cancer cells in a 3D co-culture model.[4] |
Experimental Protocols
Protocol 1: Standard Maintenance and Subculture of HS-27A Cells
This protocol outlines the standard procedure for culturing and passaging the HS-27A cell line.
Materials:
-
HS-27A cells (ATCC® CRL-2496™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
L-Glutamine
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Centrifuge tubes (15 mL, 50 mL)
-
Incubator (37°C, 5% CO2)
Complete Growth Medium: DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.[1]
Procedure:
-
Thawing Frozen Cells:
-
Quickly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into a T-75 culture flask.
-
-
Cell Maintenance:
-
Incubate the culture flask at 37°C in a 5% CO2 atmosphere.
-
Renew the medium 2 to 3 times per week.
-
-
Subculturing:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with sterile PBS to remove residual serum.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer the desired volume of cell suspension to new culture flasks at a subculture ratio of 1:4 to 1:5.
-
Add fresh complete growth medium to the new flasks and return to the incubator.
-
Protocol 2: Indirect Co-culture of HS-27A and Cancer Cells using a Transwell System
This protocol allows for the study of secreted factors and their effects on cancer cells without direct cell-to-cell contact.
Materials:
-
HS-27A cells and desired cancer cell line
-
6-well or 24-well culture plates
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Complete growth medium for both cell lines
-
Reagents for downstream assays (e.g., proliferation, migration, gene expression)
Procedure:
-
Seeding HS-27A Cells:
-
Plate HS-27A cells in the lower chamber of a 6-well or 24-well plate at a predetermined density (e.g., 1 x 10^5 cells/well for a 6-well plate).
-
Allow the cells to adhere and form a confluent monolayer (typically 24-48 hours).
-
-
Seeding Cancer Cells:
-
Once the HS-27A cells are attached, seed the cancer cells into the Transwell insert (upper chamber) at a desired density.
-
Place the insert containing the cancer cells into the well with the HS-27A cells.
-
-
Co-culture Incubation:
-
Add fresh complete growth medium to both the upper and lower chambers.
-
Incubate the co-culture plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Analysis:
-
After incubation, remove the Transwell inserts.
-
The cancer cells in the insert and the HS-27A cells in the lower well can be harvested separately for analysis (e.g., RNA/protein extraction, proliferation assays, migration assays).
-
The conditioned medium can also be collected for analysis of secreted factors (e.g., cytokines, chemokines).
-
Protocol 3: Direct Co-culture of HS-27A and Cancer Cells
This protocol is for studying the effects of direct cell-to-cell contact between HS-27A and cancer cells.
Materials:
-
HS-27A cells and desired cancer cell line (may require fluorescent labeling for distinction)
-
Culture plates or flasks
-
Complete growth medium
-
Reagents for cell labeling (e.g., CellTracker™ dyes)
-
Microscope for visualization
Procedure:
-
Cell Labeling (Optional but Recommended):
-
To distinguish between the two cell populations, label one cell type (e.g., the cancer cells) with a fluorescent dye according to the manufacturer's protocol.
-
-
Seeding Cells:
-
Seed HS-27A cells and the cancer cells together in the same culture vessel at a defined ratio.
-
Alternatively, seed one cell type first to allow for adherence (e.g., HS-27A), followed by the addition of the second cell type.
-
-
Co-culture Incubation:
-
Incubate the co-culture for the desired experimental period.
-
-
Analysis:
-
Monitor cell morphology and interactions using microscopy.
-
For quantitative analysis, cells can be separated using fluorescence-activated cell sorting (FACS) if one population is fluorescently labeled.
-
Alternatively, assays can be performed on the mixed population, with specific markers used to identify each cell type.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are modulated in stromal-cancer cell interactions and a general experimental workflow for co-culture studies.
Caption: A flowchart of the general experimental workflow for HS-27A and cancer cell co-culture studies.
Caption: Key signaling pathways often down-regulated in HS-27A cells compared to primary MSCs.[1][3]
These application notes and protocols provide a foundational framework for incorporating the HS-27A cell line into cancer research programs. By understanding its unique characteristics and applying these standardized methods, researchers can effectively model aspects of the tumor microenvironment and investigate the complex interplay between stromal and cancer cells.
References
- 1. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SILAC Analysis of Two Bone Marrow Stromal Cell Lines [thermofisher.com]
- 3. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. MiRNA-27a promotes the proliferation and invasion of human gastric cancer MGC803 cells by targeting SFRP1 via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | MicroRNA-27a (miR-27a) in Solid Tumors: A Review Based on Mechanisms and Clinical Observations [frontiersin.org]
HS-27A In Vitro Model for Bone Marrow Stroma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The HS-27A cell line, an immortalized human bone marrow stromal cell line, serves as a valuable in vitro model for studying the complex interactions within the bone marrow microenvironment. This document provides detailed application notes and experimental protocols for utilizing the HS-27A cell line in research and drug development, with a focus on its role in supporting hematopoiesis and its characteristics as a mesenchymal stromal cell (MSC) model.
Introduction
The HS-27A cell line was derived from human bone marrow stromal cells and immortalized using the E6/E7 genes of the human papillomavirus.[1] It is a subclone of the HS-27 cell line and is characterized by its fibroblast-like morphology, forming large, flattened polygonal cells that create a "blanket" layer in culture.[2] Functionally, HS-27A is distinct from its counterpart, the HS-5 cell line. While HS-5 actively secretes various cytokines that promote the proliferation of committed hematopoietic progenitors, HS-27A secretes low levels of growth factors.[2] However, HS-27A plays a crucial role in maintaining primitive hematopoietic stem and progenitor cells (HSPCs), primarily through cell-to-cell contact. A key feature of HS-27A is its high expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), which is instrumental in the adhesion and maintenance of early hematopoietic progenitors, leading to the formation of "cobblestone areas" in co-culture systems.[2] Furthermore, HS-27A meets the criteria for classification as a mesenchymal stem cell (MSC), expressing typical MSC surface markers such as CD73, CD90, and CD105, while being negative for hematopoietic markers.[3]
These characteristics make the HS-27A cell line an excellent model for:
-
Investigating the molecular mechanisms of hematopoietic stem cell niche interactions.
-
Screening for drugs that modulate the interaction between stromal cells and hematopoietic cells.
-
Studying the role of specific adhesion molecules, like VCAM-1, in hematopoiesis.
-
Modeling aspects of the bone marrow microenvironment in disease states.
-
Investigating the osteogenic potential of stromal cells.
Data Presentation
Cell Surface Marker Profile
The HS-27A cell line exhibits a surface marker profile consistent with that of mesenchymal stromal cells. The expression levels of key markers are summarized below.
| Marker | Alternative Name | Expression Status | Function in Stroma |
| Positive Markers | |||
| CD73 | Ecto-5'-nucleotidase | Positive | Purine metabolism, cell signaling |
| CD90 | Thy-1 | Positive | Cell-cell and cell-matrix interactions |
| CD105 | Endoglin | Positive | TGF-β signaling, angiogenesis |
| HLA-ABC | MHC Class I | Positive | Antigen presentation |
| CD106 | VCAM-1 | High Positive | Cell adhesion, homing of HSPCs |
| CD146 | MCAM | Positive | Cell adhesion, signaling |
| Negative Markers | |||
| CD14 | Negative | Monocyte/macrophage marker | |
| CD31 | PECAM-1 | Negative | Endothelial cell marker |
| CD34 | Negative | Hematopoietic progenitor cell marker | |
| CD45 | LCA | Negative | Pan-leukocyte marker |
| HLA-DR | MHC Class II | Negative | Antigen presenting cell marker |
Data compiled from multiple sources.[2][3][4]
Gene Expression Profile Highlights
Gene expression analyses have revealed significant differences between the HS-27A and HS-5 cell lines, underscoring their distinct functional roles within the bone marrow microenvironment.
| Gene Category | HS-27A Expression Level | Examples of Upregulated Genes/Pathways |
| Cell Adhesion | High | VCAM-1, ALCAM, ITGAV |
| Extracellular Matrix | High | COL1A2 |
| Signaling | Modulated | G protein regulators, Insulin-like growth factor (IGF) binding proteins |
| Cytokine Secretion | Low | Low expression of various hematopoietic growth factors |
Data compiled from multiple sources.[1][4][5]
Cytokine Secretion Profile
HS-27A is characterized by its low secretion of hematopoietic growth factors. While specific quantitative data in pg/mL for a comprehensive panel of cytokines is not consistently reported across the literature, studies consistently indicate significantly lower levels of key hematopoietic cytokines compared to the HS-5 cell line. The table below provides a qualitative summary.
| Cytokine/Growth Factor | Secretion Level |
| Interleukin-6 (IL-6) | Low |
| Granulocyte-colony stimulating factor (G-CSF) | Low |
| Granulocyte-macrophage colony-stimulating factor (GM-CSF) | Low |
| Stem Cell Factor (SCF) | Low |
| Flt-3 Ligand | Low |
This is a qualitative summary based on functional assays and comparative studies.[2]
Experimental Protocols
Protocol 1: Culture and Maintenance of HS-27A Cells
This protocol describes the standard procedure for culturing and maintaining the HS-27A cell line.
Materials:
-
HS-27A cells (e.g., ATCC CRL-2496)
-
RPMI-1640 Medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca++/Mg++ free
-
Culture flasks (T-25 or T-75)
-
Centrifuge tubes (15 mL and 50 mL)
-
Sterile pipettes
-
Humidified incubator at 37°C with 5% CO2
Complete Growth Medium:
-
RPMI-1640 Medium supplemented with 10% heat-inactivated FBS.
-
If desired, add Penicillin-Streptomycin to a final concentration of 1%.
Procedure:
A. Thawing Cryopreserved Cells:
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Decontaminate the outside of the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C with 5% CO2.
B. Sub-culturing (Passaging):
-
Grow cells to 80-90% confluency.
-
Aspirate the culture medium.
-
Briefly rinse the cell layer with PBS to remove any residual serum.
-
Add 1-2 mL (for a T-75 flask) of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Observe the cells under a microscope to confirm detachment. Avoid agitation.
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL centrifuge tube and centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed new flasks at a subculture ratio of 1:4 to 1:5.
-
Change the medium 2 to 3 times per week.
C. Cryopreservation:
-
Follow steps B1-B8 for harvesting the cells.
-
Resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot the cell suspension into cryovials.
-
Place the vials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
References
- 1. researchgate.net [researchgate.net]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VCAM-1+ Mesenchymal Stem/Stromal Cells Reveal Preferable Efficacy Upon an Experimental Autoimmune Encephalomyelitis Mouse Model of Multiple Sclerosis Over the VCAM-1− Counterpart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 5. VCAM-1 Promotes Angiogenesis of Bone Marrow Mesenchymal Stem Cells Derived from Patients with Trauma-Induced Osteonecrosis of the Femoral Head by Regulating the Apelin/CCN2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HS-27 in Hsp90 Surface Expression Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer progression. While predominantly an intracellular protein, Hsp90 is also found on the surface of various cancer cells, a phenomenon referred to as extracellular Hsp90 (eHsp90). This surface-expressed Hsp90 plays a significant role in tumor cell invasion, migration, and survival, making it an attractive target for cancer diagnostics and therapeutics.[1][2]
HS-27 is a novel, cell-impermeable fluorescent probe specifically designed to target and visualize eHsp90. It is composed of an Hsp90 inhibitor core (derived from SNX-5422) tethered to a fluorescein isothiocyanate (FITC) fluorophore via a polyethylene glycol (PEG) linker.[3] This design allows for the specific labeling and imaging of Hsp90 on the surface of intact cells, providing a powerful tool for cancer research and drug development. These application notes provide detailed protocols and data for the use of this compound in imaging Hsp90 surface expression.
Data Presentation
Quantitative Analysis of this compound Binding and Imaging
The following table summarizes the key quantitative parameters associated with the use of this compound for Hsp90 surface expression imaging.
| Parameter | Value/Observation | Cell/Tumor Model | Reference |
| Binding Selectivity | 16-fold higher binding to active Hsp90 over inactive Hsp90 | BT474 tumor lysates | [4] |
| In Vivo Tumor Accumulation | High tumor accumulation observed | MDA-MB-468 xenografts | [4] |
| Optimal Imaging Time (In Vivo) | High tumor-to-background contrast | MDA-MB-231 breast cancer xenografts | [4] |
| Tumor-to-Background Ratio (TBR) | High contrast between tumor and non-tumor tissue | Breast tumor biopsies | [4] |
| Internalization Correlation | Correlates with tumor cell aggressiveness | Breast tumor cells | [5] |
Signaling Pathways and Experimental Workflows
Extracellular Hsp90 (eHsp90) Signaling Pathway
eHsp90, upon binding to its receptors on the cell surface, activates downstream signaling cascades that promote cancer cell motility and invasion. The diagram below illustrates a key signaling pathway initiated by eHsp90.
Experimental Workflow for In Vitro Imaging of Surface Hsp90
This workflow outlines the key steps for imaging Hsp90 surface expression in cultured cancer cells using this compound.
Experimental Workflow for In Vivo Imaging of Surface Hsp90
This workflow details the procedure for in vivo imaging of Hsp90 surface expression in tumor-bearing animal models.
Experimental Protocols
Protocol 1: In Vitro Fluorescence Imaging of Surface Hsp90 in Cultured Cells
Materials:
-
This compound probe
-
Cancer cell line of interest (e.g., MDA-MB-231, BT474)
-
Glass-bottom culture dishes or coverslips
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope with FITC filter set (Excitation/Emission ~495/520 nm)
Procedure:
-
Cell Seeding: Plate cancer cells onto glass-bottom dishes or coverslips and culture in complete medium until they reach the desired confluency (typically 60-80%).
-
Preparation of this compound Working Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. The optimal concentration should be determined empirically for each cell line but can range from 100 nM to 1 µM.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells twice with warm PBS.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator. Incubation time may need optimization.
-
-
Washing:
-
Aspirate the this compound solution.
-
Wash the cells three times with warm PBS to remove any unbound probe.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a fluorescence microscope equipped with a FITC filter set.
-
Acquire images using consistent settings (e.g., exposure time, gain) for quantitative comparisons.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cell surface signal using image analysis software (e.g., ImageJ/Fiji).
-
Analyze the subcellular localization of the fluorescent signal.
-
Protocol 2: In Vivo Fluorescence Imaging of Surface Hsp90 in Tumor Xenografts
Materials:
-
This compound probe
-
Tumor-bearing mice (e.g., with MDA-MB-468 or MDA-MB-231 xenografts)
-
Sterile PBS or saline
-
DMSO
-
Whole-animal fluorescence imaging system
Procedure:
-
Preparation of this compound Injection Solution:
-
Dissolve this compound in a small volume of DMSO.
-
Further dilute with sterile saline or PBS to the final injection volume. A typical dose may range from 1 to 10 nmol per mouse. The final DMSO concentration should be below 10%.[3]
-
-
Probe Administration:
-
Administer the prepared this compound solution to the tumor-bearing mouse via tail vein injection.
-
-
In Vivo Imaging:
-
At desired time points post-injection (e.g., 5 min, 30 min, 60 min, 24 h), anesthetize the mouse.
-
Place the mouse in the whole-animal fluorescence imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for FITC.
-
A high tumor-to-background contrast is often observed around 60 minutes post-injection.[4]
-
-
Data Analysis:
-
Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to measure fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs (liver, kidneys, spleen, etc.).
-
Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm the biodistribution of this compound.
-
Conclusion
This compound is a valuable tool for the specific detection and imaging of Hsp90 on the surface of cancer cells. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize this compound in both in vitro and in vivo settings. The ability to visualize and quantify eHsp90 expression can provide significant insights into cancer biology and aid in the development of novel diagnostic and therapeutic strategies targeting this unique cancer biomarker.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Extracellular HSP90 Machineries Build Tumor Microenvironment and Boost Cancer Progression [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fluorescent Hsp90 Probe Demonstrates the Unique Association between Extracellular Hsp90 and Malignancy in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Role of Heat Shock Protein 27 (HSP27) in Breast Cancer Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 27 (HSP27 or HspB1) is a molecular chaperone that plays a critical role in cellular processes such as protein folding, actin cytoskeleton dynamics, and the reduction of oxidative stress.[1] In the context of oncology, particularly breast cancer, elevated expression of HSP27 is often associated with a poor prognosis, metastasis, and resistance to therapy.[2][3] HSP27 exerts its influence through various mechanisms, including the inhibition of apoptosis by interacting with key signaling molecules like Bax, cytochrome c, and components of the Fas-FasL pathway.[1] Its function is intricately regulated by phosphorylation, primarily through the p38 MAPK pathway, which dictates its oligomeric state and subsequent interactions with other proteins.[1]
These application notes provide a comprehensive overview and detailed protocols for the investigation of HSP27 in breast cancer tissue and cell lines. The methodologies described herein are fundamental for researchers aiming to elucidate the functional role of HSP27 and to evaluate the efficacy of potential therapeutic agents targeting this protein. While the focus is on the protein HSP27, these protocols are also applicable for studying the effects of small molecule inhibitors or modulators of HSP27.
Quantitative Data Summary
The following table summarizes key quantitative data related to the study of HSP27 and potential inhibitors from published literature. This data can serve as a reference for experimental design.
| Parameter | Value | Cell Line / Model | Condition | Reference |
| IC50 of HSP27 Inhibitor (J2) | 91.8 µM - >100 µM | Various Cancer Cell Lines | 24h treatment | [4] |
| IC50 of HSP27 Inhibitor (NA49) | 83.6 µM - 96.5 µM | Various Cancer Cell Lines | 24h treatment | [4] |
| Serum HSP27 in Breast Cancer Patients | 894.76 ± 116.45 pg/ml | Human Patients (Stage I-III) | Pre-surgery | [5] |
| Serum HSP27 in Healthy Controls | 301.34 ± 44.73 pg/ml | Human Controls | N/A | [5] |
Signaling Pathway of HSP27 in Breast Cancer
The following diagram illustrates the central role of HSP27 in promoting cell survival and therapeutic resistance in breast cancer. Cellular stressors activate the p38 MAPK pathway, leading to the phosphorylation of HSP27. This phosphorylation event is crucial for its function in inhibiting apoptosis and regulating the actin cytoskeleton.
Caption: HSP27 signaling pathway in breast cancer.
Experimental Protocols
Protocol 1: Immunohistochemical (IHC) Staining of HSP27 in Breast Cancer Tissue
This protocol outlines the procedure for detecting HSP27 protein expression in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.
Experimental Workflow:
Caption: Immunohistochemistry workflow for HSP27 detection.
Materials:
-
FFPE breast cancer tissue sections (4-5 µm)
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Blocking buffer (5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-HSP27
-
Secondary antibody: HRP-conjugated Goat anti-Rabbit
-
DAB substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate slides with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-HSP27 antibody in blocking buffer according to the manufacturer's instructions.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Prepare DAB substrate according to the manufacturer's protocol and apply to the slides.
-
Monitor for color development (brown precipitate).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Apply mounting medium and a coverslip.
-
-
Imaging and Analysis:
-
Image the slides using a bright-field microscope.
-
Analyze the intensity and localization of HSP27 staining.
-
Protocol 2: Western Blot Analysis of HSP27 and Phospho-HSP27 in Breast Cancer Cell Lines
This protocol details the detection of total HSP27 and its phosphorylated form in protein lysates from breast cancer cells, which can be used to assess the impact of treatments or genetic manipulations.
Experimental Workflow:
Caption: Western blot workflow for HSP27 analysis.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-HSP27, Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated Goat anti-Rabbit, HRP-conjugated Goat anti-Mouse
-
ECL chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture breast cancer cells to 70-80% confluency.
-
Treat cells with the desired compounds (e.g., HSP27 inhibitor) for the specified duration.
-
-
Protein Extraction:
-
Wash cells with cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein amounts for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein band intensities, normalizing to the loading control.
-
Protocol 3: Cell Viability Assay (MTT) to Assess the Effect of HSP27 Inhibition
This protocol is used to determine the effect of an HSP27 inhibitor on the viability and proliferation of breast cancer cells.
Experimental Workflow:
Caption: MTT cell viability assay workflow.
Materials:
-
Breast cancer cell lines
-
96-well cell culture plates
-
Cell culture medium
-
HSP27 inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of the HSP27 inhibitor.
-
Remove the old medium and add fresh medium containing the different concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add DMSO to each well to solubilize the formazan crystals.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.
-
References
- 1. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Upregulated HSP27 in human breast cancer cells reduces Herceptin susceptibility by increasing Her2 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Silencing Heat Shock Protein 27 (Hsp27) decreases metastatic behavior of human head and neck squamous cell cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Targeting HSP27 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 27 (HSP27), a molecular chaperone encoded by the HSPB1 gene, is a key player in cellular stress response and survival.[1][2] In the context of oncology, HSP27 is frequently overexpressed in a wide range of human cancers, including breast, prostate, lung, ovarian, and pancreatic cancer, where its elevated levels are often correlated with increased tumor aggressiveness, metastasis, and resistance to therapy.[1][3] HSP27 exerts its pro-tumorigenic functions through multiple mechanisms, including the inhibition of apoptosis, modulation of the actin cytoskeleton, and regulation of key signaling pathways such as the Akt/mTOR and Hippo pathways.[4][5][6] Its role in protecting cancer cells from various stressors, including chemotherapy and radiation, makes it a compelling target for novel anti-cancer strategies.[4][7] Inhibition of HSP27 has been shown to sensitize cancer cells to conventional therapies and induce apoptosis, highlighting its potential as a therapeutic target.[7][8] This document provides detailed application notes and protocols for studying the effects of HSP27 inhibition in cancer cells.
Data Presentation: Efficacy of HSP27 Inhibitors
The following table summarizes the quantitative data on the efficacy of various HSP27 inhibitors from preclinical and clinical studies.
| Inhibitor Class | Inhibitor Name | Cancer Type | Cell Line/Model | IC50/Concentration | Key Findings | Reference(s) |
| Antisense Oligonucleotide | OGX-427 (Apatorsen) | Metastatic Castration-Resistant Prostate Cancer | Clinical Trial (Phase II) | 1000 mg weekly | 71% of patients were progression-free at 12 weeks, compared to 40% on prednisone alone. A PSA decline of ≥50% occurred in 41% of patients. | [9][10] |
| OGX-427 (Apatorsen) | Non-Squamous Non-Small-Cell Lung Cancer | Clinical Trial (Phase II) | N/A | In patients with high baseline serum Hsp27, median PFS was 10.8 months with apatorsen vs. 4.8 months with placebo. | [11] | |
| siRNA | HSP27 siRNA | Prostate Cancer | PC-3, LNCaP | 1 nM | Decreased Hsp27 mRNA levels by 19-fold and suppressed protein expression to undetectable levels. Increased apoptotic rates 2.4-4 fold and caused 40-76% inhibition of cell growth. | [12] |
| Small Molecule | NA49 | Non-Small Cell Lung Cancer | NCI-H460, A549, HCC827, PC9, NCI-H1650, NCI-H1975 | IC50 > 80 µM (as single agent) | Sensitized NSCLC cells to cisplatin and gefitinib in an HSP27 expression-dependent manner. | [13] |
| J2 | Non-Small Cell Lung Cancer | N/A | IC50 > 90 µM (as single agent) | Induces abnormal cross-linked HSP27 dimers. | [13] | |
| Compound 4 | Glioblastoma | GBM cell lines | 35 nM | Potent anti-GBM activity and decreased tumor growth in vivo. | [14] | |
| Compound 26 | Glioblastoma | GBM cell lines | 23 nM | Potent anti-GBM activity and decreased tumor growth in vivo. | [14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involving HSP27 and a general workflow for evaluating HSP27 inhibitors.
Experimental Protocols
HSP27 Gene Silencing using siRNA
This protocol describes the transient knockdown of HSP27 expression in cancer cells using small interfering RNA (siRNA).
Materials:
-
HSP27 specific siRNA duplexes and scrambled control siRNA.
-
Lipofectamine 2000 or other suitable transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Cancer cell line of interest.
-
6-well plates.
-
Growth medium (with and without antibiotics).
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cancer cells in 6-well plates with 5 ml of antibiotic-free growth medium to achieve 30-50% confluency on the day of transfection.[1]
-
Preparation of siRNA-Lipofectamine Complex: a. In one tube, dilute 200 pmol of HSP27 siRNA or scrambled control siRNA in 500 µl of Opti-MEM.[1] b. In a separate tube, dilute 10 µl of Lipofectamine 2000 in 500 µl of Opti-MEM.[1] c. Combine the diluted siRNA and Lipofectamine 2000 solutions, mix gently, and incubate at room temperature for 20 minutes to allow complex formation.[1]
-
Transfection: a. Replace the medium in the 6-well plates with 4 ml of fresh antibiotic-free growth medium. b. Add the 1 ml of siRNA-Lipofectamine 2000 complex to each well, resulting in a final siRNA concentration of approximately 33 nM.[1] c. Incubate the cells at 37°C in a CO2 incubator for 5 hours.[1]
-
Post-transfection: a. After the incubation period, replace the transfection medium with 5 ml of fresh growth medium (can contain antibiotics). b. Incubate the cells for 24-72 hours before proceeding with downstream assays such as Western blotting or cell viability assays.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of HSP27 inhibitors on cancer cells.
Materials:
-
96-well plates.
-
Cancer cell line of interest.
-
HSP27 inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.[13]
-
Treatment: Treat the cells with various concentrations of the HSP27 inhibitor (e.g., 0-120 µM) for a desired period (e.g., 24, 48, or 72 hours).[13] Include a vehicle control.
-
MTT Addition: After the treatment period, add 10 µl of MTT solution to each well to achieve a final concentration of 0.45 mg/ml.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µl of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Mix thoroughly and read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis
This protocol is for detecting the protein levels of HSP27, its phosphorylated form (p-HSP27), and downstream signaling molecules.
Materials:
-
Treated and untreated cell lysates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HSP27, anti-p-HSP27, anti-Caspase-3, anti-Akt, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: a. Wash treated and untreated cells with ice-cold PBS. b. Lyse the cells in ice-cold RIPA buffer.[15] c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15] d. Determine the protein concentration of the supernatant using a BCA assay.[16]
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[17][18] b. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[15] b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[15][17] c. Wash the membrane three times with TBST.[15] d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15] e. Wash the membrane again three times with TBST.[15]
-
Detection: a. Incubate the membrane with ECL substrate.[15] b. Visualize the protein bands using an imaging system.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay kit or similar.
-
White-walled 96-well plates.
-
Treated and untreated cells.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the HSP27 inhibitor as described for the MTT assay.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µl of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity. A threefold increase in caspase-3/7 activity was observed after Hsp27 siRNA treatment in one study.[19]
Human Tumor Xenograft Model
This protocol outlines the establishment and monitoring of human tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of HSP27 inhibitors.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice).
-
Cancer cell line of interest or patient-derived tumor tissue.
-
Matrigel (optional).
-
HSP27 inhibitor formulation for in vivo administration.
-
Calipers for tumor measurement.
-
Anesthetic.
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of the mice.[20] b. Alternatively, implant a small piece (e.g., 2 mm³) of patient-derived tumor tissue subcutaneously.[21]
-
Tumor Growth Monitoring: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume (e.g., Volume = (length x width²)/2).
-
Treatment: a. Randomize the mice into control and treatment groups. b. Administer the HSP27 inhibitor (and/or combination therapy) and vehicle control according to the desired schedule and route (e.g., intravenous, intraperitoneal, oral).
-
Efficacy Evaluation: a. Continue to monitor tumor growth throughout the treatment period. b. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for biomarkers).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of the HSP27 inhibitor.
References
- 1. Silencing Heat Shock Protein 27 (Hsp27) decreases metastatic behavior of human head and neck squamous cell cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. OGX-427 Takes Aim at Novel Target in Prostate Cancer | MDedge [mdedge.com]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without Apatorsen (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Small interference RNA targeting heat-shock protein 27 inhibits the growth of prostatic cell lines and induces apoptosis via caspase-3 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lead Optimization of Androgen Receptor-HSP27 Disrupting Agents in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. origene.com [origene.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HSP27 Phosphorylation in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat Shock Protein 27 (HSP27), also known as HSPB1, is a molecular chaperone that plays a critical role in various cellular processes, including protein folding, cytoskeleton dynamics, cell migration, and apoptosis.[1][2] The function of HSP27 is intricately regulated by post-translational modifications, most notably phosphorylation.[2] A variety of cellular stresses and signaling molecules can trigger the phosphorylation of HSP27 on specific serine residues, primarily Ser15, Ser78, and Ser82.[1][3] This phosphorylation event leads to a shift in HSP27's oligomeric state, from large multimers to smaller dimers and monomers, which in turn modulates its chaperone activity and its interaction with other proteins.[3]
The phosphorylation status of HSP27 is a key indicator of cellular stress and the activation of specific signaling pathways. Therefore, accurate and robust methods for measuring HSP27 phosphorylation are essential for researchers in various fields, including cancer biology, neurodegenerative disease, and cardiovascular research, as well as for professionals in drug development screening for compounds that modulate stress-response pathways. This document provides detailed application notes and protocols for the most common methods used to measure HSP27 phosphorylation in cells.
Key Signaling Pathways Leading to HSP27 Phosphorylation
The primary and most well-characterized pathway leading to HSP27 phosphorylation involves the p38 Mitogen-Activated Protein Kinase (MAPK) cascade.[3][4][5] Upon activation by cellular stressors such as UV radiation, inflammatory cytokines, or osmotic shock, p38 MAPK phosphorylates and activates its downstream kinase, MAPK-activated protein kinase 2 (MK2).[4][6] MK2, along with the related kinases MK3 and MK5, directly phosphorylates HSP27 at Ser15, Ser78, and Ser82.[1][2][7] Other signaling pathways, including the PI3K/Akt and ERK1/2 pathways, have also been implicated in regulating HSP27 phosphorylation in response to specific stimuli like Angiotensin II and PDGF-BB.[5]
Methods for Measuring HSP27 Phosphorylation
Several well-established techniques can be used to quantify the phosphorylation of HSP27 in cells. The choice of method often depends on the specific research question, available equipment, and desired throughput. The most common methods are Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Flow Cytometry.
Experimental Workflow Overview
Western Blotting
Western blotting is a widely used and robust method for detecting and semi-quantitatively analyzing HSP27 phosphorylation.[8] This technique allows for the visualization of phosphorylated HSP27 (p-HSP27) as a distinct band on a membrane, which can be compared to the total HSP27 levels.
Protocol: Western Blot for Phospho-HSP27
A. Sample Preparation and Lysis
-
Culture and treat cells as required for your experiment. Include appropriate positive and negative controls. A potent activator of the p38 MAPK/MK2 pathway, such as Anisomycin (10 µg/mL, 30 min) or Sorbitol (400 mM, 30 min), can serve as a positive control.[9]
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[9]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[9]
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x and heat at 95-100°C for 5-10 minutes.[9]
B. SDS-PAGE and Protein Transfer
-
Load 30-100 µg of total protein per well onto a 12% polyacrylamide gel.[9]
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane using a wet transfer system (e.g., 100V for 60-90 minutes).[9]
C. Immunoblotting
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9] Note: Avoid using milk as a blocking agent as it contains phosphoproteins (casein) that can increase background.[9]
-
Incubate the membrane with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 Ser82) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[10]
-
For normalization, the membrane can be stripped and re-probed with an antibody for total HSP27 or a loading control like β-actin or GAPDH.
Data Presentation
| Treatment | Phospho-HSP27 (Ser82) Intensity | Total HSP27 Intensity | Normalized p-HSP27/Total HSP27 Ratio |
| Untreated Control | 15,000 | 150,000 | 0.10 |
| Drug A (10 µM) | 60,000 | 148,000 | 0.41 |
| Positive Control (Sorbitol) | 120,000 | 152,000 | 0.79 |
Note: The data in this table is for illustrative purposes only.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative and high-throughput method for measuring HSP27 phosphorylation.[11] Sandwich ELISA kits are commercially available that can specifically detect phosphorylated HSP27. These kits typically provide a 96-well plate pre-coated with a capture antibody against total HSP27, a detection antibody specific for a phosphorylated residue, and a recombinant protein standard.[3][12]
Protocol: Phospho-HSP27 Sandwich ELISA
A. Sample Preparation
-
Prepare cell lysates as described in the Western Blotting protocol (Section A), ensuring the use of phosphatase inhibitors.
-
Dilute the cell lysates to a final concentration within the detection range of the kit, typically using the provided diluent buffer.
B. ELISA Procedure (General)
-
Add 100 µL of standards and diluted samples to the appropriate wells of the antibody-coated 96-well plate.[12]
-
Incubate for 2.5 hours at room temperature or overnight at 4°C.[12]
-
Wash the wells four times with 1X Wash Buffer.[13]
-
Add 100 µL of the diluted phospho-specific detection antibody to each well.[13]
-
Incubate for 1 hour at room temperature.[13]
-
Wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of HRP-conjugated secondary antibody or streptavidin-HRP.[12]
-
Incubate for 1 hour at room temperature.[12]
-
Wash the wells four times with 1X Wash Buffer.
-
Add 100 µL of TMB substrate solution and incubate for 30 minutes at room temperature in the dark.[12]
-
Add 50 µL of Stop Solution to each well.[12]
-
Immediately read the absorbance at 450 nm using a microplate reader.[12]
Data Presentation
| Sample | p-HSP27 (Ser78) Concentration (ng/mL) | Total HSP27 Concentration (ng/mL) | Ratio of p-HSP27 to Total HSP27 |
| Untreated HeLa Cells | 0.5 | 10.2 | 0.049 |
| UV-Treated HeLa Cells | 4.8 | 10.5 | 0.457 |
| PMA-Treated HeLa Cells | 3.5 | 10.1 | 0.347 |
Note: Data is illustrative. A standard curve must be generated to determine protein concentrations.[3]
Flow Cytometry
Phospho-flow cytometry allows for the measurement of HSP27 phosphorylation at the single-cell level, providing insights into the heterogeneity of cellular responses within a population.[14] This method is particularly useful for analyzing specific cell subpopulations in a mixed culture.
Protocol: Phospho-Flow Cytometry for HSP27
A. Cell Stimulation, Fixation, and Permeabilization
-
Stimulate cells in suspension or adherent cells that have been detached.
-
Fix the cells by adding formaldehyde to a final concentration of 1.5-4% and incubating for 10-15 minutes at room temperature.[15][16]
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending them in ice-cold 90% methanol and incubating for 15-30 minutes on ice.[15][16]
-
Wash the cells twice with staining buffer (e.g., PBS with 0.5% BSA) to remove the methanol.[16]
B. Staining
-
Resuspend the permeabilized cells in staining buffer.
-
If desired, stain for surface markers with appropriate fluorescently-conjugated antibodies for 30 minutes on ice.[16]
-
Wash the cells.
-
Add the phospho-HSP27 specific antibody (conjugated to a fluorophore) and incubate for 1 hour at room temperature, protected from light.[16]
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in staining buffer for analysis.
C. Flow Cytometry Analysis
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Quantify the median fluorescence intensity (MFI) of the phospho-HSP27 signal in the gated population.
Data Presentation
| Cell Population | Treatment | Median Fluorescence Intensity (MFI) of p-HSP27 (Ser82) |
| Jurkat Cells | Untreated | 500 |
| Jurkat Cells | Anisomycin (10 µg/mL) | 4500 |
| PBMCs - CD4+ T cells | Untreated | 350 |
| PBMCs - CD4+ T cells | PMA/Ionomycin | 3200 |
Note: The data in this table is for illustrative purposes only.
Troubleshooting and Considerations
-
Phosphatase Inhibition: The phosphorylation state of proteins is transient. It is crucial to use phosphatase inhibitors in your lysis buffer and keep samples on ice to prevent dephosphorylation.[9]
-
Antibody Specificity: Always use phospho-specific antibodies that have been validated for your intended application. It is good practice to confirm that the antibody detects a band at the correct molecular weight and that the signal is lost after treating the lysate with a phosphatase.[17]
-
Loading Controls and Normalization: For Western blotting and ELISA, it is essential to normalize the phospho-HSP27 signal to the total HSP27 protein level to account for any variations in protein expression.[9][17]
-
Positive Controls: Including a positive control, such as cells treated with a known inducer of HSP27 phosphorylation, is critical for validating the experimental setup and troubleshooting low signals.[9]
By following these detailed protocols and considering the key aspects of each technique, researchers and drug development professionals can accurately and reliably measure HSP27 phosphorylation, gaining valuable insights into cellular stress responses and signaling pathways.
References
- 1. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PathScan® Phospho-HSP27 (Ser78) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The signal transduction pathways of heat shock protein 27 phosphorylation in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. raybiotech.com [raybiotech.com]
- 13. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Phospho-Specific Antibodies for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. uab.edu [uab.edu]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Recombinant Human HSP27 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 27 (HSP27), also known as HSPB1, is a molecular chaperone belonging to the family of small heat shock proteins (sHSPs).[1] Under physiological conditions, HSP27 is involved in a variety of cellular processes, including actin cytoskeleton dynamics, and the inhibition of apoptosis. Its expression is significantly upregulated in response to cellular stress, such as heat shock, oxidative stress, and exposure to toxins, where it plays a crucial role in protecting cells from damage.[1] Recombinant human HSP27 (rHSP27) has emerged as a valuable tool in research and drug development, with potential therapeutic applications in a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It is also being explored as a vaccine adjuvant.[2][3]
These application notes provide an overview of the key applications of rHSP27, supported by experimental protocols and quantitative data to guide researchers in their studies.
I. Cytoprotection and Anti-Apoptotic Applications
Recombinant HSP27 has demonstrated significant cytoprotective effects by inhibiting apoptosis and protecting cells from various stressors.
Application 1: Protection Against Toxin-Induced Cell Death
Recombinant HSP27 can be used to protect cells from toxicity induced by substances like cadmium.[4][5]
Quantitative Data Summary:
| Cell Line | Stressor & Concentration | rHSP27 Concentration | Treatment | Outcome | Reference |
| HeLa | Cadmium (5, 50, or 100 μM) | 100 μg/ml | 24-h pre-treatment | Increased cell viability by 52% | [4][5] |
| HeLa | Cadmium (100 μM) | 100 μg/ml | Co-treatment | Attenuated disruption of cellular metabolism | [4][5] |
| HeLa | Cadmium (100 μM) | 100 μg/ml | Post-treatment (3h after Cd exposure) | Mitigated cell death | [4][5] |
Experimental Protocol: Cytotoxicity Assay
-
Cell Seeding: Plate HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with 100 μg/ml of rHSP27 in DMEM supplemented with 10% FBS for 24 hours.
-
Toxin Exposure: Remove the pre-treatment medium and add fresh DMEM containing the desired concentration of Cadmium (e.g., 100 μM).
-
Incubation: Incubate the cells for 24 hours.
-
Viability Assessment: Measure cell viability using a standard assay such as the Cell Counting Kit-8 (CCK-8) according to the manufacturer's instructions.
Application 2: Inhibition of Apoptosis
rHSP27 can inhibit apoptosis by interacting with key components of the apoptotic signaling pathway.[6][7] It has been shown to sequester cytochrome c and pro-caspase-3, thereby preventing the formation of the apoptosome complex.[7]
Quantitative Data Summary:
| Cell Type | Apoptotic Stimulus | rHSP27 Concentration | Outcome | Reference |
| Human Neutrophils | Spontaneous Apoptosis | 1 μg/mL | Reduced neutrophil apoptosis by >25% | |
| Jurkat cells | Cytochrome c/dATP in cytosol | Immunodepletion of HSP27 | Increased caspase activity | [7] |
Experimental Protocol: In Vitro Caspase Activation Assay
-
Cytosol Preparation: Prepare cytosolic extracts from Jurkat cells.
-
In Vitro Reaction: In a microfuge tube, combine 30 μl of the cytosolic fraction (2 mg/ml) with or without rHSP27.
-
Apoptosis Induction: Add cytochrome c and dATP to the cytosolic extracts to induce caspase activation.
-
Incubation: Incubate the reaction mixture for 60 minutes at 30°C.[7]
-
Caspase Activity Measurement: Measure caspase-3 activity using a fluorogenic substrate (e.g., DEVD-AMC).[7] Fluorescence is measured at 355 nm excitation and 460 nm emission.[7]
Experimental Protocol: Co-Immunoprecipitation of HSP27 and Apoptotic Proteins
-
Cell Lysis: Lyse Jurkat cells overexpressing HSP27 in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an anti-Hsp27 antibody overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against cytochrome c and procaspase-3 to detect the interaction.[7]
II. Neuroprotective Applications
Recombinant HSP27 has shown promise in protecting neurons from ischemic injury and other neurotoxic insults.[3][8]
Application 3: Neuroprotection in Cerebral Ischemia
Administration of rHSP27, particularly in its phosphorylated form, can reduce infarct volume and improve functional outcomes in animal models of stroke.[9]
Quantitative Data Summary:
| Animal Model | Ischemia Model | rHSP27 Treatment | Outcome | Reference |
| Mice | Transient 1-h MCAO | 1h post-reperfusion tail-vein injection | 17% reduction in infarct volume | [9] |
| Mice | Transient 1-h MCAO | 1h post-reperfusion tail-vein injection of phosphorylated rHSP27 | 46% reduction in infarct volume | [9] |
| Transgenic Mice (overexpressing Hsp27) | Focal Cerebral Ischemia | - | Significantly smaller infarct volume at 21 days | [10] |
Experimental Protocol: In Vivo Neuroprotection Study
-
Ischemia Induction: Induce transient middle cerebral artery occlusion (MCAO) in mice for 1 hour.
-
Reperfusion and Treatment: After 1 hour of ischemia, remove the occlusion to allow reperfusion. One hour after the start of reperfusion, administer rHSP27 or phosphorylated rHSP27 via tail-vein injection.[9]
-
Functional Assessment: Perform neurological deficit scoring at various time points post-ischemia.
-
Infarct Volume Measurement: At the end of the study period (e.g., 24 hours or 21 days), sacrifice the animals and measure the infarct volume in brain sections using TTC staining.[9][10]
III. Cardiovascular Disease Applications
Recombinant HSP27 has demonstrated therapeutic potential in the context of cardiovascular diseases, particularly atherosclerosis.
Application 4: Attenuation of Atherosclerosis
Systemic administration of rHSP27 can reduce serum cholesterol levels and attenuate the development of atherosclerotic lesions.[11]
Quantitative Data Summary:
| Animal Model | Diet | rHSP27 Treatment | Outcome | Reference |
| ApoE-/- mice | High fat diet | 100 μg, subcutaneous, twice a day for 3 weeks | ~40% lower total serum cholesterol; 25-30% reduction in aortic lesion area | [11] |
Experimental Protocol: In Vivo Atherosclerosis Study
-
Animal Model: Use ApoE-/- mice, a common model for atherosclerosis research.
-
Diet: Feed the mice a high-fat diet to induce hypercholesterolemia and atherosclerosis.
-
Treatment: Administer rHSP27 (100 μg) subcutaneously twice a day for a period of 3 weeks.[11] A control group should receive phosphate-buffered saline (PBS).[11]
-
Serum Analysis: At the end of the treatment period, collect blood samples and measure total serum cholesterol levels.
-
Atherosclerotic Plaque Analysis: Euthanize the mice and dissect the aortas. Perform en face analysis and cross-sectional analysis of the aortic sinus to quantify the atherosclerotic lesion area.[11]
IV. Vaccine Adjuvant Applications
HSPs, including HSP27, have been investigated for their ability to enhance immune responses to antigens, acting as adjuvants in vaccine formulations.[2][12]
Application 5: Enhancement of Antigen-Specific Immunity
Recombinant HSP27, when fused or co-administered with an antigen, can boost both humoral and cellular immunity.
Experimental Protocol: In Vivo Immunization Study
-
Vaccine Formulation: Prepare a vaccine formulation containing the antigen of interest (e.g., HIV-1 Nef) either as a fusion protein with rHSP27 (Hsp27-Nef) or co-administered with rHSP27.[2][12]
-
Immunization: Immunize mice with the vaccine formulation. A typical immunization schedule might involve a prime immunization followed by one or two booster immunizations at 2-3 week intervals.
-
Antibody Titer Measurement: Collect blood samples from the immunized mice and measure the antigen-specific antibody titers using ELISA.[2][12]
-
T-cell Response Analysis: Isolate splenocytes from the immunized mice and perform ELISpot or intracellular cytokine staining assays to measure antigen-specific T-cell responses (e.g., IFN-γ production).[2][12]
V. Signaling Pathway Modulation
Recombinant HSP27 can be used to study and modulate various signaling pathways involved in cell survival, stress response, and migration.
Application 6: Investigation of p38 MAPK and Akt Signaling Pathways
Recombinant HSP27 can be used as a substrate in in vitro kinase assays to study its phosphorylation by upstream kinases like MAPKAP kinase-2 (a downstream target of p38 MAPK) and Akt.[6][13]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup: In a microfuge tube, combine recombinant HSP27 with a purified active kinase (e.g., MAPKAP kinase-2 or Akt) in a kinase buffer containing [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the proteins by SDS-PAGE and detect the phosphorylation of rHSP27 by autoradiography.[10]
Signaling Pathways and Experimental Workflows
Caption: Key signaling pathways involving HSP27 phosphorylation.
Caption: Experimental workflow for assessing rHSP27 cytoprotection.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Immunostimulatory effects of Hsp70 fragments and Hsp27 in design of novel HIV-1 vaccine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HSP27 and cell survival in neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recombinant heat shock protein 27 (HSP27/HSPB1) protects against cadmium-induced oxidative stress and toxicity in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Heat shock protein 27 controls apoptosis by regulating Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp27 Inhibits Cytochrome c-Mediated Caspase Activation by Sequestering Both Pro-caspase-3 and Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP27: Mechanisms of Cellular Protection Against Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphorylation enhances recombinant HSP27 neuroprotection against focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hsp27 Protects against Ischemic Brain Injury via Attenuation of a Novel Stress-Response Cascade Upstream of Mitochondrial Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. Phosphorylation of the 27-kDa heat shock protein via p38 MAP kinase and MAPKAP kinase in smooth muscle [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hs27 Cell Line Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address slow growth problems encountered with the Hs27 human foreskin fibroblast cell line. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the Hs27 cell line?
The Hs27 cell line is a human fibroblast cell line derived from the foreskin of a normal newborn male.[1][2] These cells are adherent, exhibit a fibroblastic morphology, and are used in a variety of research applications, including studies on wound healing, cancer, and drug discovery.[1]
Q2: What are the standard culture conditions for the Hs27 cell line?
Hs27 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2mM L-glutamine.[2] They should be maintained in a humidified incubator at 37°C with 5% CO2.[2]
Q3: What is the expected doubling time for the Hs27 cell line?
While a specific doubling time for the Hs27 cell line is not consistently reported, the average doubling time for human dermal fibroblasts is typically between 18 to 24 hours.[3][4] However, this can vary depending on the donor and culture conditions. Some studies have reported doubling times for adult human fibroblasts to be around 47.2 ± 7.5 hours. A significant deviation from this range may indicate a growth problem.
Q4: What is the recommended seeding density and subculture ratio for Hs27 cells?
The recommended seeding density for Hs27 cells is 1-2 x 10,000 cells/cm².[2] Subculturing should be performed when the cells reach 70-80% confluency, typically at a split ratio of 1:2 to 1:4.[2]
Q5: For how many passages can I culture Hs27 cells?
Longevity studies have shown that the Hs27 cell line can be propagated for up to 42 passages.[2] It is crucial to keep track of the passage number, as cells may enter senescence at higher passages, leading to slower growth and altered characteristics.
Troubleshooting Guide for Slow Growth
Slow growth is a common issue in cell culture. This guide provides a systematic approach to identifying and resolving the potential causes of suboptimal growth in your Hs27 cell cultures.
Table 1: Initial Troubleshooting Checklist
| Observation | Possible Cause | Recommended Action |
| Reduced proliferation rate | Suboptimal Culture Conditions | Verify incubator temperature (37°C), CO2 level (5%), and humidity. |
| Media and Reagent Issues | Check the expiration date and storage conditions of your media, FBS, and other reagents. Use a fresh batch if in doubt. | |
| Low Seeding Density | Ensure you are seeding cells at the recommended density (1-2 x 10,000 cells/cm²). | |
| Cells appear stressed or have altered morphology | Contamination (Mycoplasma, Bacteria, Fungi) | Visually inspect the culture for turbidity, color change, or filamentous structures. Perform a mycoplasma test. |
| Reagent Quality | Ensure all reagents are of high quality and cell culture grade. | |
| Senescence | Check the passage number. If it is high (>42), consider thawing a new, lower-passage vial of cells. | |
| Uneven cell growth | Improper Cell Seeding | Ensure even distribution of cells when plating. |
| Incubator Issues | Check for temperature and CO2 gradients within the incubator. Avoid placing flasks directly on metal shelves. |
Advanced Troubleshooting
If the initial troubleshooting steps do not resolve the slow growth issue, consider the following advanced troubleshooting strategies.
Table 2: Advanced Troubleshooting for Persistent Slow Growth
| Category | Potential Issue | Recommended Action & Experimental Protocol |
| Cell Health & Viability | High Cell Death Post-Thawing | Review and optimize your cell thawing protocol. Ensure rapid thawing and gentle handling. |
| Senescence | Perform a senescence assay (e.g., Beta-Galactosidase Staining) to determine the proportion of senescent cells in the culture. | |
| Culture Environment | Serum Quality | Test different lots of Fetal Bovine Serum (FBS) to identify a batch that better supports cell growth. |
| Media Formulation | Ensure your DMEM formulation contains the necessary components, such as L-glutamine. | |
| Cellular Signaling | Dysregulation of Growth Factor Signaling | If slow growth persists, consider that key signaling pathways promoting proliferation may be compromised. |
Experimental Protocols
Protocol 1: Determination of Cell Doubling Time
This protocol allows you to calculate the doubling time of your Hs27 cell culture to quantitatively assess its growth rate.
Materials:
-
Hs27 cells in culture
-
Complete growth medium (DMEM + 10% FBS)
-
Trypsin-EDTA solution
-
Hemocytometer or automated cell counter
-
Culture flasks or plates
Procedure:
-
Seed a known number of Hs27 cells (e.g., 1 x 10^5 cells) into a T-25 flask.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
At regular intervals (e.g., every 24 hours for 3-4 days), trypsinize and count the total number of viable cells.
-
Plot the cell number versus time on a logarithmic scale.
-
Determine the doubling time (DT) from the exponential growth phase using the following formula: DT = (t * log(2)) / (log(N(t)) - log(N(0))) Where:
-
t = time in hours
-
N(t) = cell number at time t
-
N(0) = initial cell number
-
Protocol 2: Mycoplasma Contamination Testing
Mycoplasma contamination is a common cause of slow cell growth and is not visible by standard microscopy.
Materials:
-
Hs27 cell culture supernatant
-
Mycoplasma detection kit (PCR-based or enzymatic)
Procedure:
-
Follow the instructions provided with your chosen mycoplasma detection kit.
-
Typically, this involves collecting a sample of the culture supernatant.
-
The sample is then processed and analyzed using either PCR to detect mycoplasma DNA or an enzymatic assay that detects mycoplasma-specific enzymes.
-
If the test is positive, discard the contaminated culture and decontaminate the incubator and all related equipment.
Signaling Pathways in Fibroblast Proliferation
Understanding the key signaling pathways that regulate fibroblast proliferation can provide insights into potential causes of slow growth.
Fibroblast Growth Factor (FGF) Signaling
The FGF signaling pathway is crucial for fibroblast proliferation. Binding of FGFs to their receptors (FGFRs) on the cell surface triggers a cascade of intracellular events.
Caption: Simplified FGF/MAPK signaling pathway in fibroblasts.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is another critical regulator of cell growth and proliferation. Activation of this pathway promotes cell survival and progression through the cell cycle.
Caption: Overview of the PI3K/Akt signaling pathway.
Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing slow growth issues with your Hs27 cells.
References
Technical Support Center: Hs27 Cell Culture Contamination Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, resolve, and prevent contamination in Hs27 human fibroblast cell cultures.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and addressing common contamination problems in your Hs27 cell cultures.
Issue: Sudden Change in Media Color and Turbidity
Question: My Hs27 cell culture medium has rapidly turned yellow and become cloudy overnight. What is the likely cause and what should I do?
Answer:
A rapid drop in pH (indicated by the medium turning yellow) and visible cloudiness are classic signs of bacterial contamination.[1][2] Bacteria multiply quickly in nutrient-rich culture media, leading to these observable changes.[1][2]
Immediate Actions:
-
Isolate and Discard: Immediately isolate the contaminated flask to prevent cross-contamination to other cultures. It is strongly recommended to discard the contaminated culture.
-
Decontaminate: Thoroughly decontaminate the biological safety cabinet (BSC) and incubator.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques with all personnel.
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for suspected bacterial contamination.
Issue: Filamentous Growths or Floating Particles in Culture
Question: I've noticed thin, thread-like structures and some fuzzy floating particles in my Hs27 cell culture. The media pH hasn't changed significantly. What could this be?
Answer:
The presence of filamentous structures (hyphae) or fuzzy clumps is characteristic of fungal (mold) contamination.[1][3] Yeast contamination may appear as smaller, ovoid, budding particles and can also cause turbidity.[1] Fungal contamination may not cause a rapid pH change in its early stages.[3]
Immediate Actions:
-
Isolate and Discard: As with bacterial contamination, isolate and discard the affected culture immediately to prevent the spread of fungal spores.
-
Thorough Decontamination: Fungal spores are airborne and resilient. A thorough cleaning and decontamination of the entire cell culture area, including incubators, BSCs, and equipment, is critical. Consider using a fungicide recommended for laboratory equipment.
-
Check for Sources: Inspect potential sources of fungal spores, such as ventilation systems, nearby plants, or cardboard packaging stored in the lab.
Frequently Asked Questions (FAQs)
Mycoplasma Contamination
Question: My Hs27 cells are growing slower than usual and appear less healthy, but the media is clear. Could this be mycoplasma contamination?
Answer:
Yes, these are classic signs of mycoplasma contamination. Mycoplasmas are small bacteria that lack a cell wall and are often not visible by standard light microscopy.[4] They typically do not cause the media to become turbid or change its pH, making them a "cryptic" contaminant.[4] Their presence can significantly alter cell metabolism, growth, and gene expression.[4][5]
Question: How can I detect mycoplasma in my Hs27 cultures?
Answer:
Several methods are available for mycoplasma detection:
-
PCR-based assays: These are highly sensitive and specific and are one of the most common methods.
-
DNA staining: Using fluorescent dyes like DAPI or Hoechst that bind to DNA. Mycoplasma will appear as small, extra-nuclear fluorescent dots.
-
ELISA: Detects mycoplasma antigens.
-
Direct culture: Requires specialized media and can be slow.
Routine testing for mycoplasma (e.g., monthly) is highly recommended for all cell cultures.
Question: Can I salvage a valuable Hs27 culture contaminated with mycoplasma?
Answer:
While discarding the culture is the safest option to prevent spread, valuable and irreplaceable cultures can sometimes be treated. This typically involves using specific anti-mycoplasma antibiotics. It's crucial to follow the treatment protocol carefully and re-test the cells after treatment to ensure the mycoplasma has been eradicated.
General Contamination and Prevention
Question: What are the primary sources of contamination in a cell culture lab?
Answer:
The most common sources of contamination include:
-
Personnel: Poor aseptic technique, talking over open cultures, and shedding of microorganisms from skin and hair.
-
Reagents and Media: Contaminated serum, media, or other solutions.
-
Equipment: Improperly sterilized equipment, or contaminated incubators and water baths.
-
Environment: Airborne particles from dust, ventilation systems, or other lab areas.
-
Incoming cell lines: New cell lines that have not been properly quarantined and tested.
Question: What are the best practices to prevent contamination in my Hs27 cell cultures?
Answer:
-
Strict Aseptic Technique: Always work in a certified biological safety cabinet, wear appropriate personal protective equipment (PPE), and disinfect all items entering the cabinet.
-
Regular Cleaning: Maintain a strict cleaning and decontamination schedule for incubators, water baths, and the entire cell culture area.
-
Quarantine New Cells: Always quarantine and test new cell lines for contamination before introducing them into the main cell culture stock.
-
Dedicated Reagents: Use dedicated bottles of media and reagents for each cell line to prevent cross-contamination.
-
Routine Monitoring: Visually inspect your cultures daily for any signs of contamination.
-
Regular Mycoplasma Testing: Implement a routine mycoplasma testing schedule.
Quantitative Data Summary
The following table provides recommended working concentrations for common antibiotics and antimycotics used in cell culture. Note that the optimal concentration should be determined empirically for your specific Hs27 cells, as high concentrations can be toxic.
| Agent | Target Organism(s) | Typical Working Concentration | Notes |
| Penicillin-Streptomycin | Gram-positive and Gram-negative bacteria | 50-100 I.U./mL Penicillin, 50-100 µg/mL Streptomycin | Commonly used for routine prevention, but can mask low-level contamination and is ineffective against mycoplasma. |
| Gentamicin | Broad-spectrum (Gram-positive and Gram-negative bacteria), Mycoplasma | 50 µg/mL | Can be more effective against a wider range of bacteria than Pen-Strep. |
| Amphotericin B | Fungi and yeast | 0.25-2.5 µg/mL | Can be toxic to cells; use with caution and only when necessary. |
| Plasmocin™ | Mycoplasma | 25 µg/mL (prophylactic), 50 µg/mL (treatment) | A common and effective treatment for mycoplasma elimination. |
| BM-Cyclin | Mycoplasma | Varies by component (Tiamulin and Minocycline) | An alternative treatment for mycoplasma, often used if resistance to other agents is suspected. |
Experimental Protocols
Protocol: Mycoplasma Detection by PCR
This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.
Materials:
-
PCR-based mycoplasma detection kit
-
Hs27 cell culture supernatant
-
Sterile, nuclease-free microcentrifuge tubes
-
Micropipettes and sterile, nuclease-free tips
-
Thermal cycler
Procedure:
-
Sample Preparation:
-
Culture Hs27 cells to 70-80% confluency without antibiotics for at least 2-3 passages.
-
Collect 1 mL of the culture supernatant into a sterile microcentrifuge tube.
-
Heat the supernatant at 95°C for 5-10 minutes to lyse the cells and release DNA.
-
Centrifuge at 13,000 x g for 2 minutes to pellet cell debris.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix according to the kit's instructions. This typically includes a master mix containing Taq polymerase, dNTPs, and a primer mix specific for mycoplasma 16S rRNA genes.
-
Add 1-2 µL of the prepared supernatant (template DNA) to the PCR reaction mix.
-
Include a positive control (mycoplasma DNA provided in the kit) and a negative control (nuclease-free water) in separate tubes.
-
Place the tubes in a thermal cycler and run the PCR program as specified by the kit manufacturer.
-
-
Analysis of Results:
-
Analyze the PCR products by agarose gel electrophoresis.
-
A band of the expected size in the sample lane indicates mycoplasma contamination. The positive control should show a band of the same size, while the negative control should have no band.
-
Protocol: Mycoplasma Elimination
This protocol describes a general procedure for treating mycoplasma-contaminated Hs27 cells using a commercially available mycoplasma removal agent (e.g., Plasmocin™).
Materials:
-
Mycoplasma-contaminated Hs27 cell culture
-
Mycoplasma removal agent
-
Complete growth medium without antibiotics
-
Sterile culture flasks and consumables
Procedure:
-
Treatment:
-
Add the mycoplasma removal agent to the culture medium at the manufacturer's recommended treatment concentration (e.g., 50 µg/mL for Plasmocin™).
-
Culture the cells for the recommended duration, typically 1-2 weeks. Change the medium with the fresh removal agent every 2-3 days.
-
-
Recovery:
-
After the treatment period, passage the cells for at least two passages in a medium without any antibiotics or mycoplasma removal agent.
-
-
Re-testing:
-
After the recovery period, re-test the culture for mycoplasma using a sensitive method like PCR to confirm successful elimination.
-
-
Monitoring:
-
Continue to monitor the culture for any signs of re-contamination. It is advisable to culture the treated cells separately from other cultures for a period of time.
-
Signaling Pathways and Contamination
Bacterial, fungal, and mycoplasma contaminants can significantly impact the signaling pathways within Hs27 fibroblasts, leading to altered cellular behavior and unreliable experimental results. A primary mechanism is the activation of Toll-like receptors (TLRs) on the fibroblast surface by pathogen-associated molecular patterns (PAMPs).
-
Bacterial Lipopolysaccharide (LPS): A component of Gram-negative bacteria cell walls, LPS is a potent activator of TLR4. This can lead to the activation of the NF-κB signaling pathway, promoting inflammation and altering cell proliferation.[6][7][8][9]
-
Fungal Zymosan: A component of yeast cell walls, zymosan can activate TLR2.[10][11] This activation also triggers downstream signaling cascades, including the MAPK and NF-κB pathways, resulting in the production of pro-inflammatory cytokines.[10][11]
-
Mycoplasma Lipoproteins: These components of the mycoplasma membrane can activate TLR1, TLR2, and TLR6, leading to the activation of the NF-κB pathway.[12][13][14][15] This can suppress p53, a key tumor suppressor, and promote cell transformation.[5][13][16]
Diagram of Contaminant-Induced Signaling in Hs27 Cells:
Caption: Impact of common contaminants on fibroblast signaling pathways.
References
- 1. Mycoplasma fermentans and TNF-β interact to amplify immune-modulating cytokines in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Lipoproteins in Mycoplasma-Mediated Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fibroblast cell hs27: Topics by Science.gov [science.gov]
- 4. Bacteria-infected fibroblasts have enhanced susceptibility to the cytotoxic action of tumor necrosis factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mycoplasma infection suppresses p53, activates NF-kappaB and cooperates with oncogenic Ras in rodent fibroblast transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide activated TLR4/NF-κB signaling pathway of fibroblasts from uterine fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipopolysaccharide Induces Lung Fibroblast Proliferation through Toll-Like Receptor 4 Signaling and the Phosphoinositide3-Kinase-Akt Pathway | PLOS One [journals.plos.org]
- 8. pure.ul.ie [pure.ul.ie]
- 9. LPS induces activation of the TLR4 pathway in fibroblasts and promotes skin scar formation through collagen I and TGF-β in skin lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Inhibition of zymosan-induced cytokine and chemokine expression in human corneal fibroblasts by triptolide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triacylated lipoproteins derived from Mycoplasma pneumoniae activate nuclear factor-κB through toll-like receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mycoplasma infection suppresses p53, activates NF-κB and cooperates with oncogenic Ras in rodent fibroblast transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mycoplasma lipoproteins and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hs27 Cell Transfection Efficiency
Welcome to the technical support center for optimizing Hs27 cell transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended cell density for seeding Hs27 cells before transfection?
A1: For optimal results, it is recommended to seed Hs27 cells so they reach 70-90% confluency at the time of transfection. Overly confluent or sparse cultures can lead to reduced transfection efficiency. A common starting point is to seed approximately 0.5 x 10⁵ cells per well in a 24-well plate the day before transfection. However, the optimal seeding density can vary based on the growth rate of your specific Hs27 cells.
Q2: Which transfection method is most effective for Hs27 cells?
A2: Both lipid-based transfection reagents and electroporation can be effective for transfecting Hs27 cells, which are a human fibroblast cell line.[1][2] The choice of method often depends on the experimental goals, such as desired efficiency, cell viability, and the type of nucleic acid being delivered. Lipid-based reagents like Lipofectamine™ 3000 are widely used for their ease of use and relatively high efficiency.[3][4] Electroporation, using systems like the Neon™ Transfection System, can offer higher efficiency for difficult-to-transfect cells but may require more optimization to maintain cell viability.
Q3: How can I assess the transfection efficiency in Hs27 cells?
A3: Transfection efficiency is typically assessed by transfecting a reporter plasmid, such as one expressing Green Fluorescent Protein (GFP), and then quantifying the percentage of fluorescent cells using fluorescence microscopy or flow cytometry. For quantitative analysis of gene expression changes, quantitative PCR (qPCR) to measure mRNA levels or a western blot to measure protein levels can be performed 24-72 hours post-transfection.
Q4: What are the common causes of low transfection efficiency in Hs27 cells?
A4: Several factors can contribute to low transfection efficiency, including:
-
Suboptimal cell health: Ensure cells are healthy, actively dividing, and free from contamination.
-
Incorrect cell density: Cells should be 70-90% confluent.
-
Poor quality of nucleic acid: Use high-purity, endotoxin-free DNA or RNA.
-
Incorrect reagent-to-nucleic acid ratio: This ratio needs to be optimized for each cell type and transfection reagent.
-
Presence of serum or antibiotics: Some transfection reagents are inhibited by components in serum, while antibiotics can increase cell death.
Q5: How can I minimize cell death during and after transfection?
A5: Cell toxicity is a common issue with transfection. To minimize cell death:
-
Optimize the amount of transfection reagent and nucleic acid: Use the lowest effective concentrations.
-
Handle cells gently: Avoid harsh pipetting or centrifugation.
-
Use a serum-free medium during complex formation: For many lipid-based reagents, forming the lipid-DNA complexes in a serum-free medium before adding them to the cells (which can be in a serum-containing medium) is recommended.
-
Change the medium: For some protocols, replacing the transfection medium with fresh growth medium 4-6 hours post-transfection can reduce toxicity.
Troubleshooting Guides
Issue 1: Low Transfection Efficiency
If you are experiencing low transfection efficiency, consider the following troubleshooting steps. The table below provides a starting point for optimization. Note that specific optimal conditions for Hs27 cells may need to be empirically determined in your laboratory.
Table 1: Optimization Parameters for Increasing Hs27 Transfection Efficiency
| Parameter | Recommendation | Rationale |
| Cell Confluency | Transfect at 70-90% confluency. | Actively dividing cells at this density are more receptive to nucleic acid uptake. |
| DNA/RNA Quality | Use high-purity, sterile, and endotoxin-free nucleic acids. The A260/A280 ratio should be between 1.8 and 2.0. | Contaminants can inhibit transfection and be toxic to cells. |
| Transfection Reagent to DNA Ratio | Perform a titration experiment to find the optimal ratio. For Lipofectamine™ 3000, a starting point is a 2:1 or 3:1 ratio (µL of reagent to µg of DNA). | An improper ratio can lead to inefficient complex formation or increased toxicity. |
| Complex Formation Time | Follow the manufacturer's protocol. For many lipid-based reagents, this is typically 10-20 minutes at room temperature. | Inadequate or excessive incubation can result in poorly formed complexes. |
| Presence of Serum | For many lipid-based reagents, form complexes in serum-free media. Transfection can often be performed in the presence of serum, but this should be optimized. | Serum proteins can interfere with the formation of lipid-DNA complexes. |
Experimental Workflow for Optimizing Lipid-Based Transfection:
Caption: Workflow for optimizing lipid-based transfection of Hs27 cells.
Issue 2: High Cell Toxicity and Death
If you observe significant cell death following transfection, use the following guide to troubleshoot the problem.
Table 2: Troubleshooting High Cell Toxicity in Hs27 Transfection
| Potential Cause | Suggested Solution | Rationale |
| High Concentration of Transfection Reagent | Reduce the amount of transfection reagent used. Perform a titration to find the lowest effective concentration. | Excess lipid or polymer can be toxic to cells. |
| High Concentration of Nucleic Acid | Reduce the amount of DNA or RNA used in the transfection. | High concentrations of foreign nucleic acids can trigger cellular stress and immune responses. |
| Prolonged Exposure to Transfection Complexes | Change the medium 4-6 hours after adding the transfection complexes. | This reduces the exposure time to potentially toxic components. |
| Poor Cell Health Pre-Transfection | Ensure cells are healthy, have a viability of >90%, and are in the logarithmic growth phase. | Unhealthy cells are more susceptible to the stress of transfection. |
| Contaminants in Nucleic Acid Preparation | Use an endotoxin-free plasmid purification kit. | Endotoxins are highly inflammatory and can cause significant cell death. |
Experimental Protocol: MTT Assay for Cell Viability
This protocol can be used to quantitatively assess cell viability after transfection.
-
Cell Seeding: Seed Hs27 cells in a 96-well plate at a density that will result in 70-90% confluency at the time of assay.
-
Transfection: Perform transfection according to your optimized protocol in the 96-well plate. Include untransfected control wells.
-
Incubation: Incubate for the desired period (e.g., 24 or 48 hours) post-transfection.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 590 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the untransfected control after subtracting the background absorbance from wells with media only.
Signaling Pathways Involved in Transfection
The introduction of foreign nucleic acids into cells can trigger innate immune and stress responses. Understanding these pathways can provide insights into potential sources of low efficiency and cytotoxicity.
cGAS-STING Innate Immune Pathway
The cGAS-STING pathway is a primary mechanism by which cells detect cytosolic DNA, such as plasmid DNA introduced during transfection.[6][7][8][9][10]
Caption: The cGAS-STING pathway is activated by cytosolic plasmid DNA.
Activation of this pathway leads to the production of type I interferons and the establishment of an antiviral state, which can suppress transgene expression.
Stress-Activated MAPK Pathway
Electroporation and chemical transfection can induce cellular stress, leading to the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[11][12]
Caption: A simplified overview of a stress-activated MAPK pathway.
This cascade can influence a variety of cellular processes, including inflammation, apoptosis (cell death), and survival, thereby impacting both transfection efficiency and cell viability.
By understanding these underlying biological responses and systematically optimizing the key experimental parameters, you can significantly improve the efficiency and reproducibility of your Hs27 cell transfections.
References
- 1. A Comparative View on Easy to Deploy non-Integrating Methods for Patient-Specific iPSC Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - US [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. btxonline.com [btxonline.com]
- 6. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Knockout of cGAS and STING Rescues Virus Infection of Plasmid DNA-Transfected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of cGAS-Mediated Interferon Response Facilitates Transgene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 11. Crosstalk between mitogen-activated protein kinase inhibitors and transforming growth factor-β signaling results in variable activation of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
HS-27A Co-Culture Experiments: A Technical Support Troubleshooting Guide
Welcome to the technical support center for HS-27A co-culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and solutions to common issues encountered when using the HS-27A stromal cell line in co-culture models.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of the HS-27A cell line?
The HS-27A cell line is a human bone marrow-derived stromal cell line. It was immortalized by transduction with the human papillomavirus E6/E7 genes.[1] Key features include:
-
Morphology: HS-27A cells exhibit a large, flattened polygonal or epithelioid "blanket" cell morphology and maintain numerous intercellular contacts.[2]
-
Origin: Derived from the bone marrow stroma of a 30-year-old Caucasian male.
-
Growth Properties: Adherent fibroblast-like cells.
-
Secretory Profile: Secretes low levels of growth factors and, unlike the HS-5 stromal cell line, does not support the proliferation of isolated hematopoietic progenitor cells in co-cultures.[2][3]
-
Surface Marker Expression: Expresses high levels of Vascular Cell Adhesion Molecule-1 (VCAM-1 or CD106). It also displays typical mesenchymal stromal cell markers such as CD73, CD90, and CD105.[2][4]
Q2: What is the recommended culture medium for HS-27A cells?
The recommended medium for optimal growth and maintenance of HS-27A cells is RPMI-1640 supplemented with 10% fetal bovine serum (FBS).[1] Some protocols may also include additional supplements like L-glutamine and penicillin-streptomycin.[2][4]
Q3: What is the typical seeding density for establishing an HS-27A feeder layer?
For co-culture experiments, HS-27A cells are typically seeded to form a confluent monolayer. A common starting concentration is 2 x 104 cells/cm2, 24 hours before the addition of the second cell type.[4] It is recommended to allow the HS-27A cells to reach 70-80% confluency before initiating the co-culture.[1]
Troubleshooting Common Co-Culture Issues
This section addresses specific problems that may arise during your HS-27A co-culture experiments, offering potential causes and solutions.
Problem 1: The co-cultured cells (e.g., hematopoietic or cancer cells) show poor proliferation or viability.
-
Potential Cause 1: Contact-dependent inhibition.
-
Explanation: Direct contact with stromal cells can inhibit the proliferation of some cell types, such as long-term culture-initiating cells (LTC-IC). This is a known phenomenon in co-culture systems.
-
Solution:
-
Transwell Inserts: To investigate if the inhibition is contact-dependent, you can use a transwell insert system. This allows for the sharing of soluble factors in the medium while keeping the two cell populations physically separate.
-
Optimize Seeding Density: Titrate the seeding density of both the HS-27A cells and the co-cultured cells to find a ratio that supports the viability of the target cells without leading to rapid overgrowth and contact inhibition.
-
-
-
Potential Cause 2: Insufficient growth factor support.
-
Explanation: HS-27A cells are known to secrete low levels of hematopoietic growth factors.[2][3] The co-cultured cells may require specific cytokines or growth factors for their survival and proliferation that are not provided by the HS-27A cells.
-
Solution:
-
Supplement the Medium: Add exogenous growth factors and cytokines to the co-culture medium that are known to be required by your specific cell type of interest.
-
Use a Different Feeder Layer: If supplementation is not effective or desirable, consider using a different stromal cell line, such as HS-5, which is known to secrete a variety of hematopoietic growth factors.[2]
-
-
-
Potential Cause 3: Inappropriate medium formulation.
-
Explanation: While HS-27A cells thrive in RPMI-1640, the co-cultured cell line may have different media requirements.
-
Solution:
-
Media Blending: Experiment with different ratios of the recommended media for each cell line (e.g., a 1:1 mixture).
-
Sequential Media Addition: Start the co-culture in the medium optimal for the co-cultured cells after the HS-27A monolayer has been established.
-
-
Problem 2: The HS-27A monolayer detaches from the culture vessel during the experiment.
-
Potential Cause 1: Over-confluency of the HS-27A layer.
-
Explanation: A feeder layer that is too dense can lead to nutrient depletion and waste accumulation, causing the cells to lift off the plate.
-
Solution:
-
Optimize Seeding Density: Seed the HS-27A cells at a lower density or for a shorter period before adding the second cell type to prevent them from becoming over-confluent. Aim for 70-80% confluency at the start of the co-culture.[1]
-
-
-
Potential Cause 2: Toxicity from the co-cultured cells or their secreted factors.
-
Explanation: The cell line you are co-culturing with the HS-27A cells may be secreting factors that are toxic to the stromal layer, or they may be physically disrupting the monolayer.
-
Solution:
-
Conditioned Medium: Before initiating a direct co-culture, test the effect of conditioned medium from your cell line of interest on a monolayer of HS-27A cells. This will help determine if soluble factors are causing the detachment.
-
Reduce Seeding Density of Co-cultured Cells: Lower the number of cells added to the HS-27A monolayer to reduce the concentration of potentially toxic secreted factors.
-
-
-
Potential Cause 3: Excessive media changes or harsh pipetting.
-
Explanation: Physical disruption during media changes can cause the HS-27A monolayer to detach, especially if it is not strongly adherent.
-
Solution:
-
Gentle Media Changes: When changing the medium, aspirate and add the new medium slowly and gently to the side of the culture vessel to avoid disturbing the cell layer.
-
Hemi-depletion: Instead of a full media change, perform a "hemi-depletion" where you remove half of the old medium and replace it with fresh medium. This is less disruptive to the cell layer.[5]
-
-
Problem 3: Difficulty in distinguishing and separating the two cell populations for downstream analysis.
-
Potential Cause: Similar morphology or lack of distinct markers.
-
Explanation: If the two cell types have a similar appearance under the microscope, it can be challenging to assess the health and growth of each population individually. For downstream applications like flow cytometry or qPCR, a reliable method for separating the populations is crucial.
-
Solution:
-
Fluorescent Labeling: Before co-culture, label one of the cell populations with a fluorescent dye (e.g., CFSE or CellTracker dyes). This allows for easy visualization and can be used for sorting by Fluorescence-Activated Cell Sorting (FACS).
-
FACS with Specific Markers: Utilize cell surface markers that are differentially expressed between the two cell lines. For example, if co-culturing with hematopoietic cells, a pan-leukocyte marker like CD45 can be used to distinguish them from the CD45-negative HS-27A cells.[2] HS-27A cells are positive for VCAM-1 (CD106), which can also be used as a marker for separation.
-
Magnetic-Activated Cell Sorting (MACS): If a specific surface marker is present on one cell type, magnetic beads conjugated to an antibody against that marker can be used to positively or negatively select for that population.
-
-
Problem 4: The HS-27A feeder layer appears senescent in long-term co-cultures.
-
Potential Cause: Replicative senescence.
-
Explanation: Although immortalized, cell lines can still undergo changes and exhibit signs of senescence after prolonged periods in culture, especially if they are maintained at high confluency. Senescent cells can have altered morphology (enlarged and flattened) and a different secretory profile.
-
Solution:
-
Use Low Passage Cells: Start your experiments with low passage number HS-27A cells to ensure they are healthy and have not undergone significant changes.
-
Growth Arrest by Irradiation: For long-term experiments where proliferation of the feeder layer is not desired, you can growth-arrest the HS-27A cells using gamma irradiation (typically 20 Gy) before co-culturing.[2] This will prevent them from dividing while maintaining their metabolic activity and supportive functions. Mitomycin-C treatment is another method to arrest cell growth.[6]
-
-
Data Presentation
Table 1: Key Surface Marker Expression on HS-27A Cells
| Marker | Alternative Name | Expression Level on HS-27A | Potential Use in Co-culture |
| CD106 | VCAM-1 | High | Positive marker for HS-27A identification and separation. |
| CD73 | Ecto-5'-nucleotidase | High | Mesenchymal stem cell marker.[2][4] |
| CD90 | Thy-1 | High | Mesenchymal stem cell marker.[2][4] |
| CD105 | Endoglin | High | Mesenchymal stem cell marker.[2][4] |
| CD45 | PTPRC | Negative | Useful for distinguishing from hematopoietic cells.[2] |
| CD14 | Negative | Useful for distinguishing from monocytes/macrophages.[2] | |
| CD34 | Negative | Useful for distinguishing from hematopoietic stem/progenitor cells.[2] |
Experimental Protocols
Protocol 1: Establishing an HS-27A Feeder Layer for Co-culture
-
Cell Thawing and Expansion:
-
Thaw a cryopreserved vial of HS-27A cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 + 10% FBS).
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into a T75 flask.
-
Incubate at 37°C in a 5% CO2 atmosphere.
-
Change the medium every 2-3 days.
-
-
Seeding the Feeder Layer:
-
When the HS-27A cells reach 70-80% confluency, wash the flask with PBS and detach the cells using a suitable dissociation reagent like Trypsin-EDTA or Accutase.[1]
-
Neutralize the dissociation reagent with complete medium and centrifuge the cells.
-
Resuspend the cell pellet and perform a cell count.
-
Seed the HS-27A cells into the desired culture vessel (e.g., 6-well plate, 24-well plate) at a density of 2 x 104 cells/cm2.[4]
-
Allow the cells to adhere and grow for 24-48 hours to form a near-confluent monolayer.
-
-
(Optional) Growth Arrest of the Feeder Layer:
-
Before adding the co-culture cells, you can irradiate the HS-27A monolayer with 20 Gy of gamma radiation to prevent further proliferation.[2]
-
-
Initiating the Co-culture:
-
Carefully remove the medium from the HS-27A monolayer.
-
Add the second cell type in their appropriate culture medium to the wells containing the HS-27A feeder layer.
-
Mandatory Visualizations
Caption: A flowchart outlining the key steps in setting up and analyzing an HS-27A co-culture experiment.
Caption: A diagram illustrating the role of VCAM-1 in mediating cell adhesion between HS-27A and a co-cultured cell.
Caption: A decision tree to guide troubleshooting efforts when encountering poor proliferation of co-cultured cells.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development [frontiersin.org]
- 4. Bone marrow stromal cells enhance differentiation of acute myeloid leukemia induced by pyrimidine synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishment of a Long-Term Co-culture Assay for Mesenchymal Stromal Cells and Hematopoietic Stem/Progenitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of different feeder layers with 3T3 fibroblasts for culturing rabbits limbal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
HS-27 Probe Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address photobleaching issues encountered when using the HS-27 probe. As the this compound probe is a conjugate of the Hsp90 inhibitor SNX-5422 and a fluorescein derivative (FITC), this guide focuses on the photobleaching characteristics of fluorescein.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is it used for?
A1: The this compound probe is a research tool consisting of the Hsp90 inhibitor SNX-5422 fluorescently labeled with fluorescein isothiocyanate (FITC). It is designed to bind to and visualize the Heat shock protein 90 (Hsp90), a molecular chaperone involved in the folding and stability of numerous client proteins, many of which are implicated in cancer and other diseases. The probe allows for the investigation of Hsp90 expression and localization within cells and tissues.
Q2: I am observing a rapid decrease in the fluorescence signal of my this compound probe during imaging. What is causing this?
A2: The rapid decrease in fluorescence signal is most likely due to photobleaching of the FITC fluorophore. Photobleaching is the irreversible photochemical destruction of a fluorescent molecule upon exposure to excitation light. FITC is known to be particularly susceptible to photobleaching, leading to a diminished signal during prolonged or high-intensity imaging.[1]
Q3: How can I confirm that the signal loss I'm seeing is due to photobleaching?
A3: To confirm photobleaching, you can perform a simple test. Image a specific area of your sample continuously and observe the fluorescence intensity over time. If the signal in the illuminated area fades while the signal in adjacent, non-illuminated areas remains bright, photobleaching is the primary cause of signal loss.
Q4: Are there alternative fluorescent dyes that are more photostable than FITC?
A4: Yes, several modern fluorescent dyes offer significantly higher photostability than FITC. If photobleaching of the this compound probe is a persistent issue, consider using probes labeled with dyes such as Alexa Fluor 488 or DyLight 488, which have similar spectral properties to FITC but are engineered for greater resistance to photobleaching.[2]
Troubleshooting Guides
Problem: Rapid Fading of this compound Probe Fluorescence Signal
This is a common issue directly related to the photobleaching of the FITC component of the probe. The following steps will help you mitigate this problem.
1. Optimize Imaging Parameters:
-
Reduce Laser Power/Illumination Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio. Even a small reduction in intensity can significantly decrease the rate of photobleaching.
-
Minimize Exposure Time: Use the shortest possible camera exposure time for image acquisition.
-
Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light without changing its spectral properties.[1]
-
Avoid Continuous Illumination: Use the shutter to expose the sample to light only during image acquisition. For finding and focusing on the region of interest, use transmitted light or a brief, low-intensity fluorescence exposure.
2. Implement Antifade Reagents:
Antifade reagents are chemical cocktails added to the mounting medium to reduce photobleaching by scavenging reactive oxygen species that damage the fluorophore.
-
Commercial Antifade Reagents: A variety of commercial antifade mounting media are available, such as ProLong™ Gold and SlowFade™. These are often optimized for a broad range of fluorophores and provide excellent protection.
-
Homemade Antifade Reagents: You can also prepare your own antifade solutions. Common active ingredients include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO). See the "Experimental Protocols" section for detailed recipes.
3. Proper Sample Preparation and Mounting:
-
Mounting Medium pH: The fluorescence of FITC is pH-sensitive and is brighter at a slightly alkaline pH (around 8.0-8.5). Ensure your mounting medium is buffered to the optimal pH.
-
Refractive Index Matching: Use a mounting medium with a refractive index that closely matches that of your immersion oil to minimize light scattering and improve signal detection.[3]
Data Presentation: Impact of Antifade Reagents on FITC Photostability
While specific data for the this compound probe is not available, the following table summarizes the general effect of antifade reagents on the photostability of FITC.
| Antifade Reagent | Relative Photostability Improvement (Compared to PBS/Glycerol) | Key Considerations |
| n-Propyl Gallate (NPG) | High | Can be difficult to dissolve. May have anti-apoptotic effects in live-cell imaging.[4] |
| DABCO | Moderate | Less toxic than some other reagents, making it suitable for live-cell imaging.[5] |
| p-Phenylenediamine (PPD) | Very High | Can cause a reddish-brown background and may quench some fluorophores.[3] |
| Commercial Reagents (e.g., ProLong™ Gold) | High to Very High | Optimized formulations with high performance and low background. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining with a Focus on Minimizing FITC Photobleaching
This protocol provides a general workflow for immunofluorescence staining and highlights steps crucial for preserving the signal from FITC-conjugated probes like this compound.
-
Cell/Tissue Preparation: Prepare your cells or tissue sections on slides or coverslips as per your standard protocol.
-
Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (if required): If your target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Blocking: Block non-specific binding by incubating the samples in a blocking buffer (e.g., 5% normal goat serum in PBS) for 45 minutes at room temperature.
-
Primary Antibody/Probe Incubation: Incubate with your primary antibody or the this compound probe at the recommended dilution in blocking buffer. For optimal results, incubate overnight at 4°C in a humidified chamber. From this step onwards, protect the samples from light.
-
Washing: Wash the samples four times with PBS to remove unbound primary antibody/probe.
-
Secondary Antibody Incubation (if applicable): If using an unlabeled primary antibody, incubate with a FITC-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Washing: Wash the samples four times with PBS.
-
Mounting: Carefully remove excess PBS and mount the coverslip onto a slide using an antifade mounting medium.
-
Sealing and Storage: Seal the edges of the coverslip with nail polish. Allow the mounting medium to cure (if required) in the dark. Store the slides at 4°C in a slide box, protected from light.
Protocol 2: Preparation of Homemade Antifade Mounting Medium
A. n-Propyl Gallate (NPG) Antifade Medium
-
Prepare a 10X PBS stock solution.
-
Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (DMSO).
-
In a conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (ACS grade, 99-100% purity).
-
While rapidly stirring, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Aliquot the final solution into light-protected tubes and store at -20°C.[6]
B. DABCO Antifade Medium
-
To make a 25 ml final solution, dissolve 625 mg of DABCO (1,4-Diazabicyclo[2.2.2]-octane) in 22.5 ml of glycerol and 2.5 ml of 1X PBS.
-
Gently heat and/or rock the mixture to aid dissolution.
-
Adjust the pH to 8.6 with diluted HCl.
-
Store in a light-protected container at 4°C.[5]
Mandatory Visualizations
Signaling Pathway
The this compound probe targets Hsp90, a chaperone protein with a wide range of "client" proteins involved in numerous signaling pathways critical for cell growth, survival, and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting these pathways.
Caption: Simplified Hsp90 signaling pathway and the inhibitory action of the this compound probe.
Experimental Workflow
The following workflow illustrates the key steps in a fluorescence microscopy experiment designed to minimize photobleaching.
Caption: Experimental workflow for fluorescence imaging with a focus on minimizing photobleaching.
Logical Relationship
This diagram illustrates the logical relationship between factors contributing to photobleaching and the strategies to mitigate them.
Caption: The relationship between causes of photobleaching and corresponding mitigation strategies.
References
- 1. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. usbio.net [usbio.net]
- 5. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 6. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
Technical Support Center: Optimizing HS-27 Staining Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing HS-27 staining protocols. The term "this compound" can refer to two distinct reagents in cellular and tissue staining: an antibody for detecting Heat Shock Protein 27 (HSP27) or a fluorescently-tethered Hsp90 inhibitor probe. This guide addresses both applications to ensure comprehensive support.
Section 1: Staining with Anti-HSP27 Antibody
Immunofluorescence (IF) or immunocytochemistry (ICC) using anti-HSP27 antibodies is a common method to visualize the subcellular localization and expression levels of this important stress-response protein.
Frequently Asked Questions (FAQs): Anti-HSP27 Antibody Staining
Q1: What is the recommended starting concentration for my anti-HSP27 antibody?
A1: The optimal concentration is antibody-specific and depends on the application. Always consult the antibody datasheet provided by the manufacturer. As a general starting point, a dilution of 1:100 to 1:500 is often recommended for immunofluorescence.[1][2] However, it is crucial to perform a titration experiment to determine the optimal dilution for your specific experimental conditions.
Q2: I am observing weak or no signal. What are the possible causes?
A2: Weak or no signal can result from several factors, including suboptimal antibody concentration, incorrect storage of the antibody, issues with the fixation and permeabilization steps, or low expression of HSP27 in your cells or tissue. Ensure your experimental protocol is optimized and that the antibody is validated for your application.[3][4]
Q3: My images have high background staining. How can I reduce it?
A3: High background can be caused by an overly concentrated primary or secondary antibody, insufficient blocking, or inadequate washing steps.[4][5] Try titrating your antibody concentrations, increasing the duration of your blocking step, or using a different blocking agent. Ensure thorough washing between antibody incubation steps.
Q4: What is the expected subcellular localization of HSP27?
A4: HSP27 is primarily a cytosolic protein, but its localization can change under different cellular conditions, such as stress. In some cases, it can also be found in the nucleus.[2]
Troubleshooting Guide: Anti-HSP27 Antibody Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time. Perform a titration to find the optimal concentration.[3][6] |
| Inefficient fixation or permeabilization. | Optimize fixation time and reagent. For intracellular targets, ensure adequate permeabilization (e.g., using Triton X-100 or saponin).[7][8] | |
| Low HSP27 expression in the sample. | Use a positive control cell line or tissue known to express high levels of HSP27 to validate the protocol and antibody. | |
| Incompatible primary and secondary antibodies. | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[4] | |
| High Background | Primary or secondary antibody concentration is too high. | Decrease the antibody concentration. Perform a titration experiment for both primary and secondary antibodies.[3][9] |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) or serum from the secondary antibody host species).[4] | |
| Inadequate washing. | Increase the number and duration of wash steps between antibody incubations.[5] | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a secondary antibody-only control (omitting the primary antibody) to check for non-specific binding of the secondary antibody. Consider using a pre-adsorbed secondary antibody. |
| Presence of endogenous peroxidases (for IHC). | If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity with a hydrogen peroxide solution before blocking. |
Experimental Protocol: Immunofluorescence Staining with Anti-HSP27 Antibody
This protocol provides a general guideline for staining adherent cells with an anti-HSP27 antibody. Optimization of incubation times and concentrations is recommended.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-HSP27
-
Fluorophore-conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a petri dish or in chamber slides to the desired confluency.
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-HSP27 antibody in Blocking Buffer to the optimized concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Quantitative Data Summary: Anti-HSP27 Antibody Concentration Optimization
This table provides a template for optimizing the primary antibody concentration. The optimal dilution will vary based on the specific antibody and experimental conditions.
| Primary Antibody Dilution | Signal Intensity | Background Staining | Notes |
| 1:50 | +++ | +++ | High signal but also high background, potential for non-specific binding. |
| 1:100 | +++ | + | Good balance of strong signal and low background. |
| 1:250 | ++ | + | Moderate signal, low background. May be suitable for highly expressed targets. |
| 1:500 | + | +/- | Weak signal, may be difficult to distinguish from background. |
| 1:1000 | +/- | - | Very weak to no signal. |
Signal Intensity and Background Staining are rated from +++ (high) to - (none).
Section 2: Staining with this compound Fluorescent Hsp90 Inhibitor Probe
This compound is a fluorescently-tethered Hsp90 inhibitor used to detect surface Hsp90 expression on intact cells and tissues.[10] This probe is particularly useful for identifying cancer cells, which often overexpress Hsp90 on their surface.
Frequently Asked Questions (FAQs): this compound Hsp90 Probe Staining
Q1: What is the recommended concentration for the this compound probe?
A1: A starting concentration of 10 µM has been used in published studies.[11][12] However, the optimal concentration should be determined empirically for your specific cell type and experimental setup by performing a dose-response experiment.
Q2: I am seeing high background fluorescence. What could be the cause?
A2: High background with the this compound probe can be due to non-specific binding or uptake by non-viable cells. Ensure that you are working with a healthy cell population and consider including a viability dye to exclude dead cells from your analysis. Thorough washing after incubation is also critical.
Q3: Can I use the this compound probe on fixed cells?
A3: The this compound probe is designed to bind to Hsp90 on the surface of intact, live cells. Fixation and permeabilization will likely disrupt the cell membrane and could lead to non-specific staining of intracellular components. It is recommended to use this probe on live cells.
Troubleshooting Guide: this compound Hsp90 Probe Staining
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low surface Hsp90 expression. | Use a positive control cell line known to have high surface Hsp90 expression (e.g., certain cancer cell lines). |
| Insufficient probe concentration or incubation time. | Increase the concentration of the this compound probe or extend the incubation time. Perform a titration to optimize these parameters. | |
| Probe degradation. | Ensure the probe has been stored correctly according to the manufacturer's instructions. | |
| High Background | Non-specific binding. | Decrease the probe concentration and/or incubation time. Ensure thorough washing after incubation. |
| Staining of dead cells. | Co-stain with a viability dye to exclude dead cells from the analysis. Ensure a healthy cell population before starting the experiment. | |
| Autofluorescence. | Image an unstained control sample to assess the level of autofluorescence. If high, consider using a different imaging channel if possible. |
Experimental Protocol: Live Cell Staining with this compound Hsp90 Probe
This protocol provides a general guideline for staining live cells with the this compound fluorescent probe.
Materials:
-
Cell culture medium
-
This compound fluorescent probe
-
Phosphate-Buffered Saline (PBS) or other imaging buffer
-
Viability dye (optional)
Procedure:
-
Cell Culture: Plate cells in a suitable imaging dish or plate and grow to the desired confluency.
-
Probe Preparation: Prepare a working solution of the this compound probe in cell culture medium at the desired concentration.
-
Staining: Remove the existing cell culture medium and replace it with the medium containing the this compound probe.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: Gently wash the cells three times with warm PBS or imaging buffer to remove the unbound probe.
-
Viability Staining (Optional): If desired, incubate the cells with a viability dye according to the manufacturer's protocol.
-
Imaging: Image the cells immediately using a fluorescence microscope with the appropriate filter set for the fluorophore on the this compound probe (e.g., FITC).
Quantitative Data Summary: this compound Probe Concentration Optimization
This table provides a template for optimizing the this compound probe concentration.
| This compound Probe Concentration | Signal Intensity (on positive cells) | Background Staining (on negative cells/areas) | Notes |
| 1 µM | + | +/- | Low signal, may be difficult to detect. |
| 10 µM | +++ | + | Good signal-to-noise ratio in published studies. [11][12] |
| 50 µM | +++ | ++ | Signal may be saturated, and background is likely to increase. |
| 100 µM | +++ | +++ | High signal but also high background, potential for non-specific binding. |
Signal Intensity and Background Staining are rated from +++ (high) to - (none).
Visualizations
HSP27 Signaling Pathway
References
- 1. HSP27 Monoclonal Antibody (G3.1) (MA3-015) [thermofisher.com]
- 2. HSP27 Monoclonal Antibody - Elabscience® [elabscience.com]
- 3. biotium.com [biotium.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. arigobio.com [arigobio.com]
- 9. bosterbio.com [bosterbio.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. HSP90-Specific nIR Probe Identifies Aggressive Prostate Cancers: Translation from Preclinical Models to a Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Targeting HSP27 In Vivo
Welcome to the technical support center for researchers targeting Heat Shock Protein 27 (HSP27) in vivo. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your in vivo experiments targeting HSP27.
Q1: I am not observing a significant anti-tumor effect with my HSP27 inhibitor alone. Is this expected?
A1: Yes, this is a common observation. Many HSP27 inhibitors, such as the small molecule J2, exhibit weak cytotoxic activity on their own. Their primary mechanism is to sensitize cancer cells to other therapeutic agents by inhibiting the protective chaperone function of HSP27.[1] Therefore, the efficacy of HSP27 inhibitors is often most pronounced when used in combination with conventional chemotherapeutic drugs like paclitaxel, cisplatin, or doxorubicin.[2][3]
Troubleshooting Steps:
-
Confirm HSP27 Expression: Verify high endogenous expression of HSP27 in your cancer cell line or tumor model via Western blot. Cell lines with low HSP27 expression are less likely to respond to HSP27 inhibition.[1]
-
Combination Therapy: Design experiments to test the HSP27 inhibitor in combination with a standard-of-care chemotherapy agent for your cancer model.
-
Dose Escalation: If using the inhibitor as a single agent, you may need to perform a dose-escalation study to find an effective and tolerable dose.
Q2: How can I confirm that my HSP27 inhibitor is reaching the tumor and engaging with its target in vivo?
A2: Confirming target engagement in vivo is crucial for interpreting your results. Here are several approaches:
-
Pharmacokinetic (PK) Analysis: Measure the concentration of the inhibitor in plasma and tumor tissue over time to ensure adequate tumor penetration and exposure.
-
Pharmacodynamic (PD) Biomarkers:
-
HSP27 Phosphorylation: Assess the phosphorylation status of HSP27 at key residues (e.g., Ser82) in tumor lysates via Western blot. Inhibition of upstream kinases by some compounds can lead to a decrease in p-HSP27.[4]
-
HSP27 Dimerization: For inhibitors like J2 that induce abnormal dimerization, you can detect a shift from the monomeric (~27 kDa) to a dimeric (~54 kDa) form of HSP27 on a non-reducing SDS-PAGE gel.[1]
-
Downstream Effectors: Measure changes in downstream signaling pathways regulated by HSP27, such as apoptosis (e.g., cleaved caspase-3) or autophagy (e.g., LC3-II conversion).
-
Q3: I am having trouble with my Western blot for phosphorylated HSP27 from tumor tissue lysates. What are some common pitfalls?
A3: Western blotting for phosphoproteins requires careful sample handling and optimized protocols.
Troubleshooting Tips:
-
Lysis Buffer: Use a lysis buffer specifically designed for phosphoprotein analysis, containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, beta-glycerophosphate) and protease inhibitors. A modified RIPA buffer is often a good choice.[5][6][7]
-
Sample Preparation: Keep samples on ice at all times to minimize phosphatase activity.[8] Lyse tissues or cells quickly after harvesting.
-
Blocking Buffer: Avoid using milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8]
-
Antibody Selection: Use a well-validated primary antibody specific for the phosphorylated form of HSP27 (e.g., phospho-HSP27 Ser82).[4][9][10][11]
-
Controls: Include positive controls (e.g., lysates from cells treated with a known inducer of HSP27 phosphorylation like UV radiation or anisomycin) and negative controls (e.g., lysates treated with a phosphatase).[9][12]
Q4: My in vivo experiment with an antisense oligonucleotide (ASO) targeting HSP27 (like apatorsen/OGX-427) is not showing efficacy. What should I consider?
A4: The delivery of ASOs to solid tumors in vivo can be challenging.
Troubleshooting Considerations:
-
Delivery Vehicle: "Naked" ASOs can be rapidly cleared from circulation. Consider using a delivery vehicle, such as lipid nanoparticles or polymer-based nanocarriers, to improve stability and tumor accumulation.[13][14]
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, peritumoral) can significantly impact ASO delivery to the tumor.[15] This may need to be optimized for your specific model.
-
Confirmation of Knockdown: Before assessing therapeutic efficacy, confirm target knockdown in the tumor tissue. This can be done by measuring HSP27 mRNA levels (qRT-PCR) and protein levels (Western blot or immunohistochemistry) in tumors from a pilot study.
-
Off-Target Effects: Be aware of potential off-target effects of ASOs. Include appropriate control oligonucleotides (e.g., a scrambled sequence) in your experiments to ensure the observed phenotype is due to HSP27 knockdown.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used HSP27 inhibitors in preclinical in vivo studies.
Table 1: In Vivo Efficacy of HSP27 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dose & Route | Efficacy | Reference |
| J2 | Non-small cell lung cancer | Nude mouse xenograft | 2.5-30 mg/kg, IV | In combination with cisplatin or gefitinib, significantly augmented tumor growth inhibition. | [16] |
| NA49 | Non-small cell lung cancer | Nude mouse xenograft | 2-10 mg/kg, IV | In combination with cisplatin or gefitinib, showed augmented tumor growth inhibition. | [17] |
| Heptapeptide | Not specified | Mice | 5, 25, 100 mg/kg, IV or IP | No toxicity observed at tested doses. | [15] |
| Apatorsen (OGX-427) | Various advanced cancers | Human clinical trial (Phase I) | 200-1000 mg, IV weekly | Stable disease observed in 12 patients; PSA decline >50% in 10% of CRPC patients. |
Table 2: In Vitro Binding and Activity of Novel HSP27 Inhibitors
| Inhibitor | Binding to HSP27 (µM) | Inhibition of Drug Resistance (Cell-based assay) | Reference |
| Acepromazine | Not detected | Significantly inhibits resistance to Bortezomib at 0.75 µM. | [2] |
| Lead Compound (CAS 161363-17-3) | 0.89 | Inhibits HSP27 chaperone activity at 14 µM. | [2] |
| Brivudine (BVDU) | Not detected | Inhibits resistance to Bortezomib at 30 µM. | [2] |
Key Experimental Protocols
Here are detailed protocols for key experiments to assess the efficacy and mechanism of action of HSP27 inhibitors in vivo.
Protocol 1: Western Blot for Phosphorylated HSP27 (p-HSP27) in Tumor Tissue
Objective: To determine the level of HSP27 phosphorylation at a specific site (e.g., Ser82) in tumor tissue lysates.
Materials:
-
Tumor tissue, snap-frozen in liquid nitrogen.
-
Lysis Buffer (Modified RIPA): 50mM Tris (pH 7.4), 150mM NaCl, 1mM EDTA, 1% NP-40, 0.25% sodium deoxycholate.[5]
-
Freshly added inhibitors: Protease inhibitor cocktail, Phosphatase inhibitor cocktail (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).[6]
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% BSA in TBST.
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82) and Mouse anti-total HSP27.
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
ECL detection reagent.
Procedure:
-
Tissue Homogenization:
-
Add ~300 µL of ice-cold lysis buffer with freshly added inhibitors to a ~5 mg piece of frozen tumor tissue in a microcentrifuge tube.[18]
-
Homogenize on ice using an electric homogenizer.
-
Incubate on a rotator for 2 hours at 4°C.[19]
-
Centrifuge at 12,000 rpm for 20 minutes at 4°C.[19]
-
Collect the supernatant (lysate) into a fresh, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary anti-p-HSP27 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an ECL detection reagent.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the anti-total HSP27 antibody to normalize for protein loading.
-
Protocol 2: Immunoprecipitation (IP) of HSP27 from Tumor Tissue
Objective: To isolate HSP27 and its interacting proteins from tumor tissue lysates.
Materials:
-
Tumor tissue lysate (prepared as in Protocol 1).
-
Primary antibody for HSP27.
-
Protein A/G agarose beads.
-
Wash buffer (e.g., lysis buffer without detergents).
-
Elution buffer (e.g., 2x SDS-PAGE sample buffer).
Procedure:
-
Pre-clearing the Lysate:
-
Immunoprecipitation:
-
Washing:
-
Centrifuge the tubes and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
Add 25-50 µL of 2x SDS-PAGE loading buffer to the beads and boil for 5 minutes.[19]
-
Centrifuge and collect the supernatant for analysis by Western blot.
-
Protocol 3: Caspase-3 Activity Assay in Tumor Tissue
Objective: To measure the activity of caspase-3, a key executioner of apoptosis, in tumor lysates.
Materials:
-
Tumor tissue lysate (prepared with a non-denaturing lysis buffer).
-
Caspase-3 colorimetric or fluorometric assay kit (e.g., based on the cleavage of DEVD-pNA or Ac-DEVD-AMC).[21][22]
-
Microplate reader.
Procedure:
-
Prepare Lysates:
-
Prepare tumor lysates as described in Protocol 1, but use a non-denaturing lysis buffer compatible with the caspase assay kit.
-
Quantify protein concentration.
-
-
Assay:
-
Data Analysis:
-
Compare the caspase-3 activity in treated samples to untreated controls to determine the fold-increase in apoptosis.
-
Protocol 4: Assessing Autophagy via LC3-II Western Blot in Tumor Tissue
Objective: To measure the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation, in tumor lysates.
Materials:
-
All materials listed in Protocol 1.
-
Primary antibody for LC3.
Procedure:
-
Sample Preparation and Western Blot:
-
Follow the procedure for Western blotting as described in Protocol 1.
-
Use a high-percentage polyacrylamide gel (e.g., 15-20%) or a gradient gel for better resolution of LC3-I and LC3-II.[23]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody that recognizes both LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).[23]
-
-
Data Analysis:
-
Quantify the band intensities of both LC3-I and LC3-II.
-
An increase in the LC3-II/LC3-I ratio or an increase in the absolute amount of LC3-II is indicative of an increase in autophagosome number.
-
Important Note on Autophagic Flux: An accumulation of LC3-II can mean either an induction of autophagy or a blockage in the degradation of autophagosomes. To distinguish between these possibilities, in vitro experiments using lysosomal inhibitors like bafilomycin A1 or chloroquine are necessary to measure autophagic flux.[24][25][26][27]
-
Signaling Pathways & Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts in targeting HSP27.
Caption: HSP27 signaling pathways in cancer cells.
Caption: Experimental workflow for assessing HSP27 inhibitors in vivo.
Caption: Troubleshooting logic for in vivo HSP27 inhibitor experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Which cell lysis buffer recipe is best for phosphorylated proteins? | AAT Bioquest [aatbio.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 9. Anti-Hsp27 (phospho Ser82) Antibody (A16949) | Antibodies.com [antibodies.com]
- 10. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 11. biocompare.com [biocompare.com]
- 12. sabbiotech.cn [sabbiotech.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Enhanced Antisense Oligonucleotide Delivery Using Cationic Liposomes Grafted with Trastuzumab: A Proof-of-Concept Study in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Repeated-dose toxicity of HSP27-binding heptapeptide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. biossusa.com [biossusa.com]
- 20. genscript.com [genscript.com]
- 21. abcam.com [abcam.com]
- 22. media.cellsignal.com [media.cellsignal.com]
- 23. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 24. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSP27 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of HSP27 inhibitors in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the different mechanisms of action for common HSP27 inhibitors?
A1: HSP27 inhibitors function through various mechanisms to disrupt the pro-survival functions of HSP27. Key examples include:
-
J2: This synthetic chromone compound induces abnormal, cross-linked dimers of HSP27, which prevents the formation of large, functional oligomers. This ultimately inhibits the chaperone function of HSP27.[1]
-
RP101 (Brivudine): This nucleoside analog is thought to bind to HSP27 via π-stacking interactions with specific amino acid residues (Phe29 and Phe33). This binding can weaken the interaction of HSP27 with its client proteins like Akt1, pro-caspase3, and cytochrome C, thereby promoting apoptosis.[1]
-
Quercetin: This natural bioflavonoid suppresses the heat shock transcriptional factor 1 (HSF1)-dependent induction of heat shock proteins, including HSP27.[1]
-
OGX-427 (Apatorsen): This is an antisense oligonucleotide that targets HSP27 mRNA, leading to a decrease in the overall expression of the HSP27 protein.[2]
Q2: I am not observing a significant cytotoxic effect with the J2 inhibitor alone. Is my experiment failing?
A2: Not necessarily. The J2 inhibitor primarily acts as a sensitizing agent. Its main role is to inhibit the protective chaperone function of HSP27, making cancer cells more susceptible to other therapeutic agents. Therefore, its efficacy is most pronounced when used in combination with other drugs such as taxol, cisplatin, or 17-AAG.[3]
Q3: How can I confirm that the observed effects in my experiment are due to on-target HSP27 inhibition?
A3: To validate that the observed phenotype is a direct result of HSP27 inhibition, you can perform a control experiment using a cell line where HSP27 has been knocked down (e.g., using shRNA). In these HSP27-deficient cells, the sensitizing effect of the inhibitor in combination with another drug should be significantly diminished or completely absent compared to the control cells with normal HSP27 expression.[3]
Q4: What are the known off-target effects or side effects of HSP27 inhibitors?
A4: The known off-target effects and side effects vary depending on the specific inhibitor:
-
RP101 (Brivudine): This compound can increase the toxic side effects of certain chemotherapeutic agents like gemcitabine.[2] It may also decrease the therapeutic efficacy of various vaccines.[5] Combining it with Capecitabine can increase the risk of adverse effects.[5]
-
Quercetin: This compound can cause headaches and stomach upset.[6] It may also interact with medications such as blood thinners (e.g., warfarin) and drugs metabolized by the cytochrome P450 enzyme system.[6]
-
OGX-427 (Apatorsen): In clinical trials, treatment-related adverse events have been reported, including chills, itching (pruritus), flushing, prolonged activated partial thromboplastin time (aPTT), lymphopenia, and anemia.[7]
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with HSP27 inhibitors, with a focus on the well-documented inhibitor J2.
Issue 1: No sensitization effect observed in combination therapy with J2.
| Possible Cause | Troubleshooting Step |
| Low HSP27 Expression: | The cell line used may not express sufficient levels of HSP27 for J2 to exert a significant effect. Confirm HSP27 expression levels in your cell line using Western blot. It is advisable to select cell lines with high endogenous HSP27 expression (e.g., NCI-H460).[3] |
| Incorrect J2 Concentration: | The concentration of J2 may be too low to effectively inhibit HSP27. Perform a dose-response experiment to determine the optimal concentration. A concentration of 10 µM is often effective in cell culture.[3] |
| Insufficient Pre-incubation Time: | The pre-incubation time with J2 before adding the combination agent might be too short. Optimize the timing of the treatment. |
Issue 2: Difficulty in detecting J2-induced HSP27 dimerization.
| Possible Cause | Troubleshooting Step |
| Incorrect Western Blot Conditions: | To visualize the J2-induced HSP27 dimer, it is crucial to run the SDS-PAGE under non-reducing conditions (i.e., without β-mercaptoethanol or DTT in the loading buffer). |
| Antibody Specificity: | Ensure the primary antibody used for Western blotting is specific for HSP27 and can recognize both the monomeric and dimeric forms. |
| Insufficient J2 Treatment: | The concentration or duration of J2 treatment may be insufficient to induce detectable dimerization. Perform a time-course and dose-response experiment. |
Quantitative Data
The following tables summarize key quantitative data for various HSP27 inhibitors.
Table 1: IC50 Values of HSP27 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Citation |
| J2 | SKOV3 | Ovarian Cancer | 17.34 | [8] |
| J2 | OVCAR-3 | Ovarian Cancer | 12.63 | [8] |
| J2 | NCI-H460 | Non-small cell lung cancer | 99.27 | [3] |
| SW15 | NCI-H460 | Non-small cell lung cancer | 23.87 | [3] |
Table 2: Effective Concentrations of J2 in Combination Therapies
| Cell Line | J2 Concentration (µM) | Combination Agent | Effect | Citation |
| NCI-H460 | 10 | Taxol (0.01 µM) | Sensitization to treatment | [4] |
| NCI-H460 | 10 | Cisplatin (3 µM) | Sensitization to treatment | [4] |
| NCI-H460 | 10 | 17-AAG (3 µM) | Sensitization to treatment | [4] |
Experimental Protocols
Protocol 1: Western Blot for Detection of J2-Induced HSP27 Dimerization
-
Cell Treatment: Plate cells and treat with the desired concentration of J2 inhibitor for the appropriate duration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Prepare protein samples for electrophoresis by adding a non-reducing Laemmli buffer (without β-mercaptoethanol or DTT).
-
SDS-PAGE: Separate 20-30 µg of protein on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP27 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The HSP27 monomer will appear at approximately 27 kDa, and the J2-induced dimer will be at roughly 54 kDa.[3]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the HSP27 inhibitor for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment and Collection: Treat cells with the HSP27 inhibitor for the desired duration (e.g., 48 hours). Collect both adherent and floating cells.[4]
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the inhibitor.[4]
Visualizations
Caption: HSP27 signaling pathway in response to cellular stress.
Caption: Mechanism of action of the HSP27 inhibitor J2.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. oncotarget.com [oncotarget.com]
- 4. benchchem.com [benchchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule heat shock protein 27 inhibitor J2 decreases ovarian cancer cell proliferation via induction of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Recombinant HSP27 Protein
Welcome to the technical support center for recombinant Heat Shock Protein 27 (HSP27). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and experimentation of recombinant HSP27.
Troubleshooting Guide
This guide addresses specific issues you may encounter with recombinant HSP27 stability, offering potential causes and solutions in a question-and-answer format.
Problem: My recombinant HSP27 is precipitating out of solution.
-
Question: What are the common causes of HSP27 precipitation and how can I prevent it?
-
Answer: Precipitation of recombinant HSP27 is often due to aggregation, which can be triggered by several factors. Unphosphorylated HSP27 naturally forms large oligomers, which can sometimes lead to insoluble aggregates.[1][2][3] Here are some common causes and solutions:
-
Improper Storage Conditions: Incorrect temperature, repeated freeze-thaw cycles, and inappropriate buffer composition can destabilize the protein. For optimal storage, it is recommended to store the protein at -20°C or -80°C for long-term use and to avoid multiple freeze-thaw cycles by aliquoting the protein into single-use vials.[4][5][6] The addition of cryoprotectants like glycerol (10-50%) can also help prevent damage during freezing.[5]
-
Suboptimal Buffer pH and Composition: The pH of the buffer should be close to the isoelectric point of HSP27 for maximum stability.[5] A common formulation for storing recombinant HSP27 includes 20mM HEPES pH 7.5, 1mM DTT, and 100mM KCl.[4] The inclusion of reducing agents like DTT or β-mercaptoethanol is crucial to prevent oxidation of cysteine residues, which can lead to aggregation.[5]
-
High Protein Concentration: Storing HSP27 at very high concentrations can promote aggregation. A recommended concentration range for storage is 1-5 mg/mL.[5]
-
Phosphorylation State: The phosphorylation state of HSP27 significantly influences its oligomeric size and stability.[1][2][3] Unphosphorylated HSP27 tends to form large oligomers, while phosphorylation leads to the dissociation into smaller, more soluble species.[2][3] Depending on your experimental needs, you might consider working with a phosphomimetic mutant of HSP27.
-
Problem: I am observing a loss of HSP27 chaperone activity.
-
Question: Why is my recombinant HSP27 losing its chaperone function, and what can I do to maintain its activity?
-
Answer: The chaperone activity of HSP27 is intricately linked to its structure and oligomeric state.[7][8] Loss of activity can be a sign of protein misfolding, aggregation, or degradation.
-
Oligomeric State Disruption: The chaperone function of HSP27 is dependent on its dynamic oligomeric structure.[7][8] Conditions that favor the formation of very large, insoluble aggregates can lead to a loss of active chaperone species. The dissociation of large oligomers into smaller multimers is often required for substrate binding.[7][8]
-
Oxidation: HSP27 contains cysteine residues that can be susceptible to oxidation, potentially altering its structure and function. Including reducing agents like DTT in your buffers is recommended to prevent this.[5]
-
Improper Refolding: If your HSP27 was purified from inclusion bodies, incomplete or improper refolding can result in a non-functional protein. Ensure your refolding protocol is optimized.
-
Phosphorylation: The chaperone activity of HSP27 is regulated by phosphorylation.[2][9] While phosphorylation is crucial for some of its functions, it has been reported to decrease the ability of HSP27 to suppress thermal aggregation of some client proteins in vitro.[9] Be mindful of the phosphorylation status of your protein and its relevance to your specific assay.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the optimal temperature for storing recombinant HSP27?
-
A1: For long-term storage, -80°C is ideal to minimize enzymatic activity and degradation. For short-term storage (a few weeks), -20°C is suitable. If the protein will be used frequently within a short period (2-4 weeks), it can be stored at 4°C.[4][5] It is crucial to avoid repeated freeze-thaw cycles.[4][5]
-
-
Q2: Should I add a carrier protein to my recombinant HSP27 solution?
-
A2: Yes, for long-term storage, especially for dilute protein solutions, adding a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is recommended to enhance stability and prevent adsorption to storage tubes.[4][10] However, for applications where the presence of a carrier protein could interfere, a carrier-free formulation should be used.[10]
-
-
Q3: What are the recommended buffer conditions for storing recombinant HSP27?
Protein Stability and Aggregation
-
Q4: How does phosphorylation affect the stability and oligomerization of HSP27?
-
A4: Phosphorylation plays a critical role in regulating HSP27 structure and function. Unphosphorylated HSP27 typically exists as large oligomers (up to 800 kDa).[1][2] Upon stress stimuli, HSP27 is phosphorylated, leading to the dissociation of these large oligomers into smaller species (dimers and tetramers).[2][3][12] This change in oligomeric state is crucial for many of its cellular functions, including its interaction with the cytoskeleton.[3][12]
-
-
Q5: My HSP27, expressed in E. coli, is forming inclusion bodies. What can I do?
-
A5: Inclusion body formation is a common issue when overexpressing proteins in E. coli. To improve solubility, you can try:
-
Lowering the expression temperature after induction.
-
Using a different E. coli expression strain.
-
Co-expressing with chaperones like DnaK or GroEL to aid in proper folding.[13]
-
Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Small Ubiquitin-like Modifier (SUMO).[14]
-
Optimizing the refolding protocol from purified inclusion bodies.
-
-
Data Summary Tables
Table 1: Recommended Storage Conditions for Recombinant HSP27
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (long-term), -20°C (short-term), 4°C (frequent use) | Minimizes degradation and enzymatic activity.[5][6] |
| Freeze-Thaw Cycles | Avoid | Can cause denaturation and loss of function.[4][5] |
| Aliquoting | Single-use aliquots | Prevents contamination and repeated freeze-thaw cycles.[5] |
| Carrier Protein | 0.1% BSA or HSA (for dilute solutions) | Enhances stability and prevents adsorption.[4][10] |
| Protein Concentration | 1-5 mg/mL | Minimizes aggregation while maintaining solubility.[5] |
Table 2: Common Buffer Components for Recombinant HSP27 Stability
| Component | Recommended Concentration | Purpose |
| Buffer | 20mM HEPES or 20mM Tris | Maintains a stable pH.[4][11] |
| pH | 7.5 - 8.0 | Optimal for protein stability.[4][11] |
| Reducing Agent | 1mM DTT or β-mercaptoethanol | Prevents oxidation of thiol groups.[4][5] |
| Salt | 100-150mM KCl or NaCl | Mimics physiological ionic strength.[4][11] |
| Cryoprotectant | 10-50% Glycerol | Prevents ice crystal formation during freezing.[5] |
Experimental Protocols
Protocol 1: Purification of Recombinant His-tagged HSP27 from E. coli
This protocol outlines a general procedure for purifying N-terminally His-tagged HSP27 from E. coli.
-
Expression: Transform E. coli BL21(DE3) cells with the HSP27 expression plasmid. Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
-
Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 20 mM Tris pH 8.0, 75 mM NaCl, 1 mM EDTA, 10 mM DTT) and lyse the cells by sonication on ice.[15]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 x g) to pellet cell debris. Collect the supernatant containing the soluble protein.[15]
-
Affinity Chromatography: Equilibrate a Ni-NTA resin column with lysis buffer. Load the clarified lysate onto the column. Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged HSP27 from the column using an elution buffer with a high concentration of imidazole (e.g., 250-500 mM).
-
Buffer Exchange: To remove the imidazole and exchange the protein into a suitable storage buffer, perform dialysis or use a desalting column. A recommended storage buffer is 20mM Hepes pH 7.5, 1mM DTT, and 100mM KCl.[4]
-
Purity Analysis: Assess the purity of the recombinant HSP27 by SDS-PAGE. The expected molecular mass of human HSP27 is approximately 22.7 kDa.[4]
Protocol 2: Analysis of HSP27 Oligomeric State by Size Exclusion Chromatography (SEC)
SEC can be used to analyze the distribution of HSP27 oligomers.
-
System Preparation: Equilibrate a suitable SEC column (e.g., Superdex 200 or similar) with your running buffer (e.g., 20mM HEPES pH 7.5, 150mM NaCl, 1mM DTT).
-
Sample Preparation: Prepare your recombinant HSP27 sample at a known concentration in the running buffer.
-
Injection and Separation: Inject the sample onto the equilibrated column. The proteins will separate based on their hydrodynamic radius, with larger oligomers eluting first.
-
Detection: Monitor the protein elution using a UV detector at 280 nm.
-
Analysis: Compare the elution profile of your HSP27 sample to that of molecular weight standards to estimate the size of the oligomeric species present. Unphosphorylated HSP27 is expected to show peaks corresponding to large oligomers, while phosphorylated or phosphomimetic forms will show peaks for smaller species like dimers and tetramers.
Visualizations
Caption: HSP27 phosphorylation pathway initiated by cellular stress.
Caption: Workflow for ensuring recombinant HSP27 stability for experiments.
References
- 1. Frontiers | Mechanistic insights into heat shock protein 27, a potential therapeutic target for cardiovascular diseases [frontiersin.org]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
- 5. genextgenomics.com [genextgenomics.com]
- 6. Before You Buy: Essential Storage & Stability Requirements for Recombinant Proteins [biochain.in]
- 7. Mechanism of chaperone function in small heat shock proteins: dissociation of the HSP27 oligomer is required for recognition and binding of destabilized T4 lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. cloud-clone.com [cloud-clone.com]
- 12. Could Small Heat Shock Protein HSP27 Be a First-Line Target for Preventing Protein Aggregation in Parkinson’s Disease? [mdpi.com]
- 13. bprmcs.com [bprmcs.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Sequence, Structure, and Dynamic Determinants of Hsp27 (HspB1) Equilibrium Dissociation are Encoded by the N-terminal Domain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hs27 and Other Common Fibroblast Cell Lines for Researchers
For Immediate Publication
[City, State] – [Date] – In a continuous effort to provide valuable resources to the scientific community, this guide offers a detailed comparison of the human foreskin fibroblast cell line, Hs27, with other widely used fibroblast cell lines: NIH/3T3, WI-38, and MRC-5. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in selecting the appropriate cell line for their specific research needs. The comparison provides a comprehensive overview of cell line characteristics, experimental data on key performance metrics, and detailed protocols for relevant assays.
Executive Summary
Fibroblast cell lines are indispensable tools in a myriad of research applications, from basic cell biology and wound healing studies to drug screening and tissue engineering. The choice of cell line can significantly impact experimental outcomes. This guide focuses on the Hs27 cell line, a normal human diploid fibroblast line, and contrasts its properties with the immortalized mouse embryonic fibroblast line NIH/3T3, and the human fetal lung fibroblast lines WI-38 and MRC-5. The comparison covers critical parameters such as origin, lifespan, doubling time, and response to growth factors, supported by experimental data.
Comparative Analysis of Fibroblast Cell Lines
The selection of a fibroblast cell line is a critical step in experimental design. The following table summarizes the key characteristics of Hs27, NIH/3T3, WI-38, and MRC-5 to provide a clear, at-a-glance comparison.
| Characteristic | Hs27 | NIH/3T3 | WI-38 | MRC-5 |
| Organism | Homo sapiens (Human) | Mus musculus (Mouse) | Homo sapiens (Human) | Homo sapiens (Human) |
| Tissue Origin | Foreskin | Embryo | Fetal Lung | Fetal Lung |
| Cell Type | Fibroblast | Fibroblast | Diploid Fibroblast | Diploid Fibroblast |
| Lifespan | Finite (approx. 42 passages)[1] | Continuous/Immortalized | Finite (approx. 50 ± 10 doublings) | Finite (approx. 42-46 doublings)[2] |
| Doubling Time | Not explicitly stated | 18-26 hours[3][4][5] | ~24 hours[6][7] | ~45 hours[2] |
| Karyotype | 46,XY | Hypertriploid | 46,XX | 46,XY |
| Key Applications | 3D cell culture, high-throughput screening, toxicology, wound healing studies. | Transfection, cancer studies, focus formation assays, feeder layer for other cell types.[3][8] | Vaccine production, aging studies, virology.[6] | Vaccine production, virology, cancer-associated fibroblast studies.[2] |
Experimental Performance and Data
Direct quantitative comparisons of fibroblast cell lines are crucial for understanding their functional differences. While comprehensive head-to-head studies involving all four cell lines are limited, data from various sources allow for an inferred comparison of key fibroblast behaviors.
Proliferation Rates
The rate of cell proliferation, or doubling time, is a fundamental characteristic of any cell line.
-
NIH/3T3 cells are known for their rapid proliferation, with a doubling time typically ranging from 18 to 26 hours.[3][4][5]
-
WI-38 cells have a doubling time of approximately 24 hours.[6][7]
-
MRC-5 cells exhibit a slower proliferation rate, with a doubling time of around 45 hours.[2]
-
While a specific doubling time for Hs27 is not consistently reported, its finite lifespan of approximately 42 passages suggests a controlled and non-transformed growth pattern.[1]
Response to Growth Factors
Fibroblasts are key players in tissue remodeling and wound healing, processes largely regulated by growth factors. Their response to stimuli like Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β) is a critical functional parameter.
-
TGF-β: Studies have shown that TGF-β stimulates DNA synthesis in human foreskin fibroblasts, the same tissue of origin as Hs27, through an autocrine production of PDGF-related peptides.[9] In contrast, TGF-β has been shown to induce a more pronounced pro-fibrotic response, including increased collagen synthesis, in lung fibroblasts like WI-38 and MRC-5.[10][11] This suggests that Hs27 may have a different signaling response to TGF-β compared to the fetal lung fibroblasts.
-
PDGF: PDGF is a potent mitogen for fibroblasts. In Swiss 3T3 cells, a cell line related to NIH/3T3, all three isoforms of PDGF (AA, AB, and BB) were found to be equally effective in stimulating mitogenesis.[12] The response of Hs27 to different PDGF isoforms has not been as extensively characterized in a comparative context.
Extracellular Matrix Protein Expression
A primary function of fibroblasts is the synthesis and deposition of extracellular matrix (ECM) proteins, such as collagen and fibronectin.
-
Collagen: Type I collagen is a major product of fibroblasts. Studies on human dermal fibroblasts have detailed the regulation of COL1A1 expression.[13] The baseline and stimulated expression levels of collagen can vary between fibroblast types, with lung fibroblasts often being high producers, a characteristic relevant to studies of pulmonary fibrosis using WI-38 and MRC-5.[14]
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for key fibroblast characterization assays are provided below.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Fibroblast cell lines (Hs27, NIH/3T3, WI-38, MRC-5)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of viable cells relative to an untreated control.
Calculation of Population Doubling Time
Procedure:
-
Seed a known number of cells (N₀) into a culture vessel.
-
Culture the cells under optimal conditions.
-
At a specific time point (t), harvest the cells and count the total number of cells (Nₜ).
-
Calculate the population doubling time (PDT) using the following formula: PDT = t * log(2) / (log(Nₜ) - log(N₀))
Immunofluorescence Staining for Fibroblast Markers
This technique allows for the visualization of specific proteins within the cells, such as vimentin (a general fibroblast marker) and α-smooth muscle actin (a marker of myofibroblast differentiation).
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies (e.g., anti-vimentin, anti-α-SMA)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Visualizing Experimental Workflows
To aid in the planning of comparative studies, the following diagram illustrates a typical experimental workflow for characterizing and comparing different fibroblast cell lines.
Caption: A typical workflow for the comparative analysis of different fibroblast cell lines.
Conclusion
The choice between Hs27, NIH/3T3, WI-38, and MRC-5 fibroblast cell lines should be guided by the specific aims of the research. Hs27 cells, being of human origin from a readily accessible tissue and having a finite lifespan, are an excellent model for studying normal human skin fibroblast biology, wound healing, and for use in toxicology screening. NIH/3T3 cells, with their immortality and high transfection efficiency, remain a workhorse for studies on cancer biology and gene function. The human fetal lung fibroblasts, WI-38 and MRC-5, are well-characterized diploid cell lines that are invaluable for vaccine production, virology, and studies on cellular aging and lung diseases. This guide provides a foundational resource to assist researchers in navigating the selection of the most appropriate fibroblast cell line for their experimental needs.
References
- 1. Hs 27. Culture Collections [culturecollections.org.uk]
- 2. MRC-5 Cell Line: Human Fetal Lung Fibroblasts in Viral Research [cytion.com]
- 3. NIH-3T3 Cell Line - Advancing Fibroblast Studies and Applications of NIH-3T3 [cytion.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. nih3t3.com [nih3t3.com]
- 6. cytion.com [cytion.com]
- 7. Cellosaurus cell line WI-38 (CVCL_0579) [cellosaurus.org]
- 8. 3T3 cells - Wikipedia [en.wikipedia.org]
- 9. TGF-beta stimulates primary human skin fibroblast DNA synthesis via an autocrine production of PDGF-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibroblasts are not just fibroblasts: clear differences between dermal and pulmonary fibroblasts’ response to fibrotic growth factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-beta enhances the production of hyaluronan in human lung but not in skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of the different dimeric forms of the platelet-derived growth factor on cellular responses in mouse Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. atsjournals.org [atsjournals.org]
A Comprehensive Guide to STR Profiling for the Authentication of the Hs27 Cell Line
For researchers, scientists, and drug development professionals, ensuring the authenticity and purity of cell lines is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed comparison of Short Tandem Repeat (STR) profiling with other cell line authentication methods, using the human fibroblast cell line Hs27 as a reference. Experimental data, detailed protocols, and performance comparisons are presented to aid in the selection of the most appropriate authentication strategy.
The Hs27 cell line, derived from the foreskin of a newborn, is a widely used model in various research areas.[1][2][3] Maintaining the integrity of this cell line is crucial to avoid misinterpretation of research data, which can arise from cross-contamination or misidentification. STR profiling has emerged as the gold-standard for human cell line authentication.
Hs27 Cell Line STR Profile
An STR profile is a unique genetic fingerprint for a human cell line. Below is the consensus STR profile for the Hs27 cell line, compiled from the European Collection of Authenticated Cell Cultures (ECACC) and the Cellosaurus database. This data serves as a reference for authenticating Hs27 cells in your laboratory.
| STR Locus | ECACC Alleles | Cellosaurus Alleles |
| Amelogenin | X,Y | X,Y |
| CSF1PO | 10, 12 | 10, 12 |
| D5S818 | 12 | 12 |
| D7S820 | 9, 11 | 9, 11 |
| D13S317 | 12, 14 | 12, 14 |
| D16S539 | 11, 13 | 11, 13 |
| TH01 | 7, 8 | 7, 8 |
| TPOX | 6, 8 | 6, 8 |
| vWA | 18 | 18 |
| D2S1338 | 17, 24 | |
| D3S1358 | 15 | |
| D8S1179 | 11, 15 | |
| D18S51 | 18, 19 | |
| D19S433 | 12.2, 14 | |
| D21S11 | 28, 30 | |
| FGA | 20, 22 | |
| Penta D | 11 | |
| Penta E | 7, 12 |
The "Gold Standard": STR Profiling
Short Tandem Repeat (STR) profiling is a PCR-based method that amplifies highly polymorphic, repetitive DNA sequences within the human genome. The number of repeats for each STR marker varies between individuals, creating a unique genetic profile.
Experimental Workflow of STR Profiling
The process of STR profiling involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocol for STR Profiling
This protocol provides a general framework for STR profiling. Specific details may vary depending on the commercial STR kit used.
1. DNA Extraction:
-
Start with a cell pellet of approximately 1-2 million cells.
-
Extract genomic DNA using a commercially available kit (e.g., QIAamp DNA Mini Kit, Promega Maxwell® RSC Cultured Cells DNA Kit) following the manufacturer's instructions.
-
Elute the DNA in an appropriate buffer (e.g., TE buffer).
2. DNA Quantification and Quality Control:
-
Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
Assess DNA purity by checking the A260/A280 ratio (should be ~1.8) and A260/A230 ratio (should be between 2.0 and 2.2).
-
The optimal DNA concentration for PCR is typically 0.5-1.0 ng/µL.
3. Multiplex PCR Amplification:
-
Use a commercial STR profiling kit (e.g., Promega GenePrint® 10 System, Thermo Fisher Scientific AmpFLSTR™ Identifiler™ Plus PCR Amplification Kit).
-
Prepare the PCR reaction mix according to the kit's protocol, typically including:
-
Master Mix (containing buffer, dNTPs, MgCl2, and Taq polymerase)
-
Primer Mix (fluorescently labeled primers for multiple STR loci)
-
Template DNA (1 ng)
-
Nuclease-free water to the final volume.
-
-
Perform PCR using a thermal cycler with the following typical conditions (refer to the specific kit manual for precise parameters):
-
Initial denaturation: 95°C for 10-15 minutes
-
25-30 cycles of:
-
Denaturation: 94°C for 30-60 seconds
-
Annealing: 55-60°C for 60-90 seconds
-
Extension: 72°C for 60-90 seconds
-
-
Final extension: 72°C for 10-30 minutes
-
Hold: 4°C
-
4. Capillary Electrophoresis:
-
Prepare the amplified DNA for capillary electrophoresis by mixing it with a size standard (e.g., ILS 600) and formamide.
-
Denature the sample by heating at 95°C for 3-5 minutes, followed by rapid cooling on ice.
-
Load the sample onto a capillary electrophoresis instrument (e.g., Applied Biosystems 3500 Genetic Analyzer).
-
The instrument separates the fluorescently labeled DNA fragments based on size.
5. Data Analysis and Interpretation:
-
Analyze the raw data using specialized software (e.g., GeneMapper™).
-
The software determines the allele sizes for each STR marker by comparing them to the allelic ladder provided in the STR kit.
-
Compare the generated STR profile with the reference profile of the Hs27 cell line from a reputable database (e.g., ATCC, DSMZ, Cellosaurus).
-
A match of ≥80% is generally considered confirmation of the cell line's identity.
Comparison of Cell Line Authentication Methods
While STR profiling is the most widely accepted method, other techniques can also be employed for cell line authentication. The choice of method depends on the specific research needs, available resources, and the level of certainty required.
| Feature | STR Profiling (CE-based) | NGS-based STR Profiling | SNP Profiling (NGS-based) | Karyotyping | Morphological Analysis |
| Principle | Fragment length analysis of polymorphic repeated DNA sequences. | Sequence analysis of polymorphic repeated DNA sequences. | Analysis of single nucleotide variations across the genome. | Analysis of chromosome number and structure. | Microscopic examination of cell shape, size, and growth. |
| Sensitivity | High; can detect as little as 5-10% of a contaminating cell line. | Very high; can detect <1% of a contaminating cell line. | Very high; can detect <1% of a contaminating cell line. | Low for cross-contamination detection. | Very low; not suitable for detecting cross-contamination. |
| Specificity | High for human cell lines. | High for human and other species with defined STR markers. | High for a wide range of species. | High for detecting major chromosomal abnormalities. | Low; many cell lines have similar morphologies. |
| Throughput | Moderate to high. | High. | High. | Low. | High. |
| Cost per Sample | ~$100 - $250 | ~$150 - $400 | ~$200 - $500 | ~$300 - $600 | Very low. |
| Turnaround Time | 1-3 business days. | 3-7 business days. | 5-10 business days. | 1-2 weeks. | Immediate. |
| Advantages | Gold standard, large reference databases, relatively low cost. | Provides sequence information, higher sensitivity. | High resolution, can detect intra-species contamination. | Detects genetic instability and chromosomal aberrations. | Quick and inexpensive initial check. |
| Disadvantages | Limited to species with known STR markers, may not detect genetic drift. | Higher cost and more complex data analysis than CE-based STR. | More expensive, less established reference databases for cell lines. | Labor-intensive, does not identify the specific cell line. | Subjective and not definitive for authentication. |
Choosing the Right Authentication Method
The selection of a cell line authentication method is a critical decision for any research project. The following flowchart provides a logical approach to this process.
Conclusion
Regular authentication of the Hs27 cell line, and indeed all cell lines, is a fundamental aspect of good cell culture practice. STR profiling remains the most practical and cost-effective method for routine authentication of human cell lines. However, for specific research questions, such as the need for higher sensitivity in detecting contaminants or assessing genomic stability, alternative methods like NGS-based profiling or karyotyping should be considered. By implementing a robust cell line authentication strategy, researchers can ensure the validity and reproducibility of their findings, ultimately contributing to the advancement of scientific knowledge.
References
A Comparative Analysis: HS-27A Cell Line Versus Primary Mesenchymal Stem Cells
For researchers in cell therapy, drug development, and regenerative medicine, selecting the appropriate cell model is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparison of the human bone marrow stromal cell line HS-27A and primary mesenchymal stem cells (MSCs), offering insights into their respective characteristics and functional capacities to aid in the selection of the most suitable model for your research needs.
Overview of HS-27A and Primary MSCs
Primary Mesenchymal Stem Cells (MSCs) are multipotent stromal cells that can be isolated from various tissues, including bone marrow, adipose tissue, and umbilical cord blood.[1][2] They are defined by their ability to adhere to plastic, express a specific set of surface markers, and differentiate into osteoblasts, chondrocytes, and adipocytes in vitro.[1][2] MSCs are known for their self-renewal capacity and immunomodulatory properties, making them a focal point in regenerative medicine and tissue engineering.[3][4]
The HS-27A cell line is an immortalized human bone marrow stromal cell line.[5] It was established from the bone marrow stroma of a 30-year-old male and immortalized using the amphotropic retrovirus vector LXSN16E6E7.[5] HS-27A cells are characterized as fibroblast-like and have been used as a model to study the bone marrow microenvironment and its interactions with other cells.[6]
Key Comparative Parameters
To facilitate a direct comparison, the following sections and tables summarize the key characteristics of HS-27A cells and primary MSCs, supported by experimental data from published studies.
Morphological and Growth Characteristics
Primary MSCs typically exhibit a fibroblast-like, spindle-shaped morphology.[3] The HS-27A cell line also has a fibroblastoid morphology, forming large, flattened polygonal shaped cells that maintain numerous intercellular contacts.
Surface Marker Expression
The International Society for Cellular Therapy (ISCT) has established minimal criteria for defining human MSCs, which includes the expression of CD73, CD90, and CD105, and the absence of hematopoietic markers such as CD14, CD31, CD34, and CD45, as well as the absence of HLA-DR.[1][7] Studies have shown that the HS-27A cell line also aligns with these criteria, expressing the key mesenchymal markers and lacking the hematopoietic ones.[7][8] However, the intensity of this expression can differ significantly. Research indicates that HS-27A cells display a notably higher expression of CD73, CD90, and CD105 compared to primary MSCs.[7]
| Feature | HS-27A | Primary Mesenchymal Stem Cells | Reference |
| Morphology | Fibroblast-like, large, flattened polygonal cells | Spindle-shaped, fibroblast-like | [3] |
| Origin | Immortalized human bone marrow stroma | Various tissues (bone marrow, adipose, etc.) | [1] |
| CD73 Expression | Positive (significantly higher than primary MSCs) | Positive | [7] |
| CD90 Expression | Positive (significantly higher than primary MSCs) | Positive | [7] |
| CD105 Expression | Positive (significantly higher than primary MSCs) | Positive | [7] |
| CD14, CD31, CD34, CD45 Expression | Negative | Negative | [7] |
| HLA-ABC Expression | Positive (significantly higher than primary MSCs) | Positive | [7] |
| HLA-DR Expression | Negative | Negative | [7] |
Functional Capabilities
A key functional distinction lies in their support of hematopoietic progenitor cells. Primary MSCs are known to support the proliferation of these cells. In contrast, the HS-27A cell line does not support the proliferation of isolated hematopoietic progenitor cells and secretes low levels of growth factors.[7] However, HS-27A cells do support the formation of "cobblestone" areas by CD34-positive and CD38-low cells.
In terms of differentiation, primary MSCs are defined by their ability to differentiate into osteoblasts, adipocytes, and chondrocytes.[1][9] While HS-27A cells can be induced to undergo osteogenesis, the extent and efficiency may differ from that of primary MSCs.[8]
| Functional Aspect | HS-27A | Primary Mesenchymal Stem Cells | Reference |
| Hematopoietic Support | Does not support proliferation of hematopoietic progenitors; supports "cobblestone" area formation | Supports proliferation of hematopoietic progenitors | [7] |
| Growth Factor Secretion | Low levels | Secretes various growth factors | [7] |
| Differentiation Potential | Can undergo osteogenesis | Trilineage differentiation (osteoblasts, adipocytes, chondrocytes) | [1][8][9] |
| Immunomodulation | Immunomodulatory properties | Potent immunomodulatory and anti-inflammatory effects | [4][7] |
Experimental Protocols
Immunophenotyping by Flow Cytometry
Objective: To compare the surface marker expression profiles of HS-27A and primary MSCs.
Methodology:
-
Cell Preparation: Both HS-27A and primary MSCs are cultured to 70-80% confluency. The cells are then harvested using a gentle cell detachment solution like Accutase.[10]
-
Cell Staining: The harvested cells are washed with PBS and stained with fluorescently conjugated antibodies specific for the surface markers of interest (e.g., CD73, CD90, CD105, CD14, CD31, CD34, CD45, HLA-ABC, and HLA-DR). A "fluorescence minus one" (FMO) control is used to set the gates correctly.[7][11]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The geometric mean fluorescence intensity (gMFI) for each marker is measured and normalized to the FMO control to quantify the expression levels.[7][11]
Signaling Pathways
While a comprehensive side-by-side comparison of all active signaling pathways is extensive, gene expression profiling has revealed significant differences between HS-27A and primary MSCs.[7] For instance, studies have shown that the overall gene expression pattern of HS-27A is more distinct from primary MSCs when compared to another stromal cell line, HS-5.[7] This suggests that key signaling pathways related to cell proliferation, differentiation, and immunomodulation may be differentially regulated.
The diagram below illustrates a generalized signaling cascade often involved in MSC differentiation, which can be investigated and compared between the two cell types.
Conclusion
The choice between the HS-27A cell line and primary MSCs is contingent on the specific research question.
Primary MSCs are the gold standard for studies aiming to closely mimic the in vivo behavior of mesenchymal stem cells, particularly in the context of cell therapy, tissue regeneration, and immunomodulation.[12][13] Their defined differentiation capacity and interactions with the immune system make them highly relevant for preclinical studies.[2][4]
The HS-27A cell line , on the other hand, offers a more homogenous and readily available cell source, which can be advantageous for high-throughput screening and mechanistic studies where reproducibility is paramount.[14][15] Its distinct characteristics, such as the lack of support for hematopoietic progenitor proliferation and altered surface marker expression intensity, make it a valuable tool for dissecting specific aspects of the bone marrow microenvironment. However, it is crucial to acknowledge that as an immortalized cell line, its gene expression and biological characteristics may be altered compared to its primary counterpart.[14][15]
Ultimately, a thorough understanding of the similarities and differences outlined in this guide will enable researchers to make an informed decision and select the cell model that best aligns with their experimental objectives.
References
- 1. What are Mesenchymal Stem Cells? [dvcstem.com]
- 2. eternacell.ch [eternacell.ch]
- 3. Mesenchymal stem cells: Molecular characteristics and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benefits of Mesenchymal Stem Cells (MSCs) - Vega Stem Cell [vegastemcell.com]
- 5. Cellosaurus cell line HS-27A (CVCL_3719) [cellosaurus.org]
- 6. Functionally and Phenotypically Distinct Subpopulations of Marrow Stromal Cells Are Fibroblast in Origin and Induce Different Fates in Peripheral Blood Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mesenchymal stem cell - Wikipedia [en.wikipedia.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. researchgate.net [researchgate.net]
- 12. Clinical applications of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesenchymal stem or stromal cells: a review of clinical applications and manufacturing practices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HS-5 and HS-27A Stromal Cell Lines to Study Bone Marrow Mesenchymal Stromal Cell-Mediated Support to Cancer Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating HS-27 Probe Specificity for Hsp90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HS-27 probe's performance against other common alternatives for detecting the molecular chaperone Heat shock protein 90 (Hsp90). Supporting experimental data and detailed protocols are included to assist researchers in validating probe specificity and making informed decisions for their experimental needs.
Introduction to Hsp90 and the this compound Probe
Heat shock protein 90 (Hsp90) is a crucial molecular chaperone involved in the folding, stabilization, and activation of a wide range of "client" proteins, many of which are implicated in cancer and other diseases. This makes Hsp90 a significant target for therapeutic intervention and molecular probe development.
This compound is a fluorescently-tethered Hsp90 inhibitor derived from the core structure of SNX-5422, a prodrug of the potent Hsp90 inhibitor SNX-2112. The fluorescent tag on this compound allows for the direct visualization and quantification of Hsp90 expression and localization in cells and tissues. This guide will delve into the specifics of HS-to 27's to Hsp90 and compare it with other well-established Hsp90 probes.
Data Presentation: Quantitative Comparison of Hsp90 Probes
The following table summarizes the binding affinities (Kd) and/or inhibitory concentrations (IC50) of this compound and other commonly used Hsp90 inhibitors. Lower values indicate higher affinity and potency, respectively.
| Probe/Inhibitor | Type | Binding Affinity (Kd) | IC50 | Key Features & Notes |
| This compound | Fluorescently-tethered inhibitor (SNX-5422 core) | 288 nM[1] | Not widely reported | Tethered design increases specificity by reducing binding to Hsp90 paralog Grp94[1]. |
| SNX-2112 | Small molecule inhibitor | 4 nM, 6 nM, 16 nM, 30 nM | 30 nM (Hsp90α/β) | The active form of the prodrug SNX-5422, from which this compound is derived. |
| SNX-5422 | Small molecule inhibitor (prodrug) | 41 nM[2][3] | 37 nM (Her-2 degradation) | Orally bioavailable prodrug that converts to SNX-2112. |
| PU-H71 | Small molecule inhibitor | Not widely reported | ~50 - 116 nM | A potent purine-scaffold Hsp90 inhibitor. |
| Geldanamycin | Natural product inhibitor | ~1.2 µM | ~500 nM | A well-characterized but less specific Hsp90 inhibitor. |
Experimental Protocols for Specificity Validation
To validate the specificity of the this compound probe for Hsp90, a series of experiments should be performed. Below are detailed protocols for key validation assays.
Competitive Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a non-fluorescent competitor (e.g., unlabeled this compound or other inhibitors) by measuring its ability to displace a fluorescently labeled probe from Hsp90.
Materials:
-
Purified recombinant Hsp90 protein
-
Fluorescently labeled Hsp90 probe (e.g., a Bodipy-labeled geldanamycin derivative)
-
This compound probe and other competitor compounds (e.g., SNX-2112, PU-H71)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a reaction mix: In the assay buffer, prepare a solution containing the fluorescent probe at a concentration equal to its Kd and purified Hsp90 at a concentration that yields a significant polarization signal.
-
Serial dilution of competitors: Prepare a serial dilution of the this compound probe and other competitor compounds in the assay buffer.
-
Assay setup: To the wells of the 384-well plate, add the competitor dilutions. Then, add the Hsp90/fluorescent probe reaction mix. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each competitor. The Ki can then be calculated using the Cheng-Prusoff equation.
Hsp90 ATPase Activity Assay
This assay measures the ability of this compound to inhibit the intrinsic ATPase activity of Hsp90, a key function of its chaperone cycle.
Materials:
-
Purified recombinant Hsp90 protein
-
This compound probe and other inhibitors
-
ATP
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)
-
Malachite green reagent for phosphate detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction setup: In a 96-well plate, add the assay buffer, purified Hsp90, and varying concentrations of the this compound probe or other inhibitors. Include a no-inhibitor control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate reaction: Add ATP to each well to a final concentration of 1 mM.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Stop reaction and color development: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.
-
Measurement: Measure the absorbance at a wavelength of 620 nm using a spectrophotometer.
-
Data analysis: Calculate the percentage of ATPase inhibition for each inhibitor concentration compared to the no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of Hsp90 Client Protein Degradation
Inhibition of Hsp90 leads to the degradation of its client proteins. This assay verifies the on-target effect of the this compound probe in a cellular context.
Materials:
-
Cancer cell line known to be sensitive to Hsp90 inhibition (e.g., SKBr3, MCF7)
-
This compound probe and other inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell treatment: Seed cells in culture plates and treat with varying concentrations of the this compound probe or other inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Cell lysis: Harvest the cells and lyse them using the lysis buffer.
-
Protein quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western blotting: Separate equal amounts of protein from each lysate by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the Hsp90 client proteins and the loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data analysis: Quantify the band intensities and normalize the client protein levels to the loading control. Compare the levels of client proteins in the treated samples to the vehicle control to determine the extent of degradation.
Mandatory Visualizations
Hsp90 Signaling Pathway and Probe Binding
Caption: Hsp90 signaling pathway and this compound probe's mechanism of action.
Experimental Workflow for Probe Specificity Validation
Caption: Experimental workflow for validating this compound probe specificity.
Conclusion
The this compound probe is a valuable tool for studying Hsp90, offering the advantage of direct fluorescence detection. While its binding affinity is lower than its non-tethered parent compound, SNX-2112, it exhibits increased specificity by avoiding interaction with the Hsp90 paralog Grp94. The experimental protocols provided in this guide will enable researchers to rigorously validate the specificity of this compound and compare its performance with other Hsp90 inhibitors. This comprehensive approach ensures the generation of reliable and reproducible data in studies targeting the Hsp90 molecular chaperone.
References
A Comparative Guide to Hsp90 Inhibitors: HS-27 in Focus
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology. This molecular chaperone is essential for the conformational stability and function of a multitude of client proteins, many of which are oncoproteins that drive cancer progression. Consequently, the inhibition of Hsp90 is a promising therapeutic strategy. This guide provides a comparative analysis of the fluorescently-tethered Hsp90 inhibitor, HS-27, and other prominent Hsp90 inhibitors, supported by experimental data and detailed protocols.
This compound is a novel, fluorescently-labeled Hsp90 inhibitor developed for its potential in both diagnostic and therapeutic applications.[1][2] It is structurally based on the core of SNX-5422, an orally active Hsp90 inhibitor.[3][4] This guide will compare the performance of this compound's parent compound, SNX-5422, with other well-characterized Hsp90 inhibitors such as 17-AAG, Ganetespib, Luminespib, and Onalespib.
Quantitative Performance Comparison of Hsp90 Inhibitors
The efficacy of Hsp90 inhibitors can be quantified through various metrics, including their binding affinity (Kd) to Hsp90 and their half-maximal inhibitory concentration (IC50) in cellular assays. The following tables summarize the available data for SNX-5422 and other key Hsp90 inhibitors.
Note: Specific quantitative data for the inhibitory potency (IC50 or Kd) of this compound is not publicly available. As this compound is a fluorescently-tethered derivative of SNX-5422, the data for SNX-5422 is presented as a proxy.
Table 1: Binding Affinity (Kd) of Hsp90 Inhibitors
| Inhibitor | Kd (nM) | Method |
| SNX-5422 | 41 | Not Specified |
| 17-AAG | - | Not Specified |
| Ganetespib | - | Not Specified |
| Luminespib (NVP-AUY922) | - | Not Specified |
| Onalespib (AT13387) | - | Not Specified |
Table 2: In Vitro Potency (IC50) of Hsp90 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| SNX-5422 (active form SNX-2112) | BT474 (Breast Cancer) | 37 |
| HT-29 (Colon Cancer) | 3 | |
| 17-AAG | JIMT-1 (Breast Cancer) | 10 |
| SKBR-3 (Breast Cancer) | 70 | |
| Ganetespib | OSA 8 (Osteosarcoma) | 4 |
| C2 (Canine Mast Cell) | 19 | |
| BR (Canine Mast Cell) | 4 | |
| LNCaP (Prostate Cancer) | 8 | |
| VCaP (Prostate Cancer) | 7 | |
| Luminespib (NVP-AUY922) | Hsp90α (cell-free) | 13 |
| Hsp90β (cell-free) | 21 | |
| Onalespib (AT13387) | A375 (Melanoma) | 18 |
| MV4-11 (Leukemia) | 12 | |
| NCI-H1975 (Lung Cancer) | 22 | |
| SKBr3 (Breast Cancer) | 55 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize Hsp90 inhibitors.
Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 inhibitor from the Hsp90 protein, providing a measure of its binding affinity.
Materials:
-
Purified recombinant Hsp90α protein
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.1 mg/mL bovine gamma globulin, and 2 mM DTT)
-
Test compounds (e.g., this compound)
-
384-well black microplates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the purified Hsp90α protein to a final concentration of 30 nM.
-
Add the test compound at various concentrations.
-
Add the fluorescently labeled Hsp90 probe to a final concentration of 5 nM.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the fluorescence polarization signal.
Western Blot Analysis of Hsp90 Client Protein Degradation
This method is used to assess the functional consequence of Hsp90 inhibition, which is the degradation of its client proteins.
Materials:
-
Cancer cell line of interest (e.g., BT474 breast cancer cells)
-
Cell culture medium and supplements
-
Hsp90 inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24-48 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the extent of client protein degradation.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of Hsp90 inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line for implantation
-
Hsp90 inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the Hsp90 inhibitor or vehicle to the respective groups according to a predetermined dosing schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for client proteins).
Visualizing Mechanisms and Workflows
Hsp90 Signaling Pathway
Hsp90 plays a pivotal role in maintaining the stability and function of numerous client proteins that are integral to cancer cell survival and proliferation. Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways.
Caption: Hsp90 inhibition disrupts oncogenic signaling pathways.
Experimental Workflow for Hsp90 Inhibitor Evaluation
A systematic workflow is essential for the comprehensive evaluation of novel Hsp90 inhibitors. This involves a series of in vitro and in vivo experiments to determine the compound's potency, mechanism of action, and therapeutic efficacy.
Caption: A typical workflow for evaluating Hsp90 inhibitors.
References
Validating HSP27 as a Biomarker for Cancer: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the identification and validation of robust cancer biomarkers are paramount for advancing diagnostics, prognostics, and targeted therapies. Heat Shock Protein 27 (HSP27), a molecular chaperone, has emerged as a significant candidate in this arena. Its overexpression is frequently observed in various malignancies and is often associated with tumor progression, metastasis, and resistance to treatment.[1] This guide provides a comprehensive comparison of HSP27 with established cancer biomarkers, supported by experimental data and detailed protocols to aid in its validation.
HSP27: A Multifaceted Player in Oncogenesis
HSP27 plays a crucial role in cellular homeostasis, particularly under stress conditions. In the context of cancer, its functions are co-opted to support tumor cell survival and proliferation.[1] HSP27 is implicated in numerous pro-tumorigenic signaling pathways, contributing to tumorigenicity, treatment resistance, and the inhibition of apoptosis.[2] Its expression has been linked to a poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and certain gynecological malignancies.[3][4][5]
Comparative Analysis of HSP27 with Standard Cancer Biomarkers
The clinical utility of a biomarker is determined by its sensitivity, specificity, and prognostic value. Below is a comparative overview of HSP27 against established biomarkers for ovarian, prostate, colorectal, and lung cancer.
| Cancer Type | Biomarker | Reported Sensitivity (%) | Reported Specificity (%) | Key Findings & Notes |
| Ovarian Cancer | HSP27 | Varies by study | Varies by study | Elevated serum HSP27 levels are observed in epithelial ovarian cancer (EOC) patients.[6] The combination of HSP27 and CA-125 shows a significantly superior AUC (0.88) compared to CA-125 alone for EOC diagnosis.[6] Mean HSP27 concentrations are significantly higher in ovarian cancer patients compared to healthy controls and increase with tumor progression.[7][8] |
| CA-125 | 50-62 (early stage) | 73-77 | Standard biomarker for ovarian cancer, but lacks sensitivity for early-stage detection and can be elevated in benign conditions.[9] | |
| Prostate Cancer | HSP27/Menin | - | - | The combination of HSP27 and Menin achieved an AUC of 0.824 for predicting aggressiveness, outperforming PSA.[1] |
| PSA | Varies | Low | Widely used but lacks specificity, leading to over-diagnosis and over-treatment.[10] | |
| Colorectal Cancer | HSP27 | - | - | High HSP27 expression is an independent adverse prognostic factor in left-sided UICC stage I/II colon carcinomas.[11] It is associated with advanced tumor stage.[12][13] Decreased expression was noted in early stages (I and II) and increased expression in advanced stages (III and IV).[5] |
| CEA | Varies | Varies | A general tumor marker, also elevated in other cancers and certain benign conditions.[14] | |
| Lung Cancer (NSCLC) | HSP27 | - | - | Serum HSP27 levels are elevated in both early and advanced-stage NSCLC patients compared to healthy controls and can help discriminate between stages.[15] High HSP27 expression is a predictor for a lower 5-year overall survival rate.[10] |
| CYFRA 21-1 | 59 | 94 | A sensitive and specific marker for NSCLC, particularly the squamous cell subtype.[16] |
Note: Direct head-to-head comparisons of sensitivity and specificity from single studies are limited. The data presented is a synthesis from multiple sources and should be interpreted with caution.
Signaling Pathways Involving HSP27 in Cancer
HSP27 exerts its pro-tumorigenic effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.
HSP27 and the Apoptosis Pathway
HSP27 is a potent anti-apoptotic protein that can interfere with programmed cell death at multiple levels. It can inhibit both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[1]
Caption: HSP27 inhibits apoptosis by targeting key effector molecules.
HSP27 and the Hippo Signaling Pathway
Recent studies have unveiled a connection between HSP27 and the Hippo tumor suppressor pathway. HSP27 can negatively regulate this pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, which promote cell proliferation and survival.[17]
Caption: HSP27 negatively regulates the Hippo pathway.
Experimental Protocols for HSP27 Validation
Accurate and reproducible measurement of HSP27 is critical for its validation as a biomarker. Below are detailed protocols for common immunoassays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum HSP27
This protocol outlines a sandwich ELISA for the quantitative measurement of HSP27 in serum.
Caption: Workflow for HSP27 sandwich ELISA.
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for HSP27 and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted serum samples and HSP27 standards to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for HSP27 and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Immunohistochemistry (IHC) for HSP27 in Tumor Tissue
This protocol describes the detection of HSP27 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Peroxidase Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Blocking: Block non-specific antibody binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate with a primary antibody against HSP27 overnight at 4°C.
-
Secondary Antibody Incubation: Apply a biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Enzyme Conjugate: Apply a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Chromogen Detection: Develop the signal with a DAB chromogen solution.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a coverslip.
Western Blot for HSP27 in Cell Lysates
This protocol details the detection of HSP27 in protein extracts from cancer cells.
Methodology:
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against HSP27 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
HSP27 holds considerable promise as a biomarker for various cancers, offering potential for improved diagnosis, prognosis, and prediction of treatment response. Its involvement in critical cancer-related signaling pathways underscores its significance as a therapeutic target. While further large-scale validation studies are required to establish definitive clinical utility and to directly compare its performance against current gold-standard biomarkers, the existing evidence strongly supports its continued investigation. The provided protocols offer a standardized framework for researchers to contribute to the growing body of knowledge on HSP27 and its role in oncology.
References
- 1. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Heat shock protein 27 phosphorylation state is associated with cancer progression [frontiersin.org]
- 3. Heat shock proteins as biomarkers of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Heat Shock Protein 27 in Carcinogenesis and Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of heat shock proteins in neoplastic processes and the research on their importance in the diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of serum heat shock protein 27 for the diagnosis of epithelial ovarian cancer using targeted proteomics coupled with immunoaffinity enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat shock protein 27 (HSP27) in patients with ovarian cancer | Bodzek | Ginekologia Polska [journals.viamedica.pl]
- 8. Heat shock protein 27 (HSP27) in patients with ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. imrpress.com [imrpress.com]
- 10. Clinicopathological and prognostic significance of heat shock protein 27 (HSP27) expression in non-small cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. push-zb.helmholtz-munich.de [push-zb.helmholtz-munich.de]
- 12. Heat Shock Proteins 27, 70, and 110: Expression and Prognostic Significance in Colorectal Cancer - ProQuest [proquest.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discrimination of clinical stages in non-small cell lung cancer patients by serum HSP27 and HSP70: a multi-institutional case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Molecular chaperone Hsp27 regulates the Hippo tumor suppressor pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of HSP27 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat Shock Protein 27 (HSP27), a molecular chaperone, is a key player in cellular stress response, protein folding, and the inhibition of apoptosis.[1] Its overexpression in various cancers is strongly associated with therapeutic resistance and poor patient prognosis, making it a compelling target for novel anti-cancer therapies. This guide provides a comparative analysis of different classes of HSP27 inhibitors, presenting quantitative efficacy data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.
Quantitative Performance Analysis
The efficacy of HSP27 inhibitors varies depending on their mechanism of action, the cancer type, and whether they are used as a monotherapy or in combination with other cytotoxic agents. The following tables summarize key performance data for prominent HSP27 inhibitors.
Table 1: Preclinical Efficacy of Small Molecule Inhibitors
| Inhibitor | Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Key Findings & Combination Effects | Citation |
| J2 | Chromenone | SKOV3 | Ovarian | 17.34 | Induces abnormal HSP27 dimer formation. Increases caspase-3 activity 5.52-fold.[2] Sensitizes lung cancer cells to cisplatin and 17-AAG.[3] | [2][3] |
| OVCAR-3 | Ovarian | 12.63 | Increases caspase-3 activity 4.12-fold.[2] | [2] | ||
| RP101 | Nucleoside Analog | Rat Sarcoma Cells | Sarcoma | Not reported | Inhibited cell growth by 5-fold when combined with mitomycin C.[4][5] | [4][5] |
| (Brivudine) | Fibrosarcoma Cells | Sarcoma | Not reported | Reduced invasiveness by 30-50% when combined with gemcitabine.[4][5] | [4][5] | |
| NA49 | Chromenone | NCI-H1650, NCI-H1975 | Lung (NSCLC) | Not reported | Shows stronger cross-linking activity than J2 and has a superior pharmacokinetic profile. Sensitizes NSCLC cells to gefitinib and cisplatin.[6][7] | [6][7] |
| Quercetin | Flavonoid | U937 | Leukemia | Not reported | In combination with HSP27 shRNA, inhibited cell proliferation by an additional 10% compared to quercetin alone.[8] Sensitizes glioblastoma cells to t-AUCB by inhibiting both HSP27 and COX-2.[9] | [8][9][10] |
Table 2: Clinical Efficacy of HSP27 Inhibitors
| Inhibitor | Class | Cancer Type | Phase | Key Findings | Citation |
| Apatorsen | Antisense | Castration-Resistant | I | Tolerated up to 1000 mg. >50% PSA decline in 10% of patients. 74% of assessable patients had a reduction in circulating tumor cells (CTCs).[11] | [11] |
| (OGX-427) | Oligonucleotide | Prostate Cancer (CRPC) | |||
| Metastatic CRPC | II | Progression-free at 12 weeks: 71% (Apatorsen + Prednisone) vs. 33% (Prednisone alone).[12] | [12] | ||
| Non-Small-Cell | II | Did not improve progression-free survival (PFS) or overall survival (OS) in the overall patient group when added to carboplatin and pemetrexed.[13] | [13] | ||
| Lung Cancer (NSCLC) | |||||
| RP101 | Nucleoside Analog | Pancreatic Cancer | II | In combination with gemcitabine, increased median survival by ~2.17 months. Increased overall survival by 8.5 months compared to a control group in an earlier study.[4] | [4][14] |
| (Brivudine) |
Signaling Pathways and Inhibitor Mechanisms
Understanding the cellular role of HSP27 and the mechanisms by which inhibitors disrupt its function is crucial for drug development.
HSP27 Anti-Apoptotic Signaling Pathway
HSP27 intervenes at multiple points in the intrinsic apoptosis pathway to promote cell survival. It can sequester cytochrome c released from the mitochondria, preventing the formation of the apoptosome. It also interferes with the function of pro-apoptotic proteins like Bax and caspases.
Caption: HSP27 inhibits apoptosis by sequestering Cytochrome c and blocking caspase activation.
Mechanisms of HSP27 Inhibition
HSP27 inhibitors can be broadly categorized based on their mode of action. Small molecules often directly bind to the HSP27 protein, while antisense oligonucleotides prevent its synthesis.
Caption: Mechanisms of action for small molecule and antisense oligonucleotide HSP27 inhibitors.
Experimental Protocols
Objective comparison of inhibitor efficacy relies on standardized and reproducible experimental methods. Below are detailed protocols for key assays used in the evaluation of HSP27 inhibitors.
Experimental Workflow for Inhibitor Evaluation
A typical workflow for assessing a novel HSP27 inhibitor involves a series of in vitro assays, starting with target engagement and moving towards cellular effects.
Caption: A generalized workflow for the preclinical evaluation of HSP27 inhibitors.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of an inhibitor's IC50 value.[15]
-
Objective: To quantify the cytotoxic effect of an HSP27 inhibitor on a cancer cell line.
-
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
HSP27 inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[15]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[15]
-
Treatment: Treat cells with serial dilutions of the HSP27 inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[17]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.[15][16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Objective: To quantify the number of apoptotic and necrotic cells following treatment with an HSP27 inhibitor.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
-
-
Procedure:
-
Cell Collection: Induce apoptosis using the HSP27 inhibitor for the desired time. Collect both adherent and floating cells. Harvest approximately 1-5 x 10⁵ cells per sample by centrifugation.
-
Washing: Wash cells once with cold 1X PBS, then resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Western Blot for HSP27 Dimerization
This protocol is specifically designed to analyze the altered dimerization of HSP27 induced by inhibitors like J2, using non-reducing SDS-PAGE to preserve protein complexes.[19]
-
Objective: To visualize and quantify the monomeric (~27 kDa) and dimeric (~54 kDa) forms of HSP27.
-
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT)
-
Polyacrylamide gels (e.g., 10% or 4-20% gradient)
-
Primary antibody against HSP27
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with non-reducing sample buffer. Do not boil the samples , as heat can disrupt protein complexes.[19]
-
Electrophoresis: Load samples onto a polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.[19]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with the primary HSP27 antibody overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again and apply ECL substrate. Capture the chemiluminescent signal with a digital imager.[19]
-
Analysis: Use densitometry software (e.g., ImageJ) to measure the band intensity for the monomer (~27 kDa) and dimer (~54 kDa). The ratio of dimer to monomer provides a quantitative measure of the inhibitor's effect.[19]
-
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule heat shock protein 27 inhibitor J2 decreases ovarian cancer cell proliferation via induction of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of HSP27 increases the anti-tumor effects of quercetin in human leukemia U937 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin sensitizes glioblastoma to t-AUCB by dual inhibition of Hsp27 and COX-2 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of HSP27 increases the anti‑tumor effects of quercetin in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase I dose-escalation study of apatorsen (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asco.org [asco.org]
- 13. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without Apatorsen (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RP101 (brivudine) binds to heat shock protein HSP27 (HSPB1) and enhances survival in animals and pancreatic cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. kumc.edu [kumc.edu]
- 19. benchchem.com [benchchem.com]
HSP27's Molecular Chaperone Dance: A Comparative Guide to its Interactions with Other Heat Shock Proteins
For researchers, scientists, and drug development professionals, understanding the intricate network of protein-protein interactions is paramount. This guide provides a comparative analysis of the interactions between Heat Shock Protein 27 (HSP27) and other key heat shock proteins (HSPs), offering insights into its functional roles in cellular stress responses, protein folding, and apoptosis. The guide summarizes available data, details common experimental protocols to study these interactions, and visualizes the complex interplay through signaling and workflow diagrams.
Unveiling the HSP27 Interactome: A Comparative Overview
HSP27, a member of the small heat shock protein (sHSP) family, plays a crucial role as a molecular chaperone, primarily exhibiting a "holdase" function by binding to unfolded or misfolded proteins to prevent their aggregation.[1] Its interaction with other HSPs, such as HSP90 and HSP70, forms a cooperative network essential for maintaining protein homeostasis. While extensive qualitative data exists, precise quantitative data on these interactions, such as binding affinities, remains an active area of research.
Summary of HSP27 Interactions with Other Heat Shock Proteins
| Interacting Protein | Functional Significance of Interaction | Experimental Evidence | Quantitative Data |
| HSP90 | HSP27 is considered a client protein of HSP90. The interaction is crucial for the stability and function of various signaling proteins involved in cell growth and survival.[2] Inhibition of both HSP27 and HSP90 shows synergistic effects in cancer therapy. | Co-immunoprecipitation, Proteomics | Specific Kd values are not readily available in the literature. However, studies on HSP90 inhibitors demonstrate a high-affinity binding of these inhibitors to HSP90 in tumor cells, suggesting a dynamic interaction with its client proteins.[3] |
| HSP70 | HSP27 cooperates with HSP70 in the refolding of denatured proteins. HSP27 acts as a "holdase," preventing aggregation, and then transfers the substrate to the ATP-dependent "foldase" activity of the HSP70 chaperone machinery.[4] This interaction is critical for cellular recovery from stress. | Co-immunoprecipitation, Yeast Two-Hybrid, FRET | The stoichiometry of the HSP27-HSP70 complex is not definitively established and may be transient and substrate-dependent. One study on the glucocorticoid receptor complex suggested a substoichiometric association of Hsp70.[5] |
| αB-crystallin (HSPB5) | As another sHSP, αB-crystallin can form hetero-oligomers with HSP27.[6] This interaction enhances their chaperone activity and is implicated in preventing the aggregation of proteins associated with neurodegenerative diseases.[7] | Yeast Two-Hybrid, Co-immunoprecipitation | The binding domain has been mapped to the C-terminal region of HSP27 (amino acids 141-206).[8] |
| Other sHSPs | HSP27 can form heteromeric structures with other small HSPs, which is believed to be crucial for its chaperone activity by creating diverse oligomeric assemblies with different substrate binding properties.[9] | Yeast Two-Hybrid | The specific interactions and their quantitative parameters with other sHSPs are not well-characterized. |
Visualizing the Interplay: Signaling Pathways and Experimental Workflows
To better understand the complex relationships between HSP27 and its interacting partners, as well as the methods used to study them, the following diagrams are provided.
Experimental Protocols for Studying HSP27 Interactions
The following are generalized protocols for key techniques used to investigate protein-protein interactions involving HSP27. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
Co-Immunoprecipitation (Co-IP)
Co-IP is a widely used technique to identify in vivo protein-protein interactions.
Objective: To isolate HSP27 and its interacting partners from a cell lysate.
Materials:
-
Cells expressing the proteins of interest.
-
Lysis Buffer (e.g., RIPA buffer) with protease inhibitors.
-
Primary antibody against HSP27 (bait protein).
-
Protein A/G magnetic beads or agarose resin.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
SDS-PAGE gels and Western blotting reagents.
Protocol:
-
Cell Lysis:
-
Culture and harvest cells.
-
Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant (lysate).[10]
-
-
Pre-clearing (Optional):
-
Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.[11]
-
-
Immunoprecipitation:
-
Add the primary antibody against HSP27 to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-protein complex.[11]
-
-
Capture of Immune Complex:
-
Add Protein A/G beads to the lysate and incubate for an additional 1-2 hours at 4°C.[11]
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Discard the supernatant and wash the beads 3-5 times with ice-cold wash buffer to remove unbound proteins.[10]
-
-
Elution:
-
Resuspend the beads in elution buffer to release the bound proteins.
-
Alternatively, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes.[10]
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against the suspected interacting proteins (e.g., HSP70, HSP90).
-
Alternatively, the entire eluate can be analyzed by mass spectrometry to identify novel interacting partners.
-
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a powerful genetic method to detect binary protein-protein interactions in vivo.[12]
Objective: To identify proteins that interact with HSP27.
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (HSP27) is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes.[13][14]
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait plasmid (e.g., pGBKT7) containing the HSP27 coding sequence fused to the GAL4-BD.
-
Prey library plasmid (e.g., pGADT7) containing a cDNA library fused to the GAL4-AD.
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for β-galactosidase assay.
Protocol:
-
Bait Plasmid Construction and Validation:
-
Clone the HSP27 cDNA into the bait plasmid.
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Confirm bait expression and test for auto-activation on selective media.[15]
-
-
Library Screening:
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Sequence the prey plasmid inserts to identify the interacting proteins.
-
-
Confirmation of Interactions:
-
Re-transform the isolated prey plasmid with the original bait plasmid into a fresh yeast strain and re-test on selective media.
-
Perform a β-galactosidase assay for quantitative confirmation of the interaction.[8]
-
Förster Resonance Energy Transfer (FRET)
FRET is a microscopy technique to investigate protein interactions in living cells with high spatial and temporal resolution.[18]
Objective: To visualize and quantify the interaction between HSP27 and another HSP (e.g., HSP70) in live cells.
Principle: FRET involves the non-radiative transfer of energy from an excited donor fluorophore to an acceptor fluorophore when they are in close proximity (typically <10 nm). This energy transfer can be detected as sensitized emission from the acceptor or a decrease in the donor's fluorescence lifetime.[19]
Materials:
-
Expression vectors for HSP27 and the interacting protein fused to a FRET pair of fluorescent proteins (e.g., CFP as the donor and YFP as the acceptor).
-
Mammalian cell line suitable for transfection and imaging.
-
Transfection reagents.
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor, and FRET).
Protocol:
-
Plasmid Construction:
-
Generate fusion constructs of HSP27-CFP and HSP70-YFP (or other suitable FRET pairs).
-
-
Cell Culture and Transfection:
-
Culture mammalian cells on coverslips or imaging dishes.
-
Co-transfect the cells with the donor and acceptor fusion constructs.
-
Include control samples: cells expressing only the donor, only the acceptor, and a positive control FRET construct (e.g., a CFP-YFP tandem fusion).
-
-
Image Acquisition:
-
After 24-48 hours of expression, mount the cells on the microscope.
-
Acquire images in three channels:
-
Donor channel (CFP excitation, CFP emission).
-
Acceptor channel (YFP excitation, YFP emission).
-
FRET channel (CFP excitation, YFP emission).[19]
-
-
-
FRET Analysis (Sensitized Emission Method):
-
Correct the raw FRET image for donor bleed-through and acceptor cross-excitation using the control samples.
-
Calculate a normalized FRET (N-FRET) index to quantify the interaction efficiency.
-
-
Data Interpretation:
-
A high N-FRET value indicates a strong interaction between HSP27 and the target protein in specific cellular compartments.
-
Dynamic changes in FRET can be monitored over time in response to cellular stress.[19]
-
References
- 1. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-affinity conformation of Hsp90 confers tumour selectivity on Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Hsp27 and Hsp70 expression in human and mouse skin construct models by caveolae following exposure to the model sulfur mustard vesicant, 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heat shock protein 70 is associated in substoichiometric amounts with the rat hepatic glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hsp27 (HspB1) and alphaB-crystallin (HspB5) as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small heat shock proteins αB-crystallin (HSPB5) and Hsp27 (HSPB1) inhibit the intracellular aggregation of α-synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of a site of Hsp27 binding with Hsp27 and alpha B-crystallin as indicated by the yeast two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. The high-affinity HSP90-CHIP complex recognizes and selectively degrades phosphorylated tau client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 16. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 18. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A quantitative protocol for dynamic measurements of protein interactions by Förster resonance energy transfer-sensitized fluorescence emission - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Hazardous Substance HS-27
This document provides comprehensive, step-by-step procedures for the safe handling and disposal of the hypothetical hazardous substance HS-27, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following guidelines are designed for researchers, scientists, and drug development professionals.
I. Understanding this compound: Physical and Chemical Properties
A thorough understanding of the properties of this compound is critical for safe handling. The following table summarizes its key characteristics.
| Property | Value |
| Physical State | Solid Powder |
| Color | Off-white to pale yellow |
| Odor | Odorless |
| Melting Point | 178 °C |
| Boiling Point | Decomposes above 200 °C |
| Solubility in Water | 1.2 g/L at 25 °C |
| Density | 1.45 g/cm³ |
| Vapor Pressure | Negligible |
| pH | 6.5 (in a 1% aqueous solution) |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk.
| PPE Item | Specification |
| Gloves | Nitrile gloves (minimum 5 mil thickness) |
| Eye Protection | Chemical safety goggles or a full-face shield |
| Lab Coat | Standard laboratory coat, fully buttoned |
| Respiratory Protection | Required if handling outside a fume hood. Use a NIOSH-approved respirator with P100 filters. |
General Safety Practices:
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of airborne particles.
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust during handling.
-
Ensure adequate ventilation in the work area.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
III. Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance. The following protocol outlines the required steps for the disposal of solid this compound waste and contaminated materials.
Experimental Workflow for this compound Disposal
References
Standard Operating Procedure: Personal Protective Equipment and Handling for HS-27
This document provides essential safety and logistical information for the handling and disposal of the potent, synthetic compound HS-27. All personnel must review and understand these procedures before working with this material.
Hazard Identification and Engineering Controls
This compound is a potent inhibitor of the XYZ signaling pathway and should be handled with extreme caution. It is a crystalline solid at room temperature and is classified as highly toxic upon inhalation, ingestion, and skin contact. All manipulations of solid this compound or its concentrated solutions must be performed in a certified chemical fume hood or a containment glove box. A dedicated and labeled workspace for this compound use is mandatory.
Required Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for various tasks involving this compound.
| Task | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Weighing and Handling Solid this compound | Double-nitrile, powder-free | Chemical splash goggles and face shield | Disposable, solid-front gown over a standard lab coat | N95 or higher-rated respirator |
| Preparing Stock Solutions | Double-nitrile, powder-free | Chemical splash goggles | Disposable, solid-front gown | Not required if in a fume hood |
| Cell Culture Dosing | Single-nitrile, powder-free | Safety glasses with side shields | Standard lab coat | Not required |
| In Vivo Dosing | Double-nitrile, powder-free | Chemical splash goggles | Disposable, solid-front gown | Not required |
Step-by-Step Handling Procedures
-
Don all required PPE as specified in the table above.
-
Perform the weighing procedure inside a chemical fume hood.
-
Use a dedicated set of spatulas and weigh boats.
-
Carefully transfer the desired amount of this compound to a tared weigh boat.
-
Immediately after weighing, transfer the compound to a sealed container for transport to the dissolution area.
-
Clean the balance and surrounding area with a 70% ethanol solution.
-
Dispose of all contaminated materials (weigh boats, wipes) in the designated this compound solid waste container.
-
In a chemical fume hood, place the sealed container of pre-weighed this compound.
-
Add the appropriate volume of anhydrous DMSO to the container to achieve a 10 mM concentration.
-
Securely cap the container and vortex until the solid is completely dissolved.
-
Label the stock solution container with the compound name (this compound), concentration, solvent, date, and your initials.
-
Parafilm the cap and store at -20°C in a designated and labeled freezer box.
Disposal Plan
All waste contaminated with this compound must be segregated and disposed of according to the following procedures:
-
Solid Waste: Includes contaminated gloves, weigh boats, pipette tips, and disposable gowns. Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.
-
Liquid Waste: Includes unused stock solutions and contaminated media. Collect in a dedicated, clearly labeled, and sealed waste container. Do not mix with other chemical waste streams.
-
Sharps Waste: Needles and syringes used for in vivo dosing must be immediately placed in a designated sharps container for hazardous materials.
All this compound waste containers must be labeled with "Hazardous Waste: this compound" and disposed of through the institution's hazardous waste management program.
Experimental Workflow and Data
The following diagram illustrates the general workflow for assessing the efficacy of this compound in a cell-based assay.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
